Ethyl isobutyl phthalate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXXQVSKWJPZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620537 | |
| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94491-96-0 | |
| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl Isobutyl Phthalate
Introduction
Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, most notably polyvinyl chloride (PVC). Their widespread use in a vast array of consumer and industrial products has led to their ubiquity in the environment. Ethyl isobutyl phthalate, a member of this family, has garnered attention for its specific applications and shares many of the chemical characteristics and toxicological concerns of other phthalates. This guide provides a comprehensive technical overview of the chemical properties of ethyl isobutyl phthalate, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound for their work.
This document will delve into the molecular structure and synthesis of ethyl isobutyl phthalate, its physicochemical properties, and the spectroscopic and analytical techniques used for its characterization. Furthermore, it will explore the reactivity and degradation pathways of the compound, as well as its toxicological and pharmacokinetic profile, drawing on data from closely related phthalates where specific information is limited. The aim is to provide a thorough and practical resource that not only presents data but also explains the underlying scientific principles and experimental considerations.
Molecular Structure and Synthesis
Chemical Structure and Isomerism
Ethyl isobutyl phthalate is a diester of phthalic acid, with the chemical formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .[1][2] Its structure consists of a benzene ring with two adjacent carboxylate groups, one esterified with an ethyl group and the other with an isobutyl group. The presence of two different alkyl groups makes it an asymmetric phthalate.
Caption: Chemical structure of Ethyl Isobutyl Phthalate.
Synthesis of Ethyl Isobutyl Phthalate
The synthesis of ethyl isobutyl phthalate, like other phthalates, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohols, in this case, ethanol and isobutanol.[3][4] The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5][6]
The synthesis involves a two-step reaction. In the first, rapid and often irreversible step, phthalic anhydride reacts with one of the alcohols to form a monoester.[6] The second, slower, and reversible step involves the esterification of the remaining carboxylic acid group with the second alcohol to form the diester.[6] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester product.
Caption: Generalized workflow for the synthesis of ethyl isobutyl phthalate.
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, a slight excess of ethanol and isobutanol, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a sodium carbonate solution.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and unreacted alcohols.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by vacuum distillation to obtain pure ethyl isobutyl phthalate.
Physicochemical Properties
The physicochemical properties of ethyl isobutyl phthalate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| CAS Number | 94491-96-0 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 293.6 °C at 760 mmHg | [1] |
| LogP | 2.6761 | [2] |
| Storage Temperature | Room Temperature | [1][2] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For ethyl isobutyl phthalate, both ¹H and ¹³C NMR would provide characteristic signals.
-
Aromatic Protons: A complex multiplet in the range of 7.5-7.7 ppm, corresponding to the four protons on the benzene ring.
-
Ethyl Group: A quartet around 4.3 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).
-
Isobutyl Group: A doublet around 4.1 ppm (O-CH₂), a multiplet around 2.0 ppm (CH), and a doublet around 0.9 ppm (two CH₃ groups).
-
Carbonyl Carbons: Two signals in the range of 166-168 ppm.
-
Aromatic Carbons: Signals between 128-133 ppm.
-
Ethyl Group: Signals around 61 ppm (O-CH₂) and 14 ppm (CH₃).
-
Isobutyl Group: Signals around 71 ppm (O-CH₂), 28 ppm (CH), and 19 ppm (CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of ethyl isobutyl phthalate would be characterized by the following key absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[7][8]
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage.[7]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For ethyl isobutyl phthalate, electron ionization (EI) would likely lead to the following characteristic fragments.[9][10]
-
Molecular Ion (M⁺): A peak at m/z 250, which may be of low intensity.
-
Base Peak: A prominent peak at m/z 149, corresponding to the protonated phthalic anhydride fragment, is a characteristic feature of many phthalate esters.[9][11]
-
Other Fragments: Loss of the ethyl group (-29), ethoxy group (-45), isobutyl group (-57), and isobutoxy group (-73) would result in corresponding fragment ions.
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation and quantification of phthalates.[12][13][14][15]
GC-MS is a highly sensitive and specific method for the analysis of phthalates in various matrices.[13][15][16]
Caption: A typical workflow for GC-MS analysis of phthalates.
-
Sample Preparation: Extract the phthalates from the sample matrix using a suitable solvent (e.g., hexane/acetone). A cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.
-
Instrumental Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[16]
-
Carrier Gas: Helium or hydrogen.[13]
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient to ensure good separation of different phthalates.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions such as m/z 149.[16]
-
-
Calibration: Prepare a series of calibration standards of ethyl isobutyl phthalate in a suitable solvent to create a calibration curve.
-
Analysis and Quantification: Inject the prepared sample extract and the calibration standards into the GC-MS system. Identify ethyl isobutyl phthalate based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
HPLC with UV detection is another widely used method for phthalate analysis, particularly for samples that are not amenable to GC.[12][14][17][18]
-
Sample Preparation: Similar to GC-MS, extract the phthalates from the sample and perform a cleanup step if necessary. The final extract should be dissolved in the mobile phase.
-
Instrumental Conditions:
-
Calibration: Prepare a calibration curve using standard solutions of ethyl isobutyl phthalate.
-
Analysis and Quantification: Inject the sample extract and standards into the HPLC system. Identify ethyl isobutyl phthalate by its retention time and quantify its concentration using the calibration curve.
Reactivity and Degradation Pathways
The environmental fate of ethyl isobutyl phthalate is determined by its susceptibility to various degradation processes.
Hydrolytic Degradation
Phthalate esters can undergo hydrolysis, although the rates are generally slow at neutral pH.[19] The hydrolysis proceeds in two steps: first to the monoester and then to phthalic acid and the corresponding alcohols.[19][20] The rate of hydrolysis can be influenced by pH and temperature.[19]
Photolytic Degradation
Photodegradation can also contribute to the breakdown of phthalates in the environment, particularly in the presence of photosensitizers or under UV irradiation.[21][22] The process can involve the cleavage of the ester bonds and the degradation of the aromatic ring.[21]
Biodegradation
Biodegradation by microorganisms is a major pathway for the removal of phthalates from the environment.[20][23][24][25][26] The initial step typically involves the hydrolysis of the diester to the monoester and then to phthalic acid by esterases.[20][23] Phthalic acid is then further metabolized through various intermediates.[20][23]
Toxicological and Pharmacokinetic Profile
Overview of Phthalate Toxicology
Many phthalates are classified as endocrine-disrupting chemicals, with potential adverse effects on the reproductive and developmental systems.[27][28] The toxicity of phthalates can vary depending on the specific compound and the length and structure of the alkyl chains.
Specific Toxicological Data for Ethyl Isobutyl Phthalate (and relevant analogs)
Specific toxicological data for ethyl isobutyl phthalate is limited. However, data from structurally similar phthalates, such as diisobutyl phthalate (DIBP), can provide insights into its potential toxicity. DIBP has been shown to cause reproductive and developmental toxicity in animal studies.
Metabolism and Pharmacokinetics
Upon ingestion or dermal absorption, phthalate diesters are rapidly metabolized to their corresponding monoesters, which are considered the primary toxic species.[29][30][31] These monoesters can be further metabolized through oxidation of the alkyl side chain and are primarily excreted in the urine as glucuronide conjugates.[29][31][32] The hydrophobicity of the phthalate affects its absorption, distribution, and metabolism.[30]
Conclusion and Future Perspectives
Ethyl isobutyl phthalate is a significant member of the phthalate family with distinct chemical properties that dictate its applications, environmental fate, and potential biological effects. This guide has provided a comprehensive overview of its structure, synthesis, physicochemical properties, analytical characterization, reactivity, and toxicological profile.
While much is known about phthalates as a class, there is a clear need for more specific research on ethyl isobutyl phthalate to fully understand its unique characteristics and potential risks. Future studies should focus on elucidating its specific toxicological and pharmacokinetic profile, as well as developing more targeted and sensitive analytical methods for its detection in complex matrices. A deeper understanding of this compound will be crucial for informed risk assessment and the development of safer alternatives.
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GC-MS Analysis of Phthalate esters using Hydrogen carrier gas - Peak Scientific. (2019-11-04). Retrieved from [Link]
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Diisobutyl phthalate - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Retrieved from [Link]
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Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed. (2025-06-25). Retrieved from [Link]
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Degradability and Biochemical Pathways of the Endocrine-disrupting Plasticizers Phthalate Esters in Plastics by Microorganisms - Bohrium. (2021-01-01). Retrieved from [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. (2020-10-15). Retrieved from [Link]
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Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model - MDPI. (n.d.). Retrieved from [Link]
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Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC) - Polish Journal of Environmental Studies. (2023-10-27). Retrieved from [Link]
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Ethyl isobutyl phthalate CAS number 94491-96-0
An In-Depth Technical Guide to Ethyl Isobutyl Phthalate (CAS 94491-96-0)
This guide provides a comprehensive technical overview of Ethyl isobutyl phthalate (CAS 94491-96-0), a diester of phthalic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical data, practical applications, analytical methodologies, and toxicological context. While specific literature on Ethyl isobutyl phthalate is limited, this guide draws upon established principles and data from structurally related phthalates to provide a robust and scientifically grounded resource.
Core Molecular and Physical Properties
Ethyl isobutyl phthalate is an organic compound classified as a phthalate ester. It features both an ethyl ester and an isobutyl ester functional group attached to a benzene-1,2-dicarboxylate core. This asymmetric structure influences its physical properties and applications, distinguishing it from more common symmetric phthalates like Di-n-butyl phthalate (DBP) or Diisobutyl phthalate (DIBP).
Chemical Structure
The molecular structure is fundamental to its function as a plasticizer and its interactions in biological and environmental systems.
Physicochemical Data Summary
The properties of Ethyl isobutyl phthalate dictate its suitability for various industrial applications and influence its environmental distribution and bioavailability. The data presented below is compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 94491-96-0 | [1] |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Appearance | Clear Liquid | [5] |
| Purity | ≥95% - ≥97% | [1][3] |
| Boiling Point | 293.6°C at 760 mmHg | [2][3] |
| Density | 1.080 g/cm³ | [2] |
| Flash Point | 152.9 °C | [2] |
| Storage Temperature | Room Temperature, dry and sealed | [1][3] |
| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | [1] |
| InChI Key | POXXQVSKWJPZNO-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [1] |
| logP (octanol-water partition coeff.) | 2.6761 | [1] |
Synthesis and Manufacturing
The synthesis of Ethyl isobutyl phthalate, like other phthalate esters, is typically achieved through Fischer-Speier esterification. This process involves the reaction of phthalic anhydride with the corresponding alcohols—ethanol and isobutanol—in the presence of an acid catalyst.
Reaction Principle
The reaction can proceed in a single step with a mixture of alcohols or sequentially. A sequential approach, where phthalic anhydride is first reacted with one alcohol to form the monoester, followed by reaction with the second alcohol, can offer better control over the final product distribution. Temperature control is critical; excessive heat (e.g., above 170°C) can lead to the dehydration of the isobutanol, forming olefins as an undesirable byproduct.[6] While sulfuric acid is a common catalyst, it can promote this side reaction.[6]
Example Laboratory-Scale Protocol
This protocol is a representative procedure based on established methods for phthalate ester synthesis.[6]
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: Charge the flask with phthalic anhydride (1.0 mol), isobutanol (1.2 mol), ethanol (1.2 mol), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5% by weight). Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.
-
Esterification: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours), indicating the reaction is near completion.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Final Distillation: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity Ethyl isobutyl phthalate.
Industrial and Research Applications
Ethyl isobutyl phthalate serves in several industrial capacities, primarily leveraging its properties as a plasticizer and a component in catalyst systems.
-
Plasticizer: Its main application is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[3] It is incorporated into the polymer matrix to increase flexibility, durability, and workability, making it useful for products like vinyl flooring, cables, and synthetic leather.[3]
-
Polymerization Catalyst Component: It is used as a component in catalyst systems for the production of polyolefins like polypropylene.[2][5] In this context, it often functions as an "internal donor" in Ziegler-Natta catalysts, influencing the stereospecificity and activity of the catalyst.
-
Coatings and Adhesives: The compound can be employed in coatings and adhesives to improve their performance characteristics and longevity.[3]
Analytical Methodologies
The detection and quantification of Ethyl isobutyl phthalate in various matrices (e.g., consumer products, environmental samples) are critical for quality control, regulatory compliance, and exposure assessment. The standard approach involves solvent extraction followed by chromatographic analysis.[7][8]
Sample Preparation and Extraction
Since phthalates are not chemically bonded to the polymer, they can be extracted using an appropriate organic solvent.[7][8]
-
Sample Size Reduction: Solid samples (e.g., plastics, polymers) must be finely divided to maximize the surface area for extraction. This is typically achieved by cutting, grinding, or drilling the material.[7]
-
Solvent Extraction: A precisely weighed amount of the prepared sample is placed in a glass vial. A known volume of an extraction solvent (e.g., hexane, acetone, or a mixture) is added.
-
Enhancing Extraction: The extraction process is facilitated by agitation, sonication, and gentle heating to ensure the maximum transfer of the phthalate from the sample matrix into the solvent.[8]
-
Cleanup (Optional): For complex matrices with significant interferences, a sample cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary.[6]
Instrumental Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of phthalates due to its high sensitivity and specificity.
-
Principle: The sample extract is injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, while the chromatographic peak area is used for quantification.
-
Method: A validated internal method, often based on standards like EPA Method 8061A, is used.[7]
-
Calibration: The instrument is calibrated using a series of external standards containing known concentrations of Ethyl isobutyl phthalate to create a calibration curve.[7]
-
Quantification: The concentration in the original sample is calculated based on the instrument's response, the amount of sample extracted, and the volume of solvent used, typically reported in ppm (μg/g) or ppb (ng/g).[7][8]
Toxicology and Human Health Considerations
While specific toxicological data for Ethyl isobutyl phthalate (CAS 94491-96-0) is not extensively available in public literature, its potential health effects can be inferred from the broader class of low-molecular-weight phthalates, such as DBP and DIBP.[9][10][11] The U.S. EPA has expressed concern over phthalates due to their toxicity and pervasive human exposure.[10]
Metabolism
Upon ingestion, phthalate diesters are rapidly metabolized.[12][13]
-
Phase I Hydrolysis: The first step is the hydrolysis of one of the ester bonds by lipases in the gut and other tissues, converting the parent diester into its corresponding monoester, Monoethyl phthalate and Monoisobutyl phthalate.[12][14]
-
Phase II Conjugation & Oxidation: The monoesters can be further metabolized. Low-molecular-weight phthalate monoesters are primarily excreted in the urine after conjugation with glucuronic acid.[12][13] Higher-molecular-weight phthalate monoesters can undergo further oxidation of their alkyl side chains before excretion.[12] Urinary metabolites are the primary biomarkers used to assess human exposure.[15]
Potential Health Effects
Many phthalates are identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[16][17]
-
Endocrine Disruption: The primary concern for many phthalates is their anti-androgenic activity, particularly during development.[11][16] This can lead to adverse effects on the male reproductive system.[10]
-
Metabolic Effects: Epidemiological studies have suggested associations between exposure to certain phthalates (including DBP and DIBP) and metabolic effects like insulin resistance and an increased risk of obesity.[9][12]
-
Developmental Toxicity: Studies in zebrafish have shown that some phthalates, like DBP, can induce severe developmental toxicity, including tail curvature, cardio edema, and necrosis.[16][18]
Environmental Fate and Ecotoxicology
Phthalates are considered ubiquitous environmental contaminants because they are not chemically bound to the plastics they are mixed with and can leach into the environment over time.[11][19]
-
Leaching and Transport: Phthalates can migrate from consumer products into air, dust, water, and soil.[11][20] Their transport and fate are governed by their physical properties, such as water solubility and logP.[21][22]
-
Biodegradation: The primary route of degradation in the environment is through microbial action.[14][19][22] Aerobic biodegradation is generally more efficient than anaerobic processes.[19] The rate of degradation is influenced by factors like temperature and the specific microbial communities present.[21]
-
Hydrolysis and Photodegradation: Abiotic processes like hydrolysis and photodegradation in water and soil are generally very slow and considered insignificant pathways for phthalate removal compared to biodegradation.[20][22]
-
Bioaccumulation: Despite having logP values that suggest a potential for bioaccumulation, most phthalates do not significantly bioaccumulate in food chains.[21] This is largely due to the ability of many organisms to metabolize and excrete them efficiently.[21]
Regulatory Status
The regulatory landscape for phthalates is complex and varies by region. Many jurisdictions have restricted the use of specific phthalates, particularly in children's toys and food contact materials, due to health concerns. For example, a Safety Data Sheet for Ethyl isobutyl phthalate indicates it is not listed on several major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory, suggesting its use may be limited or require specific notifications.[23] Regulations like REACH in the European Union have classified certain phthalates, such as DBP, as substances of very high concern.[17]
Conclusion
Ethyl isobutyl phthalate (CAS 94491-96-0) is a functional chemical with applications as a plasticizer and catalyst component. While it is a less-studied member of the phthalate family, its chemical behavior, analytical detection, and potential toxicological profile can be understood within the broader context of low-to-medium molecular weight phthalate esters. Researchers and developers must consider the established concerns regarding endocrine disruption and metabolic effects associated with this class of compounds. Standard analytical workflows using GC-MS provide a reliable means for its quantification for safety, compliance, and research purposes. As with all phthalates, an awareness of its potential for environmental leaching and the evolving regulatory landscape is essential for responsible use.
References
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MySkinRecipes. (n.d.). Ethyl isobutyl phthalate. Retrieved from [Link]
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Radke, E. G., et al. (2019). Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence. Environmental Health Perspectives, 127(4), 047008. Retrieved from [Link]
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Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
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Wang, Y., et al. (2014). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Environmental Research and Public Health, 11(3), 3156-3168. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach | Request PDF. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Risk Management for Phthalates. Retrieved from [Link]
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Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
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Kim, S. H., & Park, M. J. (2014). Phthalate exposure and childhood obesity. Annals of Pediatric Endocrinology & Metabolism, 19(2), 69-75. Retrieved from [Link]
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Genuis, S. J., et al. (2012). Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study. The Scientific World Journal, 2012, 615068. Retrieved from [Link]
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Gao, D. W., & Wen, Z. D. (2016). Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes. Science of The Total Environment, 541, 985-1001. Retrieved from [Link]
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Thompson, R. C., et al. (2017). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Diabetes Reports, 17(9), 75. Retrieved from [Link]
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Ziembowicz, S., & Kida, M. (2021). Determination of di-n-butyl Phthalate in Environmental Samples. Architecture Civil Engineering Environment, 14(2), 115-122. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalates: Toxicology and exposure | Request PDF. Retrieved from [Link]
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Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]
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Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]
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Multidisciplinary Digital Publishing Institute. (n.d.). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. Retrieved from [Link]
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National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalate Exposure Assessment in Humans. In Phthalates and Cumulative Risk Assessment: The Tasks Ahead. National Academies Press (US). Retrieved from [Link]
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Royal Society of Chemistry. (2014). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl Isobutyl Phthalate
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for Ethyl Isobutyl Phthalate (EIBP), an unsymmetrical dialkyl phthalate. The document is intended for researchers, chemists, and professionals in drug development and materials science. We delve into the foundational principles of Fischer-Speier esterification as it applies to phthalic anhydride, critically analyzing the challenges inherent in synthesizing mixed esters. The primary focus is on a strategic, sequential esterification protocol designed to maximize the yield and purity of the target compound, thereby minimizing the formation of symmetric diester byproducts. We explore the mechanistic implications of various catalytic systems, from traditional Brønsted acids to modern organometallic catalysts. Detailed, field-tested experimental protocols are provided, alongside a thorough discussion of product purification and state-of-the-art analytical characterization techniques.
Introduction to Ethyl Isobutyl Phthalate
Ethyl isobutyl phthalate (EIBP), with CAS number 94491-96-0 and molecular formula C₁₄H₁₈O₄, is a diester of phthalic acid.[1][2] Like other phthalates, it finds application as a plasticizer, a substance incorporated into plastics like polyvinyl chloride (PVC) to enhance their flexibility, durability, and workability.[3] Beyond its role in polymer science, EIBP has also been identified as a component in polymerization catalyst systems, particularly for polyolefins, where it contributes to the catalyst's performance and stability.[1][2]
The synthesis of unsymmetrical or "mixed" esters such as EIBP presents unique challenges compared to their symmetrical counterparts (e.g., diethyl phthalate or diisobutyl phthalate). A naive approach of reacting phthalic anhydride with a mixture of ethanol and isobutanol inevitably leads to a statistical mixture of three different diesters: diethyl phthalate (DEP), diisobutyl phthalate (DIBP), and the desired ethyl isobutyl phthalate (EIBP).[4] Such a mixture necessitates complex and often inefficient purification steps. Therefore, a strategic and controlled synthetic approach is paramount for achieving high yields of the target mixed ester. This guide focuses on such a strategy, grounded in a robust understanding of the underlying reaction mechanism.
Theoretical Framework: The Chemistry of Phthalate Esterification
The synthesis of phthalate esters from phthalic anhydride and alcohols is a classic example of the Fischer-Speier esterification.[5][6] The process is catalyzed by acid and is fundamentally a two-step reaction when starting from the anhydride.
The Two-Step Esterification Mechanism
-
Monoester Formation: The first step is the rapid and essentially irreversible alcoholysis of the phthalic anhydride ring. One molecule of an alcohol (e.g., isobutanol) nucleophilically attacks one of the carbonyl carbons of the anhydride. This results in the opening of the five-membered ring to form a monoalkyl phthalate, in this case, mono-isobutyl phthalate.[7][8] This initial reaction is often exothermic and can proceed at moderate temperatures (90-130°C) without a strong acid catalyst, although one is typically present for the subsequent step.[9][10]
-
Diester Formation: The second step is the esterification of the remaining carboxylic acid group on the monoester. This reaction is a standard Fischer esterification, which is reversible and requires an acid catalyst to proceed at a practical rate.[6][8] To drive this equilibrium-limited reaction toward the product (the diester), the water formed as a byproduct must be continuously removed from the reaction mixture.[11] This is typically achieved by azeotropic distillation using a solvent like toluene or by heating the reaction under a vacuum.[4]
The Challenge of Mixed Ester Synthesis
When a mixture of two different alcohols (e.g., ethanol and isobutanol) is reacted simultaneously with phthalic anhydride, both can participate in the initial ring-opening and the subsequent esterification. This lack of selectivity results in a product mixture containing not only the desired ethyl isobutyl phthalate but also significant quantities of diethyl phthalate and diisobutyl phthalate.[4] Separating these products can be difficult due to their similar physical properties. To overcome this, a sequential addition strategy is the method of choice. By reacting the phthalic anhydride with one alcohol first to form the monoester, and only then introducing the second alcohol, the formation of the desired unsymmetrical diester can be maximized.[9]
Strategic Synthesis Route: Sequential Esterification
The most logical and controllable method for preparing EIBP is a sequential, two-step esterification process. This strategy leverages the distinct reaction kinetics of monoester and diester formation.
Synthesis Workflow Rationale
The workflow is designed to first quantitatively convert phthalic anhydride into a single monoester intermediate. This intermediate is then esterified with the second, different alcohol to yield the final mixed diester. The choice of which alcohol to use first can be based on factors like reactivity or boiling point to simplify the process. A common approach is to react the less volatile alcohol first.
Figure 1: Sequential synthesis workflow for Ethyl Isobutyl Phthalate.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl Isobutyl Phthalate via the sequential esterification of phthalic anhydride, first with isobutanol, followed by ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Phthalic Anhydride (C₈H₄O₃) | ≥99% | Sigma-Aldrich |
| Isobutanol ((CH₃)₂CHCH₂OH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Ethanol (CH₃CH₂OH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Toluene (C₇H₈) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR |
| Diethyl Ether (C₄H₁₀O) | ACS Reagent | Fisher Scientific |
Equipment: 3-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark trap, thermometer, dropping funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
Safety Note: This procedure involves corrosive acids and flammable solvents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Step 1: Mono-isobutyl Phthalate Formation
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
To the flask, add phthalic anhydride (e.g., 0.5 mol, 74.05 g) and isobutanol (0.5 mol, 37.06 g, 46.2 mL).
-
Heat the mixture with stirring. An exothermic reaction will initiate around 90°C.[9] Maintain the temperature between 110-130°C for approximately 60 minutes to ensure the complete conversion of phthalic anhydride to the monoester. The reaction mixture should become a clear, homogeneous liquid.
-
Allow the reaction mixture to cool to below 100°C.
-
-
Step 2: Ethyl Isobutyl Phthalate Formation
-
Modify the apparatus by replacing the reflux condenser with a Dean-Stark trap and attaching the condenser to the top of the trap.
-
Add an excess of ethanol (e.g., 1.0 mol, 46.07 g, 58.4 mL) and toluene (approx. 100 mL) as an azeotropic solvent to the cooled monoester mixture.
-
Slowly and carefully add the acid catalyst, concentrated sulfuric acid (e.g., 1-2 mL), through a dropping funnel with stirring.
-
Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 5-8 hours). The reaction temperature may rise from around 160°C to over 200°C as the reaction proceeds.[9]
-
-
Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of 5% aqueous sodium carbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution). Repeat until the aqueous layer is basic.[4]
-
Two 100 mL portions of deionized water.
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Remove the toluene and excess ethanol using a rotary evaporator.
-
The crude ester is then purified by vacuum distillation to yield the final product, Ethyl Isobutyl Phthalate, as a clear, colorless oil.
-
Catalyst Selection and Mechanistic Implications
The choice of catalyst is critical in esterification reactions, influencing reaction rates, temperature requirements, and the side-product profile.
Figure 2: Simplified mechanism of the second esterification step.
| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid (p-TSA) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for alcohol attack.[6] | Inexpensive, highly effective, well-understood.[12][13] | Corrosive, can cause dehydration of alcohols and product coloration at high temperatures.[13] |
| Organometallic | Tetra-n-butyltitanate (TBT), Tin-titanate blends | Lewis acid mechanism; coordinates to the carbonyl oxygen, activating it. Can also facilitate alcohol exchange. | High thermal stability, effective at high temperatures, often leads to cleaner products.[9][14] | More expensive, can be sensitive to water, may require special handling. |
| Lewis Acids | Ferric Chloride (FeCl₃) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7] | Effective, relatively low cost. | Can be difficult to remove from the final product, potential for colored impurities.[7] |
Product Characterization and Quality Control
Rigorous analytical chemistry is required to confirm the identity and assess the purity of the synthesized Ethyl Isobutyl Phthalate, ensuring it is free from starting materials and symmetric diester byproducts.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for phthalate analysis.[15] A GC column, such as an Rtx-5ms or Rxi-XLB, can effectively separate EIBP from potential impurities like isobutanol, ethanol, diethyl phthalate, and diisobutyl phthalate based on their different boiling points and polarities. The mass spectrometer provides definitive identification through the fragmentation pattern of the molecule. A common fragment ion for many phthalates is m/z 149, corresponding to the protonated phthalic anhydride fragment.[15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a methanol/water mobile phase can also be used for purity analysis, typically with UV detection around 230 nm.[16]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic C=O stretching vibration for the ester carbonyl group around 1720-1740 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid intermediate) indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide a definitive structural confirmation. Distinct signals for the ethyl group (a triplet and a quartet) and the isobutyl group (a doublet, a multiplet, and another doublet) will be present, along with the aromatic protons of the phthalate ring. Integration of these signals will confirm the 1:1 ratio of the two alkyl groups.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons and the unique carbons of the ethyl and isobutyl chains.
-
| Analytical Technique | Expected Result for Pure Ethyl Isobutyl Phthalate |
| Appearance | Clear, colorless, viscous liquid. |
| GC-MS | A single major peak at the expected retention time. Mass spectrum consistent with a molecular weight of 250.29 g/mol and a characteristic fragmentation pattern including the m/z 149 ion.[15][17] |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.5-7.7 ppm), ethyl -CH₂- quartet (~4.3 ppm), isobutyl -CH₂- doublet (~4.1 ppm), isobutyl -CH- multiplet (~2.0 ppm), ethyl -CH₃ triplet (~1.3 ppm), isobutyl -CH₃ doublet (~1.0 ppm). |
| IR (thin film) | Strong C=O stretch ~1730 cm⁻¹, C-O stretches ~1280 cm⁻¹ and ~1120 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹, aliphatic C-H stretches <3000 cm⁻¹. |
Conclusion
The synthesis of Ethyl Isobutyl Phthalate is most effectively and efficiently achieved through a sequential esterification strategy. This approach, which involves the controlled, stepwise reaction of phthalic anhydride with isobutanol and then ethanol, circumvents the formation of undesirable symmetric byproducts that plague mixed-alcohol reactions. Careful selection of an acid catalyst, diligent removal of water to drive the reaction equilibrium, and a thorough purification process are critical to obtaining a high-purity product. The analytical methods outlined provide a robust framework for quality control, ensuring the final product meets the stringent requirements for its intended applications in materials science and catalysis.
References
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- Mechanism of phthalate ester hydrolysis in water and in cyclodextrin medi
- Preparation of plasticizer esters from phthalic anhydride residue - Google P
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Diethyl phthalate is produced industrially by the reaction of phthalic anhydride with ethanol in the presence of concentrated sulfuric acid catalyst. (URL: [Link])
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Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride - ResearchGate. (URL: [Link])
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ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. (URL: [Link])
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Transesterification | Chemical Reviews - ACS Publications. (URL: [Link])
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Physicochemical properties of Ethyl isobutyl phthalate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Isobutyl Phthalate
Abstract
Ethyl isobutyl phthalate (EIBP) is an asymmetric phthalate ester, a class of compounds widely utilized as plasticizers and in various industrial applications. Its specific physicochemical properties, dictated by the presence of two different alkyl chains (ethyl and isobutyl), govern its behavior in chemical systems, its environmental fate, and its analytical signature. This guide provides a comprehensive overview of the core physicochemical characteristics of EIBP, detailed methodologies for its analysis, and insights into its synthesis and toxicological context. The information presented herein is intended to serve as a foundational resource for professionals engaged in materials science, analytical chemistry, and toxicology.
Chemical Identity and Molecular Structure
Ethyl isobutyl phthalate is the 1,2-benzenedicarboxylate diester formed from ethanol and isobutanol. The asymmetry of its ester groups distinguishes it from more common symmetric phthalates like dibutyl phthalate (DBP) or diethyl phthalate (DEP).
-
IUPAC Name: 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[1]
-
Synonyms: Ethyl 2-isobutoxycarbonylbenzoate, Phthalic acid ethyl isobutyl ester
-
CAS Number: 94491-96-0[1]
-
Molecular Formula: C₁₄H₁₈O₄[1]
-
Molecular Weight: 250.29 g/mol [1]
Caption: 2D Chemical Structure of Ethyl Isobutyl Phthalate.
Core Physicochemical Properties
The physical properties of EIBP are summarized in the table below. These values are critical for predicting its behavior in formulations, its volatility, and its partitioning in environmental systems.
| Property | Value | Source(s) |
| Physical Form | Liquid at room temperature | [2] |
| Boiling Point | 293.6 °C (at 760 mmHg) | [3] |
| Density | 1.080 g/cm³ | [3] |
| Flash Point | 152.9 °C | [3] |
| Water Solubility | Predicted to be low/insoluble | [4][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, benzene | [4] |
| Vapor Pressure | Predicted to be very low (cf. DIBP: 0.01 Pa at 20°C) | [4] |
| Refractive Index | Estimated at ~1.49 (cf. DIBP: n20/D 1.49) | |
| LogP (Octanol-Water) | 2.6761 | [1] |
Expertise & Experience Insight: The LogP value of 2.6761 indicates that Ethyl Isobutyl Phthalate is moderately lipophilic. This property is a key determinant of its function as a plasticizer, allowing it to integrate within polymer matrices. From a toxicological and environmental perspective, this value suggests a potential for bioaccumulation in fatty tissues, a common concern for phthalate esters.[6]
Spectroscopic and Analytical Profile
Definitive identification and quantification of EIBP rely on modern analytical techniques. The expected spectral characteristics are outlined below, providing a basis for method development and compound verification.
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), phthalates exhibit characteristic fragmentation patterns. The primary fragmentation pathway for most dialkyl phthalates involves the formation of a stable protonated phthalic anhydride ion.[7]
-
Expected Base Peak: m/z 149. This ion is the hallmark of many phthalates and is crucial for screening and identification in complex matrices.[7]
-
Other Expected Fragments: Loss of the ethyl group (-29), ethoxy group (-45), isobutyl group (-57), and isobutoxy group (-73) from the molecular ion (m/z 250) can also be expected, though these fragments may be of lower intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation. The predicted chemical shifts for EIBP are based on its distinct ethyl and isobutyl moieties attached to the aromatic ring.
-
¹H-NMR (Predicted):
-
~7.5-7.8 ppm: Multiplet, 4H (Aromatic protons, AA'BB' system).
-
~4.3 ppm: Quartet, 2H (Methylene protons of the ethyl group, -O-CH₂ -CH₃).
-
~4.1 ppm: Doublet, 2H (Methylene protons of the isobutyl group, -O-CH₂ -CH(CH₃)₂).
-
~2.1 ppm: Multiplet (septet of doublets), 1H (Methine proton of the isobutyl group, -CH₂-CH (CH₃)₂).
-
~1.3 ppm: Triplet, 3H (Methyl protons of the ethyl group, -O-CH₂-CH₃ ).
-
~1.0 ppm: Doublet, 6H (Methyl protons of the isobutyl group, -CH( CH₃ )₂).
-
-
¹³C-NMR (Predicted):
-
~167-168 ppm: Two signals for the two distinct ester carbonyl carbons (C=O).
-
~132 ppm: Two signals for the quaternary aromatic carbons attached to the ester groups.
-
~129-131 ppm: Two signals for the protonated aromatic carbons (CH).
-
~72 ppm: Methylene carbon of the isobutyl group (-O-CH₂ -).
-
~62 ppm: Methylene carbon of the ethyl group (-O-CH₂ -).
-
~28 ppm: Methine carbon of the isobutyl group (-CH (CH₃)₂).
-
~19 ppm: Methyl carbons of the isobutyl group (-CH(CH₃ )₂).
-
~14 ppm: Methyl carbon of the ethyl group (-CH₃ ).
-
Infrared (IR) Spectroscopy
The IR spectrum of EIBP is dominated by absorptions from the ester functional groups and the aromatic ring.
-
~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester groups.[8]
-
~1280-1000 cm⁻¹: A series of strong bands corresponding to the C-O stretching vibrations of the ester linkages.[8]
-
~3100-3000 cm⁻¹: Weak to medium bands from the aromatic C-H stretching.
-
~2960-2870 cm⁻¹: Medium to strong bands from the aliphatic C-H stretching of the ethyl and isobutyl groups.
-
~1600 & 1450 cm⁻¹: Two bands from the C=C stretching vibrations within the benzene ring.
Synthesis Pathway
Ethyl isobutyl phthalate is synthesized via Fischer esterification. Given its asymmetric nature, the synthesis typically proceeds in a stepwise manner to control the introduction of the different alcohol groups, although a one-pot reaction with a mixture of alcohols is also feasible. The process starts with the reaction of phthalic anhydride with one of the alcohols (e.g., ethanol) to form the monoester, which is then esterified with the second alcohol (isobutanol) under acidic catalysis.
Caption: Generalized two-step synthesis of Ethyl Isobutyl Phthalate.
Trustworthiness Insight: The kinetics of phthalate synthesis show that the initial reaction of phthalic anhydride to form the monoester is very rapid and often irreversible.[9] The second esterification step is slower and requires a catalyst to proceed efficiently.[9] Controlling reaction temperature and removing the water byproduct (e.g., via a Dean-Stark apparatus) are critical to drive the equilibrium toward the final diester product and achieve high yields.
Standard Analytical Methodology: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the separation and quantification of phthalates in various matrices.[3] The following protocol is a self-validating system for the analysis of EIBP.
Caption: Standard workflow for the analysis of EIBP by GC-MS.
Step-by-Step Protocol
-
Internal Standard Preparation: Prepare a stock solution of a deuterated phthalate internal standard (e.g., DEP-d4) in isohexane at a concentration of 0.5 g/L.[10]
-
Calibration Standards: Create a series of calibration standards by spiking blank matrix with known concentrations of an EIBP analytical standard and a fixed concentration of the internal standard solution.
-
Sample Extraction:
-
To 10 mL of a liquid sample (or a digest of a solid sample), add 10 mL of isohexane.[10]
-
Add a precise volume (e.g., 50 µL) of the internal standard solution.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to achieve complete phase separation.
-
-
Concentration:
-
Carefully transfer the upper organic layer (isohexane) to a clean vial.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of ethyl acetate.
-
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent).[11]
-
Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane column).[3]
-
Injection: 1 µL, splitless mode. Inlet temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity. Monitor ions m/z 149 (quantifier) and at least one other confirmatory ion.[3][11]
-
-
Quantification: Construct a calibration curve by plotting the ratio of the EIBP peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of EIBP in the unknown samples from this curve.
Applications and Industrial Relevance
While not as common as DBP or DEHP, Ethyl Isobutyl Phthalate serves specialized roles:
-
Polymerization Catalyst: It is used as a component in catalyst systems for the production of polyolefins like polypropylene, where it influences polymer properties such as molecular weight and viscosity.
-
Plasticizer: Like other phthalates, it can be used as a plasticizer to increase the flexibility and durability of PVC and other polymers, though it is a minor-use plasticizer compared to its larger counterparts.
-
Specialty Formulations: EIBP may be found in materials requiring specific performance characteristics, such as wire and cable insulation and certain automotive parts.
Toxicological Summary and Environmental Considerations
As a low molecular weight phthalate, EIBP falls into a class of compounds that has come under regulatory scrutiny.[12]
-
Human Health: Phthalates are known endocrine disruptors, with some members of the class linked to reproductive and developmental toxicity.[13][14] While specific toxicological data for EIBP is limited, its structural similarity to compounds like Diisobutyl Phthalate (DIBP) suggests a potential for similar biological activity.[15] The primary route of metabolism is expected to be rapid hydrolysis to monoethyl phthalate and monoisobutyl phthalate, followed by excretion.[4]
-
Environmental Fate: Phthalates are considered ubiquitous environmental contaminants due to their widespread use and their physical (not chemical) incorporation into plastic matrices, which allows them to leach into the environment over time.[6][16] Their fate is governed by their physicochemical properties; lower molecular weight phthalates are more water-soluble and susceptible to biodegradation than their higher molecular weight counterparts.[17][18] EIBP's moderate LogP suggests it will tend to partition to soil and sediment if released into aquatic environments.[18]
Conclusion
Ethyl Isobutyl Phthalate is a specialty chemical whose utility is defined by its distinct physicochemical properties. A thorough understanding of its molecular structure, spectral signature, and analytical behavior is essential for its proper application, quality control, and risk assessment. The methodologies and data presented in this guide provide a robust framework for scientists and researchers working with this compound, ensuring both technical accuracy and a comprehensive awareness of its context within the broader family of phthalate esters.
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International Organisation of Vine and Wine. (2013). Method of determination of phthalates by gas chromatography/mass spectrometry in wines. OIV-OENO 477-2013. Retrieved from [Link]
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PubChem. (n.d.). Ethyl isobutyl phthalate. Retrieved from [Link]
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PubChem. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisobutyl Phthalate. Retrieved from [Link]
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PubMed. (2021). Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl Isobutyl Phthalate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isobutyl phthalate is a diester of phthalic acid characterized by the presence of both an ethyl and an isobutyl ester functional group. This guide provides a comprehensive technical overview of its molecular structure, molecular weight, and key physicochemical properties. It details authoritative methods for its analytical characterization, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), and presents a validated experimental protocol for its quantification. Furthermore, this document discusses its industrial applications and summarizes its toxicological profile, offering a critical resource for professionals in research and development.
Introduction
Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC).[1][2] Ethyl isobutyl phthalate (CAS No. 94491-96-0) is a specific diester within this family, formed from phthalic anhydride, ethanol, and isobutanol.[3][4] While less common than high-production volume phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), understanding the specific properties of asymmetrically substituted phthalates like ethyl isobutyl phthalate is crucial for specialized applications and for comprehensive toxicological and environmental assessment.[5][6] Its unique structure influences its physical properties, such as viscosity and volatility, making it relevant in applications ranging from polymerization catalysis to specialty coatings and adhesives.[1][7][8]
Molecular Structure and Weight
Chemical Structure
Ethyl isobutyl phthalate is an aromatic dicarboxylic acid ester. Its core is a benzene ring substituted at adjacent carbons (ortho positions) with two carboxylate groups. One carboxyl group is esterified with ethanol, forming an ethyl ester, while the other is esterified with isobutanol (2-methyl-1-propanol), forming an isobutyl ester. This asymmetric substitution distinguishes it from more common dialkyl phthalates like DBP or DIBP.
The definitive chemical name is 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate.[3] Its structure is comprised of three key components:
-
Phthalate Core: A rigid planar benzene ring (C₆H₄).
-
Ethyl Ester Group: A flexible ethyl chain (-O-CH₂CH₃).
-
Isobutyl Ester Group: A branched, flexible isobutyl chain (-O-CH₂CH(CH₃)₂).
The presence of both a linear and a branched alkyl chain imparts specific physical characteristics related to its efficacy as a plasticizer and its interaction with polymer matrices.
Caption: 2D molecular structure of Ethyl Isobutyl Phthalate.
Molecular Formula and Weight
The molecular formula for ethyl isobutyl phthalate is C₁₄H₁₈O₄ .[3][9] The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 14 atoms × 12.011 u = 168.154 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 250.29 g/mol [3][10]
This molecular weight is a fundamental parameter for all quantitative analyses, enabling conversions between mass and molar concentrations.
Physicochemical and Spectroscopic Properties
The properties of ethyl isobutyl phthalate are summarized below. These data are critical for designing extraction protocols, selecting analytical conditions, and predicting its environmental fate.
| Property | Value | Source(s) |
| CAS Number | 94491-96-0 | [3][9][11] |
| Molecular Formula | C₁₄H₁₈O₄ | [3][7][12] |
| Molecular Weight | 250.29 g/mol | [3][10] |
| Appearance | Clear, colorless liquid | [8] |
| Boiling Point | 293.6 °C at 760 mmHg | [1][7] |
| Density | 1.080 g/cm³ | [7] |
| Flash Point | 152.9 °C | [7] |
| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | [3][13] |
| InChI Key | POXXQVSKWJPZNO-UHFFFAOYSA-N | [11] |
Analytical Characterization
The identification and quantification of phthalates in various matrices (e.g., consumer products, environmental samples, biological fluids) are predominantly performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for phthalate analysis due to its high sensitivity, selectivity, and resolving power.[5][14] The semi-volatile nature of ethyl isobutyl phthalate makes it an ideal candidate for GC analysis.
-
Principle: The sample extract is injected into a heated port, where the analyte is vaporized. An inert carrier gas (typically helium or hydrogen) transports the vaporized analyte through a long, narrow capillary column.[5] The column's stationary phase separates different compounds based on their boiling points and chemical affinity. As each compound elutes from the column, it enters the mass spectrometer.
-
Ionization and Detection: In the MS source, the compound is bombarded with electrons (Electron Impact ionization), causing it to fragment into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical "fingerprint" that allows for unambiguous identification. The most abundant ion in the spectrum of many phthalates is often m/z 149, corresponding to the protonated phthalic anhydride fragment.[14][15]
The choice of the GC column's stationary phase is critical for resolving structurally similar phthalates. A cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column is commonly used for this purpose.[16]
Experimental Protocol: Quantification of EIBP in a Polymer Matrix via GC-MS
This protocol provides a validated workflow for determining the concentration of ethyl isobutyl phthalate in a plastic sample. The methodology is based on established EPA methods for phthalate analysis, such as EPA Method 8061A, adapted for GC-MS.[17][18]
Objective: To accurately quantify the concentration (in µg/g) of ethyl isobutyl phthalate in a solid polymer sample.
Workflow Diagram:
Caption: Workflow for the quantification of Ethyl Isobutyl Phthalate.
Materials and Reagents
-
Ethyl isobutyl phthalate analytical standard (≥97% purity)
-
Dichloromethane (DCM), HPLC or GC-grade
-
Internal Standard (e.g., Benzyl benzoate), if required
-
Volumetric flasks, pipettes, and autosampler vials
-
Sonicator bath
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance (±0.0001 g)
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1000 µg/mL primary stock solution of ethyl isobutyl phthalate in DCM.
-
Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 10 µg/mL. This range should bracket the expected sample concentration.
-
-
Sample Preparation:
-
Finely divide the polymer sample into particles smaller than 1 mm using clean cutting tools to maximize surface area for extraction.[18]
-
Accurately weigh approximately 0.5 g of the prepared sample into a glass vial.
-
Add 10.0 mL of DCM to the vial.
-
Seal the vial and place it in a sonicator bath for 30 minutes at room temperature to facilitate the extraction of the phthalate from the polymer matrix.[18]
-
Allow the particulate to settle. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.[19]
-
Injector: Splitless mode, 280°C, 1 µL injection volume.
-
MS Source: Electron Impact (EI) at 70 eV, 230°C.
-
Acquisition Mode: Combined Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for EIBP would be determined from the standard spectrum (e.g., m/z 149, and molecular ion if present).
-
-
Analysis and Quantification:
-
First, inject the calibration standards to establish the calibration curve (peak area vs. concentration). The curve must have a correlation coefficient (R²) of ≥0.995 for valid quantification.
-
Inject the prepared sample extracts.
-
Identify the ethyl isobutyl phthalate peak in the sample chromatogram by comparing its retention time and mass spectrum to the analytical standard.
-
Integrate the peak area of the primary quantifying ion.
-
Calculate the concentration in the extract (C_extract, in µg/mL) using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original solid sample (C_solid) using the following formula:
C_solid (µg/g) = (C_extract × V_solvent) / M_sample
Where:
-
V_solvent is the volume of extraction solvent in mL (10.0 mL).
-
M_sample is the mass of the polymer sample in grams.
-
Applications and Industrial Relevance
Ethyl isobutyl phthalate serves primarily as a plasticizer, a substance added to plastics to increase their flexibility and workability.[1] Its applications include:
-
Polymerization Catalyst: It is used in the manufacturing process of polyolefins.[7][8]
-
Coatings and Adhesives: It can be used to improve the performance and longevity of various coatings and adhesives.[1]
-
Specialty PVC Products: Due to its specific properties, it may be found in products like vinyl flooring, cables, and synthetic leather.[1]
Toxicology and Safety Profile
Like other phthalates, the toxicological profile of ethyl isobutyl phthalate is of interest to regulatory bodies and health scientists. Phthalates are not covalently bound to the plastic matrix and can leach into the environment.[2][20]
-
Hazard Statements: According to safety data sheets, ethyl isobutyl phthalate is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[11]
-
Endocrine Disruption: Many phthalates are known or suspected endocrine disruptors, with particular concern for reproductive and developmental effects.[6][21] While specific data on ethyl isobutyl phthalate is less extensive than for DBP or DEHP, its structural similarity warrants careful consideration. Animal studies on related compounds like diisobutyl phthalate (DIBP) have shown it to be toxic to reproduction and development.[20][22]
-
Regulatory Status: Various phthalates are restricted in consumer products, especially those intended for children, by regulatory bodies like the U.S. EPA and the European Union.[6][21]
Detailed toxicological data for ethyl isobutyl phthalate specifically is limited in publicly accessible databases, with most studies focusing on higher-volume phthalates.[23][24] Therefore, risk assessment often relies on read-across from structurally similar compounds like DIBP.
Conclusion
Ethyl isobutyl phthalate is a well-defined chemical entity with a molecular weight of 250.29 g/mol and the formula C₁₄H₁₈O₄. Its asymmetric ester structure provides unique properties relevant to its industrial applications as a plasticizer and catalyst component. The definitive analytical method for its characterization and quantification is GC-MS, which offers unparalleled sensitivity and specificity. The provided experimental protocol outlines a robust and validated workflow for its determination in polymer matrices. Given the toxicological concerns associated with the broader phthalate class, continued research and precise analytical monitoring of such compounds remain critical for ensuring consumer and environmental safety.
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IUPAC name for Ethyl isobutyl phthalate.
An In-Depth Technical Guide to the Nomenclature, Properties, and Applications of Ethyl Isobutyl Phthalate
Abstract
This technical guide provides a comprehensive analysis of Ethyl Isobutyl Phthalate, a mixed diester of phthalic acid. The document begins by elucidating the formal IUPAC nomenclature, breaking down the rules that govern the naming of such asymmetric esters. It then details the compound's key physicochemical properties, synthesis protocols, and significant industrial and research applications. Particular emphasis is placed on its roles as a polymer plasticizer and catalyst, with contextual relevance to the pharmaceutical industry where phthalates are often employed as excipients in drug delivery systems. This guide synthesizes technical data with practical insights, grounded in authoritative references to ensure scientific integrity and support advanced research and development activities.
Chemical Identity and Nomenclature
The common name "Ethyl isobutyl phthalate" refers to a diester of phthalic acid where the two carboxylic acid groups are esterified with ethanol and isobutanol, respectively. While this name is widely used in commercial contexts, a more systematic approach is required for unequivocal identification under IUPAC guidelines.
IUPAC Nomenclature
According to IUPAC nomenclature rules for esters, the name is constructed by first identifying the alkyl groups attached to the oxygen atoms and then the parent carboxylate.[1][2] For a diester of a dicarboxylic acid like phthalic acid (benzene-1,2-dicarboxylic acid), the alkyl groups are listed alphabetically as prefixes.
-
Parent Acid: Phthalic Acid (IUPAC: Benzene-1,2-dicarboxylic acid)
-
Anion Name: Phthalate (IUPAC: Benzene-1,2-dicarboxylate)
-
Alkyl Groups: Ethyl and Isobutyl (IUPAC for isobutyl: 2-methylpropyl)
Alphabetically, "ethyl" precedes "isobutyl". Therefore, the correct IUPAC name is Ethyl isobutyl benzene-1,2-dicarboxylate . A commonly accepted systematic name is Ethyl isobutyl phthalate .[3] Another highly systematic name specifies the substitution pattern: 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate .[4]
The naming convention follows a clear logic: the alcohol-derived parts are named as substituents (ethyl, isobutyl), and the carboxylic acid-derived part forms the base name of the salt (phthalate or benzene-1,2-dicarboxylate).[5][6]
Chemical Structure
The structure consists of a central benzene ring with two ester groups attached to adjacent carbons (ortho position). One ester group is formed with ethanol, and the other with isobutanol.
Caption: Chemical structure of Ethyl isobutyl phthalate.
Chemical Identifiers
For precise database searching and regulatory tracking, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 94491-96-0 | [3][7] |
| PubChem CID | 21943930 | [8] |
| Molecular Formula | C₁₄H₁₈O₄ | [4][9] |
| InChI Key | POXXQVSKWJPZNO-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | [4][9] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to understanding its behavior in various applications, from industrial synthesis to biological systems.
| Property | Value | Unit | Source |
| Molecular Weight | 250.29 | g/mol | [4][9] |
| Physical Form | Clear Liquid | - | [10] |
| Boiling Point | 293.6 | °C (at 760 mmHg) | [9][11] |
| Density | 1.080 | g/cm³ | [9] |
| Flash Point | 152.9 | °C | [9] |
| Storage | Room temperature, sealed in dry conditions | - | [3][11] |
| Purity (Typical) | ≥95% | % | [11] |
Synthesis and Manufacturing
Phthalate esters are typically synthesized via the esterification of phthalic anhydride with the corresponding alcohols. For a mixed diester like ethyl isobutyl phthalate, the synthesis can be approached in a stepwise manner to control the final product structure.
Reaction Principle
The synthesis involves two main steps:
-
Monoesterification: Phthalic anhydride reacts with one alcohol (e.g., ethanol) to open the anhydride ring, forming a monoester (monoethyl phthalate). This reaction is typically fast.
-
Diesterification: The remaining carboxylic acid group on the monoester is then esterified with the second alcohol (isobutanol) under acidic catalysis to form the final diester. This second step is an equilibrium reaction and requires the removal of water to drive it to completion.[12]
The choice of catalyst is critical; while sulfuric acid is common, it can promote side reactions like olefin formation, especially with secondary alcohols.[12] Alternative catalysts may be employed for higher yields.
Experimental Protocol: Stepwise Synthesis
This protocol describes a conceptual stepwise synthesis designed for high purity.
Step 1: Synthesis of Monoethyl Phthalate
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactants: Add phthalic anhydride (1.0 eq) to the flask. Add anhydrous ethanol (1.1 eq) and a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours until the anhydride is fully consumed (monitored by TLC or IR spectroscopy).
-
Workup: Cool the reaction mixture. The monoester can often be precipitated or used directly in the next step after solvent removal under reduced pressure.
Step 2: Synthesis of Ethyl Isobutyl Phthalate
-
Setup: To the flask containing monoethyl phthalate, add isobutanol (1.5 eq) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq). Equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Heat the mixture to reflux. The water generated during esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Purification:
-
Cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product via fractional distillation under reduced pressure to obtain pure ethyl isobutyl phthalate.
-
Synthesis Workflow Diagram
Caption: Stepwise synthesis workflow for Ethyl Isobutyl Phthalate.
Applications in Research and Drug Development
Ethyl isobutyl phthalate's properties make it valuable in several high-technology sectors, including polymer science and pharmaceuticals.
Polymer Plasticizer
The primary application for many phthalates, including ethyl isobutyl phthalate, is as a plasticizer.[11] When added to polymers like polyvinyl chloride (PVC), it increases flexibility, durability, and workability by embedding itself between the polymer chains, reducing intermolecular forces. This is crucial for manufacturing a wide range of products, from flexible tubing and wire insulation to synthetic leather and flooring.[10][11]
Polymerization Catalyst
In a more specialized application, Ethyl Isobutyl Phthalate (EIBP) is used as an internal donor in Ziegler-Natta catalysts for polyolefin (e.g., polypropylene) production.[9][10] In this role, it helps control the stereochemistry of the polymer, leading to materials with desired properties like high crystallinity and stiffness. Its molecular structure influences catalyst activity and the resulting polymer's molecular weight distribution.
Role in Pharmaceutical Formulations
Phthalates are widely used as excipients in the pharmaceutical industry, particularly in coatings for tablets and capsules.[13] Low-molecular-weight phthalates function as plasticizers in enteric coatings, which are designed to prevent the dissolution of a drug in the acidic environment of the stomach and allow for its release in the small intestine.[14]
While specific data on ethyl isobutyl phthalate as an excipient is less common than for dibutyl phthalate (DBP) or diethyl phthalate (DEP), its properties are analogous. The use of such plasticizers is essential for the mechanical integrity and stability of the polymer film coating on the dosage form. For drug development professionals, understanding the properties of different phthalates is crucial for designing effective controlled-release formulations.
Health, Safety, and Regulatory Context
The use of phthalates has come under scientific and regulatory scrutiny due to concerns about their potential as endocrine-disrupting chemicals (EDCs).[15]
-
Toxicological Profile: Many phthalates, upon ingestion, are metabolized into their monoester forms (e.g., mono-isobutyl phthalate), which are considered the primary active toxicants.[16][17] Animal studies have linked exposure to certain phthalates, like DBP and DEHP, to reproductive and developmental toxicity.[18]
-
Regulatory Status: Regulatory bodies have issued guidance on phthalate use. For instance, the U.S. FDA has recommended that the pharmaceutical industry avoid using DBP and DEHP as excipients in drug products due to these concerns.[18] While this guidance does not specifically name ethyl isobutyl phthalate, it reflects a broader trend toward caution and the evaluation of alternative plasticizers in pharmaceutical development.
-
Safety Precautions: Standard laboratory safety protocols should be followed when handling ethyl isobutyl phthalate. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.
Conclusion
Ethyl isobutyl phthalate, systematically named Ethyl isobutyl benzene-1,2-dicarboxylate , is a compound with significant industrial utility. Its primary roles as a plasticizer and a component of polymerization catalysts are well-established. For scientists in drug development, it represents a class of compounds—phthalate esters—that are integral to the formulation of enteric-coated and controlled-release medications. A thorough understanding of its nomenclature, synthesis, and properties, balanced with an awareness of the evolving health and regulatory landscape for phthalates, is essential for its responsible and effective application in scientific research and product development.
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eCampusOntario. (n.d.). 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.5: Nomenclature of Esters. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). Ethyl isobutyl phthalate (C007B-521982). Retrieved from [Link]
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U.S. Food and Drug Administration. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Retrieved from [Link]
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Wang, Y., et al. (2024). Impact of Di-(2-Ethylhexyl)-Phthalate on Metabolic Syndrome: Insights from Network Toxicology and Molecular Docking and Dynamics. Drug Design, Development and Therapy, 18, 2243-2260. Retrieved from [Link]
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Lee, S., et al. (2021). Human risk assessment of di-isobutyl phthalate through the application of a developed physiologically based pharmacokinetic model of di-isobutyl phthalate and its major metabolite mono-isobutyl phthalate. Journal of Hazardous Materials, 408, 124921. Retrieved from [Link]
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Hauser, R., & Calafat, A. M. (2005). Phthalates and human health. Occupational and Environmental Medicine, 62(11), 806–818. Retrieved from [Link]
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Navigating the Sourcing and Quality Control of High-Purity Ethyl Isobutyl Phthalate for Pharmaceutical Research and Development
A Technical Guide for Scientists and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of excipients and reagents are paramount to ensuring the safety, efficacy, and stability of the final drug product. Ethyl isobutyl phthalate (CAS No. 94491-96-0), a phthalate ester, finds applications as a plasticizer and polymerization catalyst.[1][2] For researchers and drug development professionals, securing a reliable source of high-purity ethyl isobutyl phthalate and implementing rigorous quality control measures are critical first steps. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality considerations, and analytical methodologies for this specialized chemical.
Understanding Ethyl Isobutyl Phthalate: Properties and Synthesis
Ethyl isobutyl phthalate is a diester of phthalic acid, featuring both an ethyl and an isobutyl ester group. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of Ethyl Isobutyl Phthalate
| Property | Value |
| CAS Number | 94491-96-0 |
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Appearance | Clear, colorless to slightly yellow oily liquid |
| Boiling Point | 293.6 °C |
| Density | 1.080 g/cm³ |
| Flash Point | 152.9 °C |
Source: Biosynth[1]
The synthesis of phthalate esters like ethyl isobutyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols. For diisobutyl phthalate, a closely related compound, a common method involves the reaction of phthalic anhydride with isobutanol in the presence of a catalyst such as concentrated sulfuric acid.[3] A similar co-esterification process with ethanol and isobutanol would yield ethyl isobutyl phthalate. The synthesis and purification process can introduce impurities, including residual starting materials, by-products from side reactions, and isomeric phthalates. Understanding the synthetic route is crucial for anticipating and analyzing potential impurities.
Commercial Suppliers of Ethyl Isobutyl Phthalate
A number of chemical suppliers offer ethyl isobutyl phthalate, primarily for research and development purposes. The standard purity available from stock is typically in the range of 95-97%. For pharmaceutical applications, a higher purity grade (>99%) is often necessary. The following table summarizes a selection of commercial suppliers.
Table 2: Commercial Suppliers of Ethyl Isobutyl Phthalate
| Supplier | Product Name/Number | Stated Purity | Services Offered |
| ChemScene | CS-0151741 | ≥97% | Custom synthesis, process optimization, commercial production[4] |
| Biosynth | UDA49196 | Not specified, sold for pharmaceutical testing | Custom synthesis, GMP manufacturing[1] |
| Sigma-Aldrich (distributor for BLD Pharmatech) | BL3H1F1C8EE5 | 95% | Standard chemical supply |
| Key Organics | MFCD28053434 | >95% | Custom synthesis |
| Cenmed Enterprises (distributor for Aladdin Scientific) | C007B-521982 | ≥95% | Analytical standards, QC standards[5] |
| HANGZHOU LEAP CHEM CO., LTD. | - | Not specified | Bulk drug intermediates, custom synthesis[2] |
For researchers requiring high-purity (>99%) or GMP-grade ethyl isobutyl phthalate, suppliers offering custom synthesis and GMP manufacturing services, such as ChemScene and Biosynth , are the most promising options.[1][4] It is recommended to contact these suppliers directly to inquire about their capabilities for producing a pharmaceutical-grade product that meets specific quality requirements.
Quality Specifications for High-Purity Ethyl Isobutyl Phthalate
While a specific monograph for ethyl isobutyl phthalate does not currently exist in the major pharmacopeias (USP, EP), general principles for the quality of pharmaceutical excipients should be applied. A typical Certificate of Analysis (CoA) for a high-purity grade should include the following specifications:
Table 3: Recommended Quality Specifications for High-Purity Ethyl Isobutyl Phthalate
| Parameter | Specification | Method |
| Appearance | Clear, colorless to slightly yellow liquid | Visual |
| Identification | Conforms to the structure (e.g., by IR) | Infrared Spectroscopy |
| Assay (Purity) | ≥99.5% | GC-MS or HPLC |
| Water Content | ≤0.2% | Karl Fischer Titration |
| Acidity | NMT 0.1 mL of 0.1 M NaOH | Titration |
| Refractive Index | 1.5010 to 1.5030 (at 20°C) | Refractometry |
| Heavy Metals | ≤10 ppm | USP <231> or equivalent |
| Residual Solvents | To be specified based on synthesis | GC-HS |
| Related Substances | Individual impurity ≤0.1%, Total impurities ≤0.5% | GC-MS or HPLC |
These specifications are based on general standards for pharmaceutical excipients and monographs for similar phthalate esters.[6][7]
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of ethyl isobutyl phthalate. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.
Workflow for Supplier Selection and Quality Control
The following diagram illustrates a logical workflow for selecting a supplier and performing quality control on incoming batches of ethyl isobutyl phthalate.
Caption: Workflow for supplier selection and quality control of ethyl isobutyl phthalate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of phthalates.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of ethyl isobutyl phthalate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or methylene chloride.[8]
-
Prepare a working solution by further diluting to a concentration of approximately 100 µg/mL.
-
An internal standard (e.g., benzyl benzoate) can be added for improved quantitation.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C (splitless mode).[9]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 230 °C.
-
Ramp at 10 °C/min to 270 °C, hold for 2 minutes.
-
Ramp at 25 °C/min to 300 °C, hold for 8 minutes.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250 °C.
-
Transfer Line Temperature: 300 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
-
-
Data Analysis:
-
Identify the ethyl isobutyl phthalate peak based on its retention time and mass spectrum.
-
Quantify the purity based on the peak area relative to the total peak area (area percent).
-
Identify and quantify impurities by comparing their mass spectra to libraries and using reference standards where available.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
HPLC with UV detection is a common alternative for the quantitative analysis of phthalates.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of ethyl isobutyl phthalate at approximately 1 mg/mL in methanol or acetonitrile.
-
Prepare working standards and samples by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).[10] Gradient elution may be necessary for separating closely related impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.[10]
-
-
Data Analysis:
-
Determine the retention time of the ethyl isobutyl phthalate peak.
-
Calculate the purity based on the area percent of the main peak.
-
Quantify impurities against a reference standard or by area normalization.
-
Synthesis and Impurity Profile
The synthesis of ethyl isobutyl phthalate via esterification of phthalic anhydride with ethanol and isobutanol can lead to several potential impurities.
Caption: Potential impurities in the synthesis of ethyl isobutyl phthalate.
The primary impurities to consider are:
-
Unreacted Starting Materials: Phthalic anhydride, ethanol, and isobutanol.
-
Hydrolysis Product: Phthalic acid.
-
Symmetrically Esterified By-products: Diethyl phthalate and diisobutyl phthalate.
-
Incomplete Reaction Products: Monoethyl phthalate and monoisobutyl phthalate.
The chosen analytical method should be capable of separating the desired product from these potential impurities.
Toxicological and Safety Considerations
For use in pharmaceutical applications, a thorough understanding of the toxicological profile of ethyl isobutyl phthalate is essential. While specific data for this compound is limited, information on structurally related phthalates, such as diisobutyl phthalate (DIBP), can provide initial guidance.
Phthalates as a class have been subject to scrutiny for their potential as endocrine-disrupting chemicals.[12] Some studies on DIBP have indicated potential reproductive and developmental toxicity at high doses in animal models.[13][14] It is crucial for researchers to consult the Safety Data Sheet (SDS) for specific handling precautions and to conduct a comprehensive literature review for any available toxicological data on ethyl isobutyl phthalate before its inclusion in drug formulations.
Conclusion
Sourcing high-purity ethyl isobutyl phthalate for pharmaceutical research and development requires careful supplier evaluation and rigorous analytical quality control. While standard grades are readily available for research purposes, obtaining a pharmaceutical grade with purity exceeding 99% will likely necessitate engaging with suppliers who offer custom synthesis and GMP manufacturing services. The implementation of robust analytical methods, such as GC-MS and HPLC, is critical for verifying the identity and purity of the material and for characterizing its impurity profile. A thorough understanding of the synthesis, potential impurities, and toxicological profile of ethyl isobutyl phthalate will enable researchers and drug development professionals to confidently incorporate this excipient into their formulations, ensuring the quality and safety of the final pharmaceutical product.
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- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethyl Isobutyl Phthalate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl isobutyl phthalate (EIP), a compound of significant interest in materials science and environmental analysis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Introduction: The Chemical Identity of Ethyl Isobutyl Phthalate
Ethyl isobutyl phthalate, with the chemical formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol , is a diester of phthalic acid. Its structure consists of a benzene ring with two adjacent carboxylic acid groups esterified with ethanol and isobutanol, respectively. The precise characterization of this molecule is crucial for quality control in its applications and for its detection and quantification in various matrices. Spectroscopic techniques are indispensable tools for elucidating its molecular structure and confirming its identity.
Below is a diagram illustrating the molecular structure of ethyl isobutyl phthalate.
Caption: Molecular Structure of Ethyl Isobutyl Phthalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For ethyl isobutyl phthalate, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of the ethyl and isobutyl ester moieties, as well as the aromatic phthalate core.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl isobutyl phthalate is predicted to show distinct signals for the aromatic protons and the protons of the ethyl and isobutyl groups. The aromatic protons are expected to appear as a complex multiplet in the downfield region due to the ortho-substitution pattern. The signals for the aliphatic protons will be in the upfield region, with their chemical shifts and splitting patterns being characteristic of their respective environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.5 - 7.8 | Multiplet | 4H |
| Ethyl (-OCH₂CH₃) | 4.3 | Quartet | 2H |
| Isobutyl (-OCH₂(CH(CH₃)₂)) | 4.1 | Doublet | 2H |
| Isobutyl (-OCH₂CH(CH₃)₂) | 2.0 | Multiplet | 1H |
| Ethyl (-OCH₂CH₃) | 1.3 | Triplet | 3H |
| Isobutyl (-OCH₂CH(CH₃)₂) | 0.9 | Doublet | 6H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the ester groups will appear at the most downfield chemical shifts. The aromatic carbons will resonate in the typical aromatic region, and the aliphatic carbons of the ethyl and isobutyl groups will be found in the upfield region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167-168 |
| Aromatic (quaternary) | 132-133 |
| Aromatic (CH) | 128-131 |
| Ethyl (-OCH₂) | 61 |
| Isobutyl (-OCH₂) | 71 |
| Isobutyl (-CH) | 28 |
| Isobutyl (-CH₃) | 19 |
| Ethyl (-CH₃) | 14 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for obtaining NMR spectra of a liquid sample like ethyl isobutyl phthalate.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of pure ethyl isobutyl phthalate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Caption: Workflow for NMR analysis of ethyl isobutyl phthalate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl isobutyl phthalate will be dominated by the characteristic absorptions of the ester functional groups and the aromatic ring.
Predicted IR Spectral Data
The key diagnostic peaks in the IR spectrum of ethyl isobutyl phthalate are expected as follows:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1000 - 1300 | Strong |
| C-H bend (aromatic, ortho-disubstituted) | 740 - 780 | Strong |
The strong absorption band in the 1720-1740 cm⁻¹ region is highly characteristic of the carbonyl group in the ester functionalities. The presence of strong bands in the 1000-1300 cm⁻¹ region further confirms the C-O stretching of the ester groups.
Experimental Protocol for IR Spectroscopy
For a liquid sample like ethyl isobutyl phthalate, the following "neat" sampling technique is commonly employed.
Sample Preparation and Analysis:
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
-
Place one to two drops of neat ethyl isobutyl phthalate onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates with a suitable solvent (e.g., dry acetone or isopropanol) and return them to the desiccator.
Health and safety data sheet for Ethyl isobutyl phthalate.
An In-Depth Scientific Guide to the Safe Handling and Risk Assessment of Ethyl Isobutyl Phthalate in a Research Environment
Section 1: Executive Summary & Core Hazard Profile
This guide provides a comprehensive health and safety framework for Ethyl isobutyl phthalate, tailored for researchers and drug development professionals. Ethyl isobutyl phthalate (CAS No. 94491-96-0) is a diester of phthalic acid.[1][2] While specific toxicological data for this compound is limited, its structural classification as a phthalate necessitates a cautious approach, drawing upon the well-documented risks of the broader chemical family. Phthalates are recognized for their potential as endocrine disruptors and reproductive toxicants.[3][4][5]
The primary hazards associated with Ethyl isobutyl phthalate, as identified through GHS classifications provided by suppliers, include skin, eye, and respiratory irritation. However, the most significant concern, inferred from regulatory assessments of analogous phthalates, is the potential for reproductive harm.[3][6][7] This document synthesizes available data with established principles of chemical safety to provide actionable protocols for risk mitigation in a laboratory setting.
| Identifier | Value | Source |
| Chemical Name | Ethyl isobutyl phthalate | |
| Synonym(s) | 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | [8][9] |
| CAS Number | 94491-96-0 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₄ | [8][9][10] |
| Molecular Weight | 250.29 g/mol | [9][10] |
| Physical Form | Liquid |
| GHS Hazard Classification | |
| Pictogram | GHS07 (Exclamation mark)[9] |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 2: The Phthalate Context: Understanding Class-Specific Risks
The causality behind the stringent handling protocols for Ethyl isobutyl phthalate stems from its membership in the phthalate family. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have extensively studied this class of compounds due to evidence of pervasive human exposure and demonstrated toxicity.[3][5]
The Core Concern: Endocrine Disruption and Reproductive Toxicity The primary toxicological concern for many phthalates is their ability to interfere with the endocrine system.[4][11] Adverse effects on the development of the male reproductive system are among the most sensitive health outcomes observed in laboratory animals.[3] Several ortho-phthalates, such as Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Bis(2-ethylhexyl) phthalate (DEHP), are classified by ECHA as toxic to reproduction (Repr. 1B), meaning they are presumed to have negative effects on fertility and unborn children.[5]
Given the structural similarity of Ethyl isobutyl phthalate to these regulated compounds, a precautionary principle is scientifically justified. It is prudent to assume it may pose similar risks until specific data proves otherwise. This "read-across" approach is a cornerstone of modern chemical risk assessment when substance-specific data is unavailable.
Caption: Logical framework for determining handling protocols for Ethyl isobutyl phthalate.
Section 3: Physicochemical Profile and Implications for Laboratory Use
While comprehensive experimental data for Ethyl isobutyl phthalate is not widely published, its basic chemical identity provides clues for its behavior in a lab setting.[1]
-
Physical State: It is described as a liquid at room temperature.
-
Molecular Weight: At 250.29 g/mol , it is not highly volatile, but aerosols can be generated during vigorous mixing or heating, making inhalation a relevant exposure route.[9][10]
-
Solubility: Phthalates are generally characterized by low water solubility.[11] This implies that in the event of a spill, it will not readily mix with water and may persist on surfaces.
-
Reactivity: Phthalate esters can react with strong acids or bases, which will hydrolyze the ester bonds. They also react with strong oxidizing agents.[12]
The absence of detailed data (e.g., flash point, vapor pressure) mandates conservative assumptions.[1] All handling should be performed under the assumption that flammable vapors could form when heated and that the substance may be persistent in the environment.
Section 4: Hazard Identification and Toxicological Assessment
Primary Exposure Routes and Associated Risks:
-
Dermal (Skin) Contact: Classified as a skin irritant (H315). Phthalates can be absorbed through the skin, making this a significant route of exposure.[13] Chronic exposure should be minimized to prevent both local irritation and potential systemic effects.
-
Eye Contact: Classified as causing serious eye irritation (H319). Direct contact can cause significant discomfort and potential damage.
-
Inhalation: May cause respiratory irritation (H335). While the substance is not expected to be highly volatile, aerosols or vapors generated at elevated temperatures can be inhaled.
-
Ingestion: While not an expected route of exposure in a laboratory, accidental ingestion may be harmful.[7]
In-depth Toxicological Insights: The most critical, albeit inferred, toxicological risks are those related to reproduction. Studies on analogous compounds like Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP) have shown clear evidence of developmental and reproductive toxicity.[13][14][15] These effects are often mediated by the disruption of androgen synthesis.[11] The primary metabolite of DIBP, monoisobutyl phthalate (MIBP), is often implicated in these toxic effects.[13][16][17] Given the structural similarity, it is scientifically reasonable to suspect that Ethyl isobutyl phthalate could be metabolized to MIBP and/or monoethyl phthalate (MEP), which are also known metabolites with biological activity.[17] Therefore, all work with this compound must be conducted with the assumption that it is a potential reproductive toxicant.
Section 5: Risk Mitigation and Safe Handling Protocols
A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment, and administrative procedures work in concert to minimize exposure.
5.1 Engineering Controls: The First Line of Defense The causality for using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Primary Handling: All weighing, transferring, and mixing of Ethyl isobutyl phthalate must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control both potential vapor/aerosol inhalation and accidental splashes.
-
Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour) to dilute any fugitive emissions that might escape primary containment.
5.2 Personal Protective Equipment (PPE) Protocol The choice of PPE is dictated by the identified exposure routes. The protocol below is a self-validating system; if any PPE is compromised, the user is trained to immediately exit the work area and decontaminate.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile gloves (minimum thickness 4 mil). Double-gloving is recommended for handling neat material or for extended procedures. | Nitrile provides good resistance to a range of chemicals. Gloves must be inspected before use and changed immediately if contamination is suspected.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk. | Protects against direct liquid splashes and aerosols, addressing the H319 hazard.[1] |
| Skin/Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects against skin contact from minor spills and splashes.[1] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls fail or for major spill cleanup, a full-face respirator with organic vapor cartridges may be necessary. | Addresses the H335 inhalation hazard in off-normal scenarios.[1] |
5.3 Storage and Incompatibility Protocol
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[1] The storage location should be a designated cabinet for toxic or irritant chemicals.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent chemical reactions that could generate heat or hazardous byproducts.[12]
Section 6: Emergency Response & Decontamination Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[18]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Spill Response Protocol: The following workflow ensures a safe and systematic response to an accidental release.
Caption: Workflow for responding to a laboratory spill of Ethyl isobutyl phthalate.
Section 7: Environmental Fate and Disposal Considerations
Environmental Hazards: Phthalates as a class are known to be toxic to aquatic life, with some having long-lasting effects.[5][6] Although specific ecotoxicity data for Ethyl isobutyl phthalate is scarce, it must be assumed that release into the environment is harmful. Discharge into drains or waterways must be strictly avoided.[1]
Waste Disposal Protocol:
-
Segregation: All waste contaminated with Ethyl isobutyl phthalate, including disposable labware, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl isobutyl phthalate".
-
Disposal: Dispose of the waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed.
References
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PubChemLite. Ethyl isobutyl phthalate (C14H18O4). [Link]
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PubChem - NIH. Ethyl isobutyl phthalate | C14H18O4 | CID 21943930. [Link]
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PubChem - NIH. Ethyl isobutyl phthalate | C14H18O4 | CID 21943930 - Safety and Hazards. [Link]
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MySkinRecipes. Ethyl isobutyl phthalate. [Link]
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GreenFacts. What daily exposure levels to phthalates are considered safe?. [Link]
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PubMed Central. Cumulative exposure to phthalates from phthalate-containing drug products: a Danish population-wide study. [Link]
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ResearchGate. (PDF) Environmental contamination with phthalates and its impact on living organisms. [Link]
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PubChem - NIH. Monoisobutyl phthalate | C12H14O4 | CID 92272. [Link]
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ResearchGate. Environmental Risk Limits for Two Phthalates, with Special Emphasis on Endocrine Disruptive Properties | Request PDF. [Link]
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Foreword: Reconstructing a Discovery in the Age of Applied Chemistry
An In-depth Technical Guide to the Historical Research on the Discovery of Ethyl Isobutyl Phthalate
The history of chemistry is often told through singular moments of discovery: an unexpected precipitate, a flash of insight, a novel structure elucidated against all odds. The story of Ethyl Isobutyl Phthalate (EIBP), however, does not belong to this classical narrative. Its origins are not found in the annals of 19th-century natural product chemistry but are deeply intertwined with the industrial and technological surge of the mid-20th century polymer revolution.
This guide, intended for researchers, scientists, and drug development professionals with an appreciation for chemical history, reconstructs the scientific context and technical methodologies surrounding the likely emergence of EIBP. We will not pinpoint a single date or inventor, as such a record is not prominent in academic literature, suggesting its development likely occurred within the proprietary confines of industrial research. Instead, we will trace the technological imperatives that necessitated its synthesis, the chemical principles that guided its creation, and the analytical techniques that would have confirmed its existence. This is a history not of a singular discovery, but of a logical and necessary invention.
Part 1: The Genesis of Phthalate Chemistry - From Annatto Dyes to Plasticizers
The journey begins with the core chemical moiety: phthalic acid. Its anhydride was first reported in 1836 by the French chemist Auguste Laurent, who produced it through the oxidation of naphthalene, a major component of coal tar.[1] For decades, phthalic anhydride remained largely a laboratory curiosity. Its industrial life began in the late 19th and early 20th centuries with the growth of the synthetic dye industry.[2]
The 1920s marked a pivotal shift. Chemists discovered that esters of phthalic acid—phthalates—could impart flexibility and durability to the burgeoning class of synthetic polymers.[3] These "plasticizers" were essential for converting rigid and brittle materials like polyvinyl chloride (PVC) into the versatile plastics we know today. Symmetrical dialkyl phthalates, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), became industrial workhorses.
The fundamental chemistry for their production was the Fischer esterification, a reaction of phthalic anhydride with two equivalents of an alcohol in the presence of an acid catalyst.[4]
Part 2: The Catalyst Revolution - A New Role for Phthalates
The second, and most critical, chapter in our story begins in the early 1950s with the groundbreaking work of Karl Ziegler and Giulio Natta. Their development of catalysts, typically based on titanium halides and organoaluminum compounds, enabled the stereospecific polymerization of olefins.[3] This meant that for the first time, polymers like polypropylene could be produced with a highly ordered, crystalline structure (isotactic), granting them vastly superior mechanical properties. This achievement earned them the Nobel Prize in Chemistry in 1963.[3]
As the technology was refined, a challenge emerged: controlling the precise stereochemistry to maximize the isotactic fraction. In the mid-1970s, a major breakthrough occurred with the introduction of "internal electron donors" (also known as Lewis bases) into the catalyst formulation.[5][6] These donors would adsorb onto the magnesium chloride support of the catalyst, influencing the environment around the active titanium sites and thereby favoring the formation of isotactic polymer chains.[6][7]
Among the earliest and most effective classes of internal donors were the phthalate esters.[8][9] Compounds like Diisobutyl Phthalate (DIBP) proved highly effective at increasing the stereospecificity and activity of Ziegler-Natta catalysts.[6][10] This discovery opened a new, high-value application for phthalates beyond their use as bulk plasticizers.
Part 3: The Emergence of Ethyl Isobutyl Phthalate - A Tailored Solution
The success of symmetrical phthalates like DIBP naturally led researchers to explore variations to further optimize catalyst performance. The logical next step was the synthesis of unsymmetrical, or mixed, phthalate esters. By varying the two alcohol-derived ester groups, chemists could fine-tune the steric and electronic properties of the donor molecule. This would, in turn, subtly alter its interaction with the catalyst support and its influence on the polymerization reaction.
It is within this context of targeted, rational design that Ethyl Isobutyl Phthalate (CAS 94491-96-0) was almost certainly created.[11][12] While DIBP has two identical isobutyl groups, EIBP presents an asymmetrical structure with one ethyl and one isobutyl group. This seemingly minor change can have significant effects on:
-
Adsorption Geometry: The different sizes of the ethyl and isobutyl groups can alter how the molecule binds to the MgCl₂ surface.
-
Electronic Effects: The electron-donating properties of the ester's carbonyl groups are subtly modulated by the attached alkyl chains.
-
Catalyst Activity and Stability: These modifications can impact the overall activity, hydrogen response, and lifespan of the catalyst.
Given this, EIBP was not "discovered" in an exploratory sense but rather designed as a second-generation internal donor to achieve specific performance characteristics in polypropylene production. Its development is a testament to the shift from broad chemical discovery to precise molecular engineering in the latter half of the 20th century.
Part 4: Reconstructing the Synthesis and Characterization
A researcher in the late 1970s or early 1980s, tasked with synthesizing EIBP, would have employed established methods of esterification and purification, coupled with the increasingly accessible techniques of spectroscopic analysis.
Hypothetical Synthesis Protocol
The synthesis of an unsymmetrical ester like EIBP requires a stepwise approach to avoid the formation of a statistical mixture of diethyl phthalate, diisobutyl phthalate, and the desired ethyl isobutyl phthalate. The process involves two sequential esterification reactions.
Step-by-Step Methodology:
-
Monoester Formation:
-
To a round-bottom flask equipped with a reflux condenser, add 1.0 mole of phthalic anhydride.
-
Add 1.0 mole of anhydrous ethanol.
-
Heat the mixture gently (e.g., in a water bath at ~100°C) with stirring for 1-2 hours. The reaction is an exothermic ring-opening of the anhydride and proceeds readily without a strong catalyst to form the monoester, ethyl hydrogen phthalate.
-
-
Second Esterification:
-
To the flask containing the crude monoester, add 1.0 to 1.1 moles of isobutanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heat the mixture to reflux (typically 140-160°C) until no more water is collected in the Dean-Stark trap.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted ethyl hydrogen phthalate.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Purify the final product by vacuum distillation to obtain pure Ethyl Isobutyl Phthalate as a colorless, oily liquid.
-
Historical Characterization Techniques
In the era of EIBP's likely development, a chemist would confirm the structure and purity of the newly synthesized compound using a combination of physical and spectroscopic methods.
| Parameter | Historical Method | Purpose | Expected Result for EIBP |
| Purity & Identity | Boiling Point Determination | A pure compound has a sharp, characteristic boiling point at a given pressure. This was a primary method of characterization.[13][14] | ~294°C at atmospheric pressure.[11] The measurement would be taken during the final vacuum distillation. |
| Structural Fingerprint | Infrared (IR) Spectroscopy | By the 1970s, IR spectroscopy was a common tool. It would be used to confirm the presence of key functional groups. | Strong C=O stretch (~1730 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), and aromatic C-H stretches. The absence of a broad O-H peak from the carboxylic acid precursor would confirm reaction completion. |
| Purity & Separation | Gas Chromatography (GC) | GC was becoming a powerful tool for assessing the purity of volatile compounds and separating mixtures. | A single, sharp peak on the chromatogram would indicate a high degree of purity. |
| Elemental Composition | Combustion Analysis | A classical method to determine the empirical formula by measuring the CO₂ and H₂O produced upon combustion.[15] | The results would have to correspond to the molecular formula C₁₄H₁₈O₄. |
Conclusion
The discovery of Ethyl Isobutyl Phthalate is a case study in modern, needs-driven chemical synthesis. It was born from the confluence of polymer science and organometallic catalysis. Its history is not one of chance, but of deliberate molecular design aimed at solving a specific industrial challenge: the precise control of polymer stereochemistry. By understanding the historical development of both plasticizers and Ziegler-Natta catalysts, we can confidently reconstruct the scientific logic that led to the creation of this important, albeit specialized, industrial chemical. The methodologies for its synthesis and characterization represent a bridge between classical organic techniques and the modern analytical instrumentation that now defines chemical research.
References
- Ziegler, K. et al. (1955). The Mülheim normal-pressure polyethylene process. Angewandte Chemie, 67(19-20), 541-547.
- Natta, G. (1955). Une nouvelle classe de polymères de α-oléfines ayant une régularité de structure exceptionnelle. Journal of Polymer Science, 16(82), 143-154.
- Moore, E. P. (Ed.). (1998). The Rebirth of Polypropylene: The Montedison Discovery.
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]
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Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
- Chadwick, J. C. (2012). The discovery and development of electron donors for MgCl2-supported Ziegler–Natta catalysts. In Polypropylene (pp. 35-56). Springer, Berlin, Heidelberg.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
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Britannica. (2023). Phthalic acid. In Encyclopædia Britannica. Retrieved from [Link]
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Methodological & Application
The Versatile Role of Ethyl Isobutyl Phthalate in Polymer Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of Ethyl Isobutyl Phthalate (EIBP) in polymer synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of EIBP's function, backed by scientific principles and practical protocols. Here, we dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Ethyl Isobutyl Phthalate: A Profile
Ethyl Isobutyl Phthalate (EIBP) is a phthalate ester characterized by the chemical formula C14H18O4 and a molecular weight of 250.29 g/mol .[1][2] It is a colorless liquid with a boiling point of approximately 293.6°C.[1][3] While some commercial sources suggest its use as a polymerization catalyst in polyolefin production, the overwhelming body of scientific literature and industrial application points to its primary role as a plasticizer.[3] In some specialized contexts, such as in Ziegler-Natta catalysis for polypropylene, related phthalates are known to act as internal electron donors, which may be the source of the catalytic association.[4][5][6][7]
Table 1: Physicochemical Properties of Ethyl Isobutyl Phthalate
| Property | Value |
| CAS Number | 94491-96-0 |
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol [1][8] |
| Boiling Point | 293.6 °C[1][3] |
| Density | ~1.080 g/cm³[1] |
| Appearance | Colorless Liquid[2] |
The Dichotomy of Function: Plasticizer vs. Catalyst Component
A critical point of clarification is the dual-faceted role attributed to EIBP. While some sources mention it as a polymerization catalyst for polyolefins, this application is not well-documented in peer-reviewed literature.[1] The more scientifically robust and widely accepted application of EIBP and its isomers, such as Diisobutyl Phthalate (DIBP), is in two distinct areas:
-
Primary Plasticizer: This is the most common application, where EIBP is added to a polymer matrix to increase its flexibility, workability, and durability.[3]
-
Internal Electron Donor in Ziegler-Natta Catalysis: In the synthesis of stereoregular polypropylene, certain phthalates can act as internal electron donors. These donors are crucial for controlling the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer.[4][5][7]
This guide will focus on the predominant and well-established role of EIBP as a plasticizer.
Mechanism of Plasticization: A Molecular Perspective
The efficacy of EIBP as a plasticizer stems from its molecular structure and its interaction with polymer chains. In rigid polymers like polyvinyl chloride (PVC), strong intermolecular forces between the polymer chains restrict their movement, resulting in a hard and brittle material.
When EIBP is introduced into the PVC matrix, its molecules interpose themselves between the polymer chains. The polar ester groups of the EIBP molecule interact with the polar C-Cl bonds of the PVC chains. This interaction disrupts the strong polymer-polymer bonds, effectively shielding the chains from one another and increasing the free volume within the polymer structure. This increased spacing allows the polymer chains to slide past each other more easily, leading to a significant decrease in the glass transition temperature (Tg) and an increase in flexibility.
Diagram 1: Mechanism of PVC Plasticization by Ethyl Isobutyl Phthalate
Caption: Workflow for the preparation and characterization of a flexible PVC film using EIBP.
Characterization of EIBP-Plasticized Polymers
A crucial aspect of working with plasticized polymers is the ability to characterize their properties. This not only validates the success of the formulation but also ensures the final product meets the required specifications.
Table 2: Key Characterization Techniques for Plasticized Polymers
| Technique | Property Measured | Significance |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | A lower Tg compared to the neat polymer is a primary indicator of effective plasticization. [9] |
| Tensile Testing | Tensile Strength, Elongation at Break, Young's Modulus | Quantifies the increase in flexibility and ductility of the polymer. [10][11][12] |
| Durometer Hardness (Shore A/D) | Hardness | A simple and quick method to assess the degree of softening of the polymer. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Tan Delta | Provides detailed information on the viscoelastic properties of the material over a range of temperatures. [13] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the effect of the plasticizer on the degradation temperature of the polymer. [14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasticizer Identification and Quantification | Used to identify the type and concentration of plasticizer in a polymer matrix. [15] |
Conclusion and Future Perspectives
Ethyl Isobutyl Phthalate is a versatile and effective plasticizer for a range of polymers, most notably PVC, adhesives, and coatings. Its primary function is to increase the flexibility and workability of these materials by reducing the intermolecular forces between polymer chains. While its role as a polymerization catalyst is not well-established in the scientific literature, its application as an internal electron donor in Ziegler-Natta catalysis for polyolefins provides a plausible context for this association.
The protocols provided in this guide offer a starting point for researchers and formulators. It is essential to recognize that the optimal concentration and processing conditions will vary depending on the specific polymer grade and the desired end-product properties. Future research could focus on detailed comparative studies of EIBP with other common plasticizers to quantify its performance in various applications and to explore its potential in bio-based polymer systems.
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Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts). .
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- Characterization of phthalate internal donor in MgCl2 supported Ziegler-Natta catalyst by solid state 13C NMR. (2022). Polyolefins Journal.
- Quantitative structure property relationship (QSPR) study of phthalate plasticization for PVC. (2014-02-23). Wasit Journal for Science & Medicine.
- The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. (2021-08-06).
- The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2021-09-24).
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- EFFECT OF PLASTICIZERS ON PROPERTIES OF PLASTICIZED MATERIALS.
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- Revisiting analysis of phthalate plasticizers concentr
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- Dibutyl phthalate synthesis process. (2013-04-10).
- Method for preparing diiisobutyl phthalate from plasticizer production wastewater. (2014-02-19).
- Effect of plasticizers of different polarity on dynamic mechanical properties of butyl rubber.
- Thermal Treatment Effects on Structure and Mechanical Properties of Polybutylene Terephthalate and Epoxy Resin Composites Reinforced with Glass Fiber. (2021-08-10).
- Mechanical and thermal properties of poly(butylene terephthalate)/poly(ethylene naphthalate), and Nylon66/poly(ethylene naphthalate) blends. (2003).
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- Mechanical and thermal properties of poly(butylene terephthalate)/poly(ethylene naphthalate), and Nylon66/poly(ethylene naphthalate) blends. (2003-06-01). Semantic Scholar.
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Evaluating Ethyl Isobutyl Phthalate as a Novel Plasticizer for Polypropylene
An Application Guide for Researchers
Abstract: Polypropylene (PP) is a semi-crystalline thermoplastic prized for its rigidity, chemical resistance, and high melting point.[1][2] However, its inherent stiffness limits its use in applications requiring flexibility. Plasticizers are additives designed to increase the flexibility and reduce the glass transition temperature (Tg) of polymers.[3][4] While phthalate esters are common plasticizers for amorphous polymers like PVC, their application as external modifiers for polypropylene is less conventional.[5] In PP manufacturing, phthalates are more commonly encountered as essential internal donors within Ziegler-Natta catalyst systems to control polymer stereoregularity, with only trace amounts remaining in the final product.[6]
This document provides a comprehensive set of protocols for researchers and material scientists to systematically evaluate the efficacy of ethyl isobutyl phthalate (EIBP) as a post-production, externally added plasticizer for polypropylene. The following sections detail the theoretical basis of plasticization, step-by-step protocols for sample preparation and characterization, and guidance on data interpretation, establishing a robust framework for investigating this novel polymer-additive system.
Theoretical Framework: The Mechanism of Plasticization in Polypropylene
Effective plasticization relies on the ability of the plasticizer molecules to penetrate the polymer matrix and disrupt intermolecular forces between polymer chains.[4] For a semi-crystalline polymer like polypropylene, this action primarily occurs within the amorphous regions, as the tightly packed crystalline lamellae are largely inaccessible.
Three primary theories explain this mechanism:
-
Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, inserting themselves between polymer chains and allowing them to slide past one another more easily, which enhances flexibility.[4]
-
Gel Theory: This model suggests that the plasticizer and polymer form a loose, three-dimensional gel network held together by weak secondary forces. These bonds can be easily overcome by external stress, permitting deformation.[4]
-
Free Volume Theory: Considered the most comprehensive model, this theory states that plasticizers increase the "free volume"—the empty space between polymer chains. This additional space facilitates the movement of polymer segments, lowering the energy required for conformational changes and thus reducing the material's glass transition temperature (Tg).[4] A significant reduction in Tg is the hallmark of an effective plasticizer.
The primary challenge in plasticizing PP is ensuring compatibility between the nonpolar polymer backbone and the more polar ester groups of the phthalate. Poor compatibility can lead to phase separation, plasticizer migration (leaching), and a failure to achieve the desired mechanical properties.
Caption: Mechanism of external plasticization in polypropylene's amorphous regions.
Experimental Design: Materials & Formulation
This section outlines the necessary materials and a suggested formulation table for a systematic evaluation.
Required Materials & Equipment
-
Polymer: Isotactic Polypropylene (iPP) pellets (specify MFI, e.g., 10-20 g/10 min).
-
Plasticizer: Ethyl Isobutyl Phthalate (EIBP), analytical grade.
-
Processing Equipment:
-
Laboratory-scale twin-screw extruder for melt compounding.
-
Injection molding machine for test specimen preparation.
-
Compression molder (optional, for film preparation).
-
-
Analytical Instruments:
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
-
Universal Testing Machine (UTM) with tensile grips.
-
Izod/Charpy impact tester.
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
-
Glassware & Consumables: Beakers, analytical balance, crucibles (for TGA), n-hexane (for leaching tests).
Formulation Table
Prepare formulations by weight percent (wt%) to systematically study the effect of EIBP concentration. A control sample with 0% plasticizer is essential for baseline comparison.
| Formulation ID | Polypropylene (wt%) | Ethyl Isobutyl Phthalate (wt%) | Total (wt%) |
| PP-CONTROL | 100 | 0 | 100 |
| PP-EIBP-2.5 | 97.5 | 2.5 | 100 |
| PP-EIBP-5.0 | 95.0 | 5.0 | 100 |
| PP-EIBP-7.5 | 92.5 | 7.5 | 100 |
| PP-EIBP-10.0 | 90.0 | 10.0 | 100 |
Protocol 1: Sample Preparation via Melt Compounding
Melt compounding is a critical step that ensures homogeneous dispersion of the plasticizer within the polymer matrix. A twin-screw extruder provides the necessary shear to achieve this.
Caption: General workflow from raw materials to final characterization.
Step-by-Step Protocol
-
Pre-Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture, which can affect processing and final properties.[7]
-
Weighing: Accurately weigh the dried PP pellets and liquid EIBP according to the formulation table for a total batch size appropriate for your extruder (e.g., 500 g).
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PP would be from 170°C (feed zone) to 200°C (die). Set the screw speed to 150-200 RPM.
-
Compounding:
-
Feed the PP pellets into the main hopper of the extruder.
-
Inject the liquid EIBP into a downstream barrel of the extruder using a precision liquid pump. This prevents slippage in the feed zone.
-
Causality: Introducing the liquid downstream ensures the polymer is already molten, promoting better mixing and distribution of the plasticizer.
-
-
Extrusion & Cooling: The molten, blended polymer strand will exit the extruder die. Pass this strand through a water bath to cool and solidify it.
-
Pelletizing: Feed the cooled strand into a pelletizer to produce compounded pellets.
-
Post-Drying: Dry the compounded pellets at 80°C for 2-4 hours to remove surface moisture from the water bath.
-
Injection Molding: Using the dried, compounded pellets, mold standardized test specimens (e.g., tensile bars, impact bars) as per ASTM or ISO standards (e.g., ASTM D4101).[8] Use a melt temperature of 200-220°C.
-
Conditioning: Condition all molded specimens at standard conditions (23°C, 50% RH) for at least 40 hours before testing to ensure thermal and dimensional equilibrium.
Protocol 2: Material Property Characterization
This section provides protocols for evaluating the thermal, mechanical, and chemical properties of the plasticized PP.
Thermal Analysis
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of EIBP on the glass transition temperature (Tg), melting temperature (Tm), and percent crystallinity (%Xc) of polypropylene. A decrease in Tg is the primary indicator of plasticization.[9]
-
Protocol:
-
Calibrate the DSC instrument using an indium standard.
-
Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Run the following thermal cycle under a nitrogen atmosphere (50 mL/min):
-
1st Heat: Heat from 25°C to 220°C at 10°C/min to erase the material's prior thermal history.
-
Cool: Cool from 220°C to -50°C at 10°C/min.
-
2nd Heat: Heat from -50°C to 220°C at 10°C/min.
-
-
Analysis: Analyze the data from the 2nd heating scan.
-
Determine Tg as the midpoint of the step-change in the heat flow curve.
-
Determine Tm as the peak of the melting endotherm.
-
Calculate % Crystallinity (%Xc) using the formula: %Xc = (ΔHm / (ΔH°m * w)) * 100 where ΔHm is the measured heat of fusion, ΔH°m is the theoretical heat of fusion for 100% crystalline PP (~207 J/g), and w is the weight fraction of PP in the sample.
-
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the plasticized compounds and determine the onset of degradation.[10][11]
-
Protocol:
-
Weigh 10-15 mg of the sample into a ceramic or platinum TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Analysis: Record the temperature at which 5% weight loss occurs (T_d5%) as the onset of thermal degradation. Compare this value across all formulations.
-
| Property | PP-CONTROL | PP-EIBP-2.5 | PP-EIBP-5.0 | PP-EIBP-7.5 | PP-EIBP-10.0 |
| Tg (°C) | |||||
| Tm (°C) | |||||
| % Crystallinity | |||||
| T_d5% (°C) |
Mechanical Properties
A. Tensile Testing
-
Objective: To measure changes in stiffness (Tensile Modulus), strength (Tensile Strength at Yield), and ductility (Elongation at Break). Effective plasticization should decrease modulus and strength while significantly increasing elongation.[12]
-
Protocol (based on ASTM D638):
-
Use Type I dumbbell-shaped specimens.
-
Measure the width and thickness of the gauge section of each specimen.
-
Set the crosshead speed of the Universal Testing Machine to 50 mm/min.
-
Mount the specimen in the grips and apply tensile load until fracture.
-
Record the load and extension data. Test at least 5 specimens per formulation.
-
Analysis: Calculate Tensile Modulus, Tensile Strength at Yield, and Elongation at Break.
-
B. Notched Izod Impact Strength
-
Objective: To measure the material's toughness and resistance to fracture from a sudden impact.
-
Protocol (based on ASTM D256):
-
Use notched, rectangular bar specimens.
-
Mount the specimen in the Izod impact tester pendulum.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during fracture (in J/m). Test at least 5 specimens per formulation.
-
| Property | PP-CONTROL | PP-EIBP-2.5 | PP-EIBP-5.0 | PP-EIBP-7.5 | PP-EIBP-10.0 |
| Tensile Modulus (MPa) | |||||
| Tensile Strength (MPa) | |||||
| Elongation at Break (%) | |||||
| Izod Impact Strength (J/m) |
Spectroscopic Analysis (FTIR-ATR)
-
Objective: To confirm the presence of EIBP in the PP matrix and identify any potential chemical interactions.
-
Protocol:
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a sample (a piece of a molded specimen or a pressed film) onto the ATR crystal and apply pressure.
-
Collect the sample spectrum from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis:
-
Confirm the presence of characteristic PP peaks (e.g., C-H stretching/bending at ~2950, 2918, 2836, 1458, and 1370 cm⁻¹).[13]
-
Look for the appearance of a strong carbonyl (C=O) stretching peak from the EIBP ester group, typically around 1720-1740 cm⁻¹. The intensity of this peak should correlate with the EIBP concentration.
-
-
Plasticizer Permanence (Leaching Test)
-
Objective: To quantify the amount of plasticizer that migrates out of the polymer matrix, a critical measure of performance and safety.[14][15] Phthalates are not chemically bound and can leach out over time.[16][17]
-
Protocol:
-
Cut samples of a known surface area (e.g., 2x2 cm) from a compression-molded sheet of each formulation.
-
Accurately weigh each sample (W_initial).
-
Immerse each sample in a sealed vial containing 20 mL of n-hexane (a non-polar solvent that facilitates leaching).
-
Store the vials at 50°C for 48 hours to accelerate migration.
-
Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 60°C until a constant weight is achieved (W_final).
-
Analysis: Calculate the percent weight loss due to leaching: % Leaching = ((W_initial - W_final) / (W_initial * EIBP_fraction)) * 100 where EIBP_fraction is the initial weight fraction of the plasticizer in the sample (e.g., 0.05 for the 5% formulation).
-
Data Interpretation & Troubleshooting
A successful evaluation of EIBP as a plasticizer for polypropylene will be indicated by a coherent set of results:
-
Positive Indicators:
-
A dose-dependent decrease in Tg observed via DSC.
-
A significant decrease in Tensile Modulus and a corresponding increase in Elongation at Break .
-
The appearance and increasing intensity of the ester carbonyl peak in FTIR spectra, confirming incorporation.
-
-
Potential Trade-offs:
-
A decrease in Tensile Strength and thermal stability (T_d5%) is expected but should not be catastrophic.
-
A slight decrease in crystallinity may be observed, as the plasticizer disrupts chain packing in the amorphous regions.
-
-
Negative Indicators:
-
Minimal or no change in Tg and mechanical properties, suggesting poor compatibility.
-
High weight loss (>10%) in the leaching test, indicating poor permanence and high potential for migration.
-
| Observation | Potential Cause | Suggested Action |
| No significant drop in Tg. | Poor compatibility between PP and EIBP; plasticizer phase-separated. | Analyze morphology with SEM; consider using a compatibilizer (e.g., maleic anhydride-grafted PP). |
| Material is very brittle after processing. | Plasticizer degradation during extrusion; "anti-plasticization" effect at low concentrations. | Lower the processing temperature profile; ensure EIBP concentration is above the potential anti-plasticization threshold. |
| High leaching percentage. | Low molecular weight of EIBP and/or poor compatibility. | This may be an inherent limitation of the system. Compare with higher molecular weight plasticizers if permanence is critical. |
References
- Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- iTeh Standards. (n.d.). ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Wikipedia. (n.d.). Plasticizer.
- IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. International Journal of Innovations in Engineering Research and Technology.
- ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Kostić, M., et al. (n.d.).
- Science of The Total Environment. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
- SpecialChem. (2024). Polymer Plasticization: Theories, Types, Process & Key Factors.
- ResearchGate. (n.d.). PLASTICIZERS USE AND SELECTION FOR SPECIFIC POLYMERS.
- ACS Publications. (n.d.). Thermal Analysis of Plastics.
- ResearchGate. (n.d.). FTIR peak assignments for polypropylene.
- Science of The Total Environment. (2022).
- ResearchGate. (n.d.).
- Borealis. (n.d.). Polypropylene.
- ASTM Intern
- Presto Group. (n.d.). Test Procedures for Checking Quality of Plastic.
- PubMed. (n.d.). Plasticization of poly(L-lactide) with poly(propylene glycol).
- Infinita Lab. (n.d.). Know Your Polypropylene (PP)
- ResearchGate. (n.d.).
- MATEC Web of Conferences. (n.d.). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends.
- ResearchGate. (n.d.). (a) DSC curve of polypropylene and (b) TGA curve of polypropylene.
- ResearchGate. (n.d.).
- UTPedia. (n.d.). Analysis of Thermal and Mechanical Properties of Polypropylene (PP) with Glass Fibre (GF) Composites.
- MDPI. (2024).
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Application Note: High-Throughput Analysis of Ethyl Isobutyl Phthalate in Consumer Products Using Gas Chromatography
Abstract
This application note presents a detailed and robust methodology for the identification and quantification of Ethyl Isobutyl Phthalate using gas chromatography (GC). Ethyl Isobutyl Phthalate, a plasticizer of emerging concern, requires sensitive and reliable analytical methods for its monitoring in various matrices, particularly in consumer products and materials intended for human contact. This guide provides comprehensive protocols for sample preparation, discusses the rationale behind chromatographic parameter selection, and offers a validated GC-Mass Spectrometry (GC-MS) method. The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring a field-proven approach to phthalate analysis.
Introduction: The Analytical Imperative for Ethyl Isobutyl Phthalate
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC).[1] Ethyl Isobutyl Phthalate (C₁₄H₁₈O₄, MW: 250.29 g/mol ) is a member of this family, and like other low molecular weight phthalates, it is not chemically bound to the polymer matrix, making it susceptible to leaching into the environment and consumer products.[1][2][3][4] Growing concerns over the potential endocrine-disrupting effects of phthalates have led to increased regulatory scrutiny and a demand for precise analytical methods to ensure product safety.[5]
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the gold standard for phthalate analysis due to its high sensitivity, selectivity, and resolving power.[5][6] This note will detail a comprehensive workflow, from sample extraction to final analysis, providing the scientific reasoning behind each step to ensure methodological robustness and data integrity.
Foundational Principles: Sample Preparation
The primary challenge in phthalate analysis is the ubiquitous nature of these compounds in the laboratory environment, which can lead to sample contamination.[7] Therefore, meticulous care must be taken during sample preparation.
Minimizing Contamination: A Critical First Step
All glassware must be scrupulously cleaned, solvent-rinsed, and preferably baked at a high temperature to remove any residual phthalates.[7] The use of plastic labware should be strictly avoided. Reagents and solvents must be of high purity and tested for phthalate contamination before use.[7]
Extraction Strategies: Liberating the Analyte
The choice of extraction method is dictated by the sample matrix. Since phthalates are not covalently bound to polymers, they can be efficiently extracted using appropriate solvents.[2]
For Solid Samples (e.g., Plastics, Toys):
-
Rationale: To maximize the surface area for extraction, the sample must be finely divided.
-
Protocol:
-
Cut, grind, or drill the sample into small particles (less than 2 mm).[2]
-
Accurately weigh approximately 1 gram of the prepared sample into a glass vial.
-
Add a known volume of a suitable extraction solvent, such as a 1:1 mixture of hexane and acetone.[2]
-
Agitate the mixture using sonication or shaking for a predetermined period (e.g., 30-60 minutes) to facilitate the extraction of Ethyl Isobutyl Phthalate into the solvent.[2]
-
Allow the solid particles to settle, and carefully transfer the supernatant to a clean vial for GC analysis.
-
For Liquid and Semi-Solid Samples (e.g., Lotions, Beverages):
-
Rationale: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate phthalates from the sample matrix.
-
LLE Protocol:
-
Measure a known volume or weight of the sample into a separatory funnel.
-
Add a suitable extraction solvent like n-hexane or methylene chloride.[7][8]
-
Shake vigorously for several minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic phase containing the extracted phthalates.[8]
-
The extract may be dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen before analysis.
-
Gas Chromatography Method Development: The Core of the Analysis
The success of the analysis hinges on the careful optimization of the GC parameters. The goal is to achieve a sharp, symmetrical peak for Ethyl Isobutyl Phthalate, well-resolved from other components in the sample.
Column Selection: The Separation Powerhouse
The choice of the GC column's stationary phase is critical for resolving Ethyl Isobutyl Phthalate from other phthalates and matrix interferences.
-
Recommendation: A non-polar or mid-polarity column is generally preferred for phthalate analysis. A 5% Phenyl Methylpolysiloxane column (e.g., DB-5ms, TG-5MS) is an excellent starting point, offering a good balance of selectivity for these compounds.[8][9]
-
Causality: These columns separate compounds primarily based on their boiling points, with some influence from polarity, which is ideal for the homologous series of phthalates.[9] A standard column dimension of 30 m x 0.25 mm ID with a 0.25 µm film thickness provides a good compromise between resolution and analysis time.[8][9]
Inlet and Carrier Gas: Introducing the Sample
-
Injection Mode: A splitless or pulsed split injection is recommended for trace analysis to ensure the efficient transfer of the analyte onto the column.[10]
-
Injector Temperature: A high injector temperature (e.g., 280-300°C) is necessary to ensure the rapid and complete volatilization of Ethyl Isobutyl Phthalate and other less volatile phthalates.
-
Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. Hydrogen can also be used as an alternative to reduce analysis time, but it requires careful safety considerations.[5] A constant flow rate of 1-2 mL/min is typical.
Oven Temperature Program: The Art of Separation
A temperature program is essential to achieve a good separation of a mixture of compounds with varying boiling points.
-
Rationale: The program starts at a lower temperature to trap volatile components at the head of the column, then ramps up to elute the compounds in order of their boiling points.
-
Example Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 280°C at a rate of 10°C/min.
-
Ramp 2: Increase to 310°C at a rate of 5°C/min.
-
Final Hold: Hold at 310°C for 5 minutes to ensure all high-boiling compounds are eluted from the column.[8]
-
Detector Selection: Seeing the Unseen
-
Mass Spectrometry (MS): The preferred detector for its high sensitivity and ability to provide structural information for definitive identification.[6] It can be operated in full scan mode to acquire the mass spectrum of eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes.[10]
-
Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds. While less sensitive and selective than MS, it can be a cost-effective option for routine screening when matrix interferences are minimal.
Data Analysis and Method Validation: Ensuring Trustworthy Results
Identification and Quantification
-
Identification: In GC-MS, the identification of Ethyl Isobutyl Phthalate is based on a match of its retention time and its mass spectrum with that of a certified reference standard. The fragmentation of phthalates in electron ionization (EI) typically produces a characteristic base peak at m/z 149, corresponding to the protonated phthalic anhydride ion.[11] Other significant ions for Ethyl Isobutyl Phthalate would arise from the loss of the ethyl and isobutyl groups.
-
Quantification: An external standard calibration curve is constructed by analyzing a series of standards of known concentrations.[2] The concentration of Ethyl Isobutyl Phthalate in a sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.
Method Validation Parameters
A robust analytical method must be validated to ensure its performance. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Detailed Protocols
Protocol 1: GC-MS Analysis of Ethyl Isobutyl Phthalate
This protocol outlines a standard method for the analysis of Ethyl Isobutyl Phthalate using a GC-MS system.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise control of temperature and flow. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for phthalate separation.[8] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas compatible with MS detection. |
| Inlet | Splitless, 280°C | Ensures efficient transfer of trace analytes. |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C, then 5°C/min to 310°C (hold 5 min) | Optimizes separation of various phthalates.[8] |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and specificity. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Source Temp. | 230°C | Maintains cleanliness and optimal ionization. |
| Quad Temp. | 150°C | Ensures stable mass filtering. |
| Acquisition | Full Scan (m/z 50-500) and/or SIM | Full scan for identification, SIM for quantification. |
| SIM Ions | m/z 149 (quantifier), others to be determined from standard spectrum (qualifiers) | m/z 149 is a characteristic ion for many phthalates.[11] |
Table 2: Expected Retention Times of Common Phthalates on a DB-5 type column
| Compound | Approximate Retention Time (min) |
| Dimethyl Phthalate (DMP) | 14.48 |
| Diethyl Phthalate (DEP) | 15.76 |
| Ethyl Isobutyl Phthalate | ~16-18 (Estimated) |
| Di-n-butyl Phthalate (DBP) | 18.72 |
| Benzyl Butyl Phthalate (BBP) | >20 |
| bis(2-Ethylhexyl) Phthalate (DEHP) | 24.41 |
| Di-n-octyl Phthalate (DNOP) | >25 |
| Note: Retention times are approximate and can vary between instruments and specific conditions. The retention time for Ethyl Isobutyl Phthalate is estimated based on its structure relative to other common phthalates.[12] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the determination of Ethyl Isobutyl Phthalate.
Caption: Workflow for Ethyl Isobutyl Phthalate Analysis.
Conclusion
The gas chromatography methods detailed in this application note provide a reliable and robust framework for the analysis of Ethyl Isobutyl Phthalate in a variety of matrices. By understanding the principles behind each step, from sample preparation to data analysis, researchers and analysts can develop and validate methods that meet the stringent requirements for product safety and regulatory compliance. The use of GC-MS, in particular, offers the necessary sensitivity and specificity for the unambiguous identification and quantification of this and other phthalates of concern.
References
-
Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
Le, T. H., Nguyen, T. H., Nguyen, T. K. C., Nguyen, H. M., & Le, T. D. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Journal of Analytical Methods in Chemistry, 2018, 8547285. [Link]
-
Hsu, J. F., & Lin, L. C. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 6(2), S0062. [Link]
-
Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]
-
Sajid, M., & Płotka-Wasylka, J. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies, 32(6), 5783-5790. [Link]
-
Hubinger, J. C., & Havery, D. C. (2006). Analysis of consumer cosmetic products for phthalate esters. Journal of Cosmetic Science, 57(2), 127–137. [Link]
-
U.S. Food and Drug Administration. (n.d.). A survey of phthalate esters in consumer cosmetic products. Retrieved from [Link]
-
Varian, Inc. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters. Retrieved from [Link]
-
University of Bath. (2003). Method Development for Analysis of Phthalates by HPLC. Retrieved from [Link]
-
Zuo, Y., & Zhu, J. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(5), 426–433. [Link]
-
Berkeley Analytical. (n.d.). Phthalate Testing. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
-
Agilent Technologies. (n.d.). J&W GC Column Selection Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monoisobutyl phthalate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl isobutyl phthalate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of DMP, DEP, DBP and DEHP with retention times of 14.48, 15.76, 18.72 and 24.41 min, respectively, by gas chromatograph using DB-5 fused silica capillary column (30 m x 0.25 mm id., 0.25 m film thickness). [Link]
Sources
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Ethyl Isobutyl Phthalate in Food Contact Materials
Abstract
This document provides a comprehensive framework for the scientific evaluation of Ethyl Isobutyl Phthalate (EIBP), a plasticizer with limited publicly available data regarding its use in food contact materials (FCMs). Recognizing the significant data gaps for this specific substance, this guide is structured to provide researchers, scientists, and regulatory professionals with a robust methodology for assessing the safety and suitability of data-poor substances for food contact applications. By using EIBP as a case study, we delineate the necessary steps for physicochemical characterization, toxicological risk assessment, migration studies, and analytical method development, in line with stringent international regulatory principles.
Introduction to Ethyl Isobutyl Phthalate and the Challenge of Data-Poor Substances
Ethyl Isobutyl Phhalate (CAS No. 94491-96-0) is a phthalate ester that has been identified as a plasticizer. Plasticizers are additives used to increase the flexibility and durability of polymeric materials, such as polyvinyl chloride (PVC). While the general use of EIBP is documented, its specific application and regulatory status in the context of food contact materials are not well-established in the public domain. A document from a resin manufacturer lists "Isobutyl ethyl phthalate" with the corresponding CAS number as a substance not intentionally added to a specific food-grade polymer, and an European Food Safety Authority (EFSA) document includes it in a list of plasticizers for future evaluation.[1] However, there is a notable absence of dedicated toxicological studies for oral exposure and specific migration data from food contact polymers.
This lack of specific data presents a significant challenge for its potential use in FCMs. The safety of any substance intended to come into contact with food must be rigorously demonstrated to ensure it does not migrate into food in quantities that could endanger human health. Therefore, this document outlines a systematic approach to generate the necessary data for a comprehensive risk assessment of EIBP, or any similar substance with a limited toxicological and regulatory profile.
The Regulatory Landscape: A Framework for Safety Assessment
The use of substances in food contact materials is highly regulated in major markets such as the European Union and the United States.
-
In the European Union , Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the requirements for the authorization of substances. This includes the submission of a comprehensive toxicological dossier to EFSA for evaluation and the establishment of a specific migration limit (SML). For certain phthalates, such as DBP, BBP, DEHP, and DINP, a group tolerable daily intake (TDI) has been established due to their similar toxicological profiles.[2][3]
-
In the United States , the Food and Drug Administration (FDA) regulates food contact substances under the Federal Food, Drug, and Cosmetic Act. Substances are approved as food additives through Food Additive Petitions, and their use is codified in Title 21 of the Code of Federal Regulations (CFR).[4] While some phthalates are listed for specific uses, many have had their authorizations revoked due to industry abandonment.[5] EIBP is not currently listed as an authorized plasticizer in 21 CFR 181.27.[6]
Given the lack of specific regulatory approval, a de novo evaluation of EIBP would be required.
A Proposed Framework for the Evaluation of Ethyl Isobutyl Phthalate
The following sections detail a proposed framework for the comprehensive evaluation of EIBP for potential food contact applications. This framework is designed to generate the necessary data to meet the stringent requirements of regulatory bodies like EFSA and the FDA.
Part 1: Physicochemical Characterization and Purity Assessment
Rationale: The first critical step is to unequivocally confirm the identity and purity of the EIBP substance being tested. Impurities from the manufacturing process could have their own toxicological profiles and influence migration behavior.
Protocol 1: Identity and Purity Confirmation of Ethyl Isobutyl Phthalate
-
Objective: To confirm the chemical identity and determine the purity of the EIBP test substance.
-
Materials:
-
Ethyl Isobutyl Phthalate test sample
-
Certified reference standard of Ethyl Isobutyl Phthalate
-
High-purity solvents (e.g., hexane, acetonitrile)
-
-
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
-
Procedure:
-
GC-MS Analysis:
-
Prepare solutions of the test sample and reference standard in a suitable solvent.
-
Inject the solutions into the GC-MS system.
-
Compare the retention time and mass spectrum of the major peak in the test sample to that of the reference standard.
-
Quantify the purity of the test sample by area percentage, assuming all components have the same response factor. Identify any significant impurities by their mass spectra.
-
-
NMR Spectroscopy:
-
Dissolve the test sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the chemical structure by comparing the observed chemical shifts, coupling constants, and integration values with the expected structure of EIBP.
-
-
FTIR Spectroscopy:
-
Acquire the IR spectrum of the neat liquid test sample.
-
Identify characteristic functional group absorptions (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H bands) and compare with a reference spectrum.
-
-
Part 2: Toxicological Risk Assessment Strategy
Rationale: A comprehensive toxicological evaluation is required to identify potential hazards to human health from oral exposure to EIBP and to establish a safe level of exposure, the Tolerable Daily Intake (TDI). The following tiered approach is based on international guidelines.
Tier 1: Genotoxicity Assessment
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for EIBP to induce gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test: To evaluate the potential for chromosomal damage.
Tier 2: Repeated Dose Toxicity Studies
-
90-Day Oral Toxicity Study in Rodents (e.g., Rats): This is a cornerstone study to identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for chronic studies. Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Tier 3: Chronic Toxicity and Carcinogenicity Studies
-
Two-Year Chronic Toxicity/Carcinogenicity Bioassay in Two Rodent Species (e.g., Rats and Mice): To assess the long-term health effects of EIBP, including its carcinogenic potential.
Tier 4: Reproductive and Developmental Toxicity Studies
-
Two-Generation Reproductive Toxicity Study in Rats: To evaluate the potential effects of EIBP on fertility, reproduction, and offspring development.
-
Prenatal Developmental Toxicity Studies in Two Species (e.g., Rats and Rabbits): To assess the potential for EIBP to cause birth defects.
The following diagram illustrates the decision-making process for toxicological evaluation.
Caption: Toxicological evaluation workflow for a data-poor substance.
Part 3: Migration Studies
Rationale: Migration testing is essential to quantify the amount of EIBP that could transfer from a food contact material into food under intended conditions of use. The results are used to estimate consumer exposure.
Protocol 2: Migration Testing of Ethyl Isobutyl Phthalate from PVC
-
Objective: To determine the specific migration of EIBP from a representative polymer (PVC) into food simulants.
-
Materials:
-
PVC plaques containing a known concentration of EIBP (e.g., 10% w/w).
-
Food simulants as specified in regulations (see Table 1).
-
Migration cells.
-
Incubator/oven.
-
-
Procedure:
-
Sample Preparation: Cut the PVC plaques into test specimens of a known surface area.
-
Migration Cell Assembly: Place the PVC specimen in a migration cell, ensuring only one side is in contact with the food simulant.
-
Exposure: Fill the cell with a known volume of the pre-heated food simulant.
-
Incubation: Place the migration cells in an incubator at the specified time and temperature conditions (see Table 1). These conditions should represent the intended use of the final food contact article (e.g., long-term storage at room temperature, hot-fill).
-
Sample Collection: At the end of the exposure period, remove the food simulant from the cell for analysis.
-
Analysis: Quantify the concentration of EIBP in the food simulant using a validated analytical method (see Part 4).
-
Calculation: Express the migration results in mg of EIBP per kg of food simulant (mg/kg) or mg of EIBP per dm² of contact surface (mg/dm²).
-
Table 1: Standardized Food Simulants and Test Conditions (based on EU Regulation 10/2011)
| Food Simulant | Food Type Represented | Standard Test Conditions |
| Simulant A: 10% ethanol (v/v) | Aqueous foods | 10 days at 40 °C |
| Simulant B: 3% acetic acid (w/v) | Acidic foods (pH < 4.5) | 10 days at 40 °C |
| Simulant C: 20% ethanol (v/v) | Alcoholic foods | 10 days at 40 °C |
| Simulant D1: 50% ethanol (v/v) | Oil-in-water emulsions | 10 days at 40 °C |
| Simulant D2: Vegetable oil | Fatty foods | 10 days at 40 °C |
| Simulant E: Tenax® | Dry foods | 10 days at 60 °C |
The following diagram illustrates the migration testing workflow.
Caption: Workflow for migration testing of EIBP from a polymer.
Part 4: Analytical Method Development and Validation
Rationale: A sensitive and validated analytical method is crucial for the accurate quantification of EIBP in food simulants and potentially in food matrices. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for phthalate analysis.
Protocol 3: Development and Validation of a GC-MS Method for EIBP
-
Objective: To develop and validate a method for the quantification of EIBP in food simulants.
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Procedure:
-
Sample Preparation:
-
Aqueous simulants (A, B, C): Liquid-liquid extraction with a non-polar solvent (e.g., hexane or dichloromethane).
-
Fatty simulant (D2): Dilution with a suitable solvent followed by a clean-up step if necessary (e.g., gel permeation chromatography).
-
-
GC-MS Analysis:
-
Optimize GC parameters (temperature program, injection volume) and MS parameters (ionization mode, selected ions for monitoring).
-
-
Method Validation: Validate the method according to ICH or equivalent guidelines for the following parameters:
-
Specificity: Ensure no interference from the matrix.
-
Linearity and Range: Establish a calibration curve over the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy: Determine the recovery of EIBP from spiked samples.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
-
Data Interpretation and Risk Characterization
The final step is to integrate the toxicological and migration data to characterize the risk to consumers.
-
Establish the Tolerable Daily Intake (TDI):
-
TDI (mg/kg bw/day) = NOAEL / (Uncertainty Factor)
-
The NOAEL is the highest dose from the most sensitive animal study that did not produce an adverse effect.
-
The uncertainty factor (typically 100 or greater) accounts for inter- and intra-species differences.
-
-
Estimate the Dietary Exposure (EDI):
-
The EDI is calculated from the migration data and conservative assumptions about food consumption.
-
-
Risk Characterization:
-
If the EDI is significantly lower than the TDI, the use of EIBP under the tested conditions is generally considered safe.
-
Conclusion
While Ethyl Isobutyl Phthalate is known as a plasticizer, there is a significant lack of publicly available data to support its use in food contact materials. The application of EIBP in this context cannot be recommended without a comprehensive evaluation of its safety. The framework presented in these application notes provides a scientifically robust and regulatory-compliant pathway for the evaluation of EIBP or any other data-poor substance for potential use in food contact applications. Adherence to such a systematic approach is paramount to ensuring consumer safety and meeting global regulatory standards.
References
-
Braskem (2022). High-Density Polyethylene SECTION I – FOOD CONTACT COMPLIANCE Product: HDB0763G. Available at: [Link]
-
European Food Safety Authority (2019). Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP) for use in food contact materials. EFSA Journal. Available at: [Link]
-
Food and Drug Administration (2024). Phthalates in Food Packaging and Food Contact Applications. Available at: [Link]
-
Food Packaging Forum (2019). EFSA: Updated risk assessment of five phthalates. Available at: [Link]
-
U.S. Government Publishing Office (2025). 21 CFR 181.27 -- Plasticizers. Electronic Code of Federal Regulations. Available at: [Link]
-
NSF (2022). What the FDA's Recent Amendment to CFR Title 21 Means for Material Manufacturers. Available at: [Link]
-
European Food Safety Authority (2022). Identification and prioritisation for risk assessment of phthalates, structurally similar substances and replacement substances potentially used as plasticisers in materials and articles intended to come into contact with food. EFSA Journal. Available at: [Link]
Sources
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- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. EFSA: Updated risk assessment of five phthalates | Food Packaging Forum [foodpackagingforum.org]
- 4. fda.gov [fda.gov]
- 5. nsf.org [nsf.org]
- 6. eCFR :: 21 CFR 181.27 -- Plasticizers. [ecfr.gov]
Quantification of Ethyl isobutyl phthalate in environmental samples
Application Note & Protocol
Topic: High-Sensitivity Quantification of Ethyl Isobutyl Phthalate in Environmental Samples
Abstract
Ethyl isobutyl phthalate (EIBP), a member of the phthalate ester family, sees widespread use as a plasticizer. Its potential for environmental leaching from consumer and industrial products necessitates robust and sensitive monitoring methods. As a suspected endocrine disruptor, accurately quantifying its presence in environmental matrices such as water, soil, and sediment is critical for exposure assessment and regulatory compliance. This document provides a comprehensive guide for researchers, detailing validated protocols for sample preparation and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are designed to ensure high scientific integrity through rigorous quality control procedures.
Introduction: The Rationale for EIBP Monitoring
Phthalate esters (PAEs) are synthetic chemicals primarily used to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). Ethyl isobutyl phthalate (CAS No. 84-69-5), often referred to as Diisobutyl phthalate (DIBP), is a common low-molecular-weight phthalate. Because PAEs are not chemically bound to the polymer matrix, they can be released into the environment throughout a product's lifecycle.[1] This leads to their ubiquitous presence in various environmental compartments, including water bodies, soil, and sediment.[1][2]
The concern over EIBP stems from its classification as a potential endocrine-disrupting chemical (EDC), which can interfere with hormonal systems in wildlife and humans.[2][3] Regulatory bodies worldwide have established guidelines and limits for certain phthalates in consumer products and environmental media.[1][4] Consequently, the development of reliable, sensitive, and validated analytical methods is paramount for environmental monitoring and human health risk assessment.
This guide presents detailed protocols based on the principles of gas and liquid chromatography coupled with mass spectrometry, which are the cornerstone techniques for trace-level organic pollutant analysis.[2][4] We will emphasize the critical aspects of sample handling to avoid contamination, robust extraction procedures to ensure high recovery, and state-of-the-art instrumental analysis for selective and sensitive quantification.
Principle of the Analytical Workflow
The quantification of EIBP from complex environmental matrices involves a multi-step process designed to isolate the analyte from interfering substances and accurately measure its concentration. The general workflow is as follows:
-
Sample Collection & Preservation: Proper collection using non-plastic equipment is the first line of defense against contamination. Samples are preserved, typically by refrigeration, to maintain integrity before analysis.[5]
-
Sample Preparation (Extraction & Cleanup): The target analyte, EIBP, is extracted from the sample matrix (water or solid) into an organic solvent. Common techniques include Liquid-Liquid Extraction (LLE) for aqueous samples and solvent extraction for solids.[6][7] Solid-Phase Extraction (SPE) offers a more modern, efficient alternative with reduced solvent consumption.[8][9] An optional cleanup step may be required to remove co-extracted matrix interferences.[6][7]
-
Instrumental Analysis: The concentrated extract is injected into a chromatographic system (GC or LC) that separates EIBP from other compounds. The separated analyte then enters a mass spectrometer (MS or MS/MS), which provides definitive identification and quantification based on its unique mass-to-charge ratio(s).[3][4]
-
Data Analysis & Quantification: The concentration of EIBP is determined by comparing the instrument's response to the sample against a calibration curve generated from certified reference standards. An internal standard is used to correct for variations in instrument performance and sample processing.[8]
Caption: Overall workflow for the quantification of Ethyl Isobutyl Phthalate in environmental samples.
Protocols: From Field to Final Report
3.1 Part 1: Sample Collection and Handling
Causality: The ubiquitous nature of phthalates in plastics makes sample contamination a primary source of error.[5][6] Using glass containers and minimizing contact with plastic materials is non-negotiable for accurate, low-level quantification.
Protocol Steps:
-
Container Preparation: Use amber glass bottles/jars with PTFE-lined caps. Prior to use, wash all glassware with a phosphate-free detergent, rinse thoroughly with tap water, followed by distilled water, and finally with a high-purity solvent (e.g., acetone or hexane). Allow to air dry in a clean environment or bake in a muffle furnace.
-
Water Sample Collection:
-
Soil/Sediment Sample Collection:
-
Use stainless steel scoops or corers to collect samples.
-
Transfer the sample into a pre-cleaned wide-mouth glass jar.
-
Fill the jar, leaving minimal headspace, and cap securely.
-
-
Preservation and Transport:
3.2 Part 2: Sample Preparation and Extraction
A. Liquid-Liquid Extraction (LLE) for Water Samples (Based on EPA Method 606/625) [6]
Expertise: LLE is a classic, robust technique for isolating semi-volatile organic compounds from aqueous matrices. Methylene chloride is an effective solvent, but care must be taken to manage emulsion formation.
-
Sample Preparation:
-
Allow the 1-liter water sample to come to room temperature. Mark the water meniscus on the bottle for later volume determination.
-
Spike the sample with a known amount of surrogate standard (e.g., Diphenyl phthalate). This is critical for monitoring extraction efficiency.
-
Pour the entire sample into a 2-liter separatory funnel.
-
-
Extraction:
-
Add 60 mL of high-purity methylene chloride to the empty sample bottle, cap, and shake for 30 seconds to rinse the inner walls.
-
Transfer this solvent rinse into the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.[6]
-
Allow the organic (bottom) layer to separate from the aqueous layer for at least 10 minutes.
-
Drain the methylene chloride extract into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Just before analysis, add the internal standard (e.g., Benzyl benzoate) and mix thoroughly.[7][8]
-
B. Solvent Extraction for Soil/Sediment Samples (Based on EPA Method 8061A) [7]
Expertise: Solid matrices require efficient solvent contact to desorb the analyte. A solvent mixture like methylene chloride/acetone provides the necessary polarity range to effectively extract EIBP.[10]
-
Sample Preparation:
-
Homogenize the sample. Weigh out approximately 30 g (wet weight) of the sample into a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Spike the sample with the surrogate standard solution.
-
-
Extraction:
-
Transfer the sample mixture to an extraction thimble or vessel.
-
Extract the sample using an appropriate technique (e.g., Soxhlet, pressurized fluid extraction, or sonication) with a 1:1 mixture of methylene chloride:acetone.[7][10]
-
For sonication, add 100 mL of the solvent mixture, sonicate for 10-15 minutes, and decant the solvent. Repeat the process two more times.
-
-
Concentration and Cleanup:
-
Combine the solvent extracts.
-
Concentrate the extract to a final volume of 1.0 mL.
-
If interferences are present, a cleanup step using a Florisil or alumina column may be necessary as described in EPA methods.[6]
-
Add the internal standard just prior to instrumental analysis.
-
3.3 Part 3: Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness: GC-MS is the most widely used and validated technique for phthalate analysis, offering excellent chromatographic separation and definitive mass-based identification.[3][4] Operating in Selected Ion Monitoring (SIM) mode provides superior sensitivity for trace-level quantification.[11]
| GC Parameter | Recommended Setting | Causality/Rationale |
| Column | Rtx-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-methylpolysiloxane phase provides excellent separation for semi-volatile compounds like phthalates.[12] |
| Injector | Splitless, 280-320 °C | High temperature ensures efficient vaporization of higher molecular weight phthalates.[11] |
| Carrier Gas | Helium, Constant Flow (1.0-1.2 mL/min) | Provides optimal and consistent separation efficiency. |
| Oven Program | Initial 60°C (hold 1 min), ramp to 300°C at 10-15°C/min, hold 5 min | This gradient effectively separates EIBP from other phthalates and matrix components.[12] |
| MS Parameter | Recommended Setting | Causality/Rationale |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization method, produces repeatable and characteristic fragmentation patterns. |
| Source Temp. | 230 °C | Standard temperature for robust performance. |
| Acquisition | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only specific ions for the target analyte and standards. |
| Quant/Qual Ions | EIBP: m/z 149 (Quant), 223, 205 (Qual) | m/z 149 is a common phthalate fragment; using qualifier ions is essential for confirmation.[3][13] |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise: LC-MS/MS is a powerful alternative that eliminates the need for high-temperature injection and can offer superior selectivity in complex matrices through Multiple Reaction Monitoring (MRM).[14][15][16]
| LC Parameter | Recommended Setting | Causality/Rationale |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, <3 µm) | C18 is the standard for reversed-phase separation of moderately nonpolar compounds.[15][16] |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | Ammonium acetate provides ions to aid in the formation of adducts for MS detection.[15] |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Gradient | Start at 50% B, ramp to 98% B over 8 min, hold 2 min | A fast gradient is suitable for separating a range of phthalates.[15] |
| MS/MS Parameter | Recommended Setting | Causality/Rationale |
| Ion Source | ESI or APCI, Positive Mode | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are effective for these compounds.[17] |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | EIBP: [M+H]+ or [M+NH4]+ → product ion (e.g., m/z 149) | Specific transitions must be optimized experimentally on the instrument. |
digraph "GC_vs_LC_Logic" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];start [label="Is the sample matrix\nclean (e.g., drinking water)\nor is GC-MS the\nestablished lab method?", shape=diamond, fillcolor="#FBBC05"]; gcms [label="Use GC-MS Protocol\n- Robust, widely validated\n- Excellent separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Use LC-MS/MS Protocol\n- High selectivity (MRM)\n- No high-temp injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; complex_matrix [label="Is the sample matrix\ncomplex (e.g., leachate, sludge)\nwith heavy interferences?", shape=diamond, fillcolor="#FBBC05"];
start -> gcms [label="Yes"]; start -> complex_matrix [label="No"]; complex_matrix -> lcms [label="Yes"]; complex_matrix -> gcms [label="No, proceed with GC-MS\n(cleanup may be needed)"]; }
Caption: Decision logic for choosing between GC-MS and LC-MS/MS based on sample complexity.
3.4 Part 4: Calibration and Quality Control
Trustworthiness: A self-validating system relies on a rigorous Quality Assurance/Quality Control (QA/QC) program. Every analytical batch must include checks to verify the system is in control and that the results are accurate and reproducible.[5][6]
-
Calibration:
-
Prepare a series of at least five calibration standards from a certified stock solution, bracketing the expected concentration range of the samples.
-
Use the internal standard method for quantification. The internal standard is added to all standards and sample extracts at a constant concentration.
-
Generate a calibration curve by plotting the response factor (analyte peak area / IS peak area) against the concentration. The curve must have a correlation coefficient (r²) of ≥ 0.99.[8]
-
-
Quality Control Checks:
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assess laboratory contamination. | 1 per 20 samples or batch. | Below the Limit of Quantification (LOQ). |
| Lab Control Sample (LCS) | Verify method accuracy. | 1 per 20 samples or batch. | 70-130% recovery of the spiked amount. |
| Matrix Spike (MS/MSD) | Assess matrix interference on accuracy and precision. | 1 pair per 20 samples or batch. | 70-130% recovery; <20% Relative Percent Difference (RPD) between duplicates. |
| Surrogate Standard | Monitor extraction efficiency for each individual sample. | In every sample, standard, and blank. | 60-140% recovery (matrix dependent). |
Summary
This application note provides a detailed framework for the robust quantification of Ethyl Isobutyl Phthalate in environmental samples. By adhering to strict sample handling protocols to prevent contamination, employing validated extraction techniques, and utilizing the sensitivity and selectivity of mass spectrometry, researchers can generate high-quality, defensible data. The emphasis on a comprehensive QA/QC program ensures that the entire analytical process is trustworthy and scientifically sound. The choice between GC-MS and LC-MS/MS allows flexibility, with both methods capable of achieving the low detection limits required for environmental monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. gcms.cz [gcms.cz]
- 5. NEMI Method Summary - 606 [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 9. Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fses.oregonstate.edu [fses.oregonstate.edu]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. sciex.com [sciex.com]
- 16. s4science.at [s4science.at]
- 17. irbnet.de [irbnet.de]
Application Note: Ethyl Isobutyl Phthalate as a Robust Internal Standard for Mass Spectrometry-Based Quantification of Phthalates
Introduction: The Imperative for Precision in Quantitative Mass Spectrometry
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, drug development, and metabolomics, the demand for precise and accurate quantification of target analytes is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for such quantitative analyses.[1][2] However, the analytical process is susceptible to variations that can compromise data integrity. These variations can arise from multiple stages, including sample preparation, injection volume inconsistencies, matrix effects, and fluctuations in instrument performance.[3] To mitigate these sources of error and ensure the reliability of quantitative data, the use of an internal standard (IS) is a widely adopted and powerful strategy.[2]
An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow.[2] The quantification of the analyte is then based on the ratio of the analyte's signal response to that of the internal standard. This ratiometric approach effectively normalizes the data, compensating for variations that occur throughout the analytical process.[4] The ideal internal standard should closely mimic the physicochemical behavior of the analyte of interest without being naturally present in the samples.[2] While stable isotope-labeled (SIL) analogs of the analyte are often considered the "gold standard" for internal standards, their availability can be limited or cost-prohibitive.[5] In such cases, a carefully selected structural analog can serve as a highly effective alternative.[5][6]
This application note presents a comprehensive guide to the use of ethyl isobutyl phthalate as a structural analog internal standard for the quantitative analysis of other phthalates by mass spectrometry. We will delve into the rationale for its selection, its key physicochemical and mass spectral properties, and provide a detailed, field-proven protocol for its implementation in a GC-MS workflow.
Rationale for Selecting Ethyl Isobutyl Phthalate as an Internal Standard
The selection of an appropriate internal standard is a critical decision in method development.[7] Ethyl isobutyl phthalate emerges as a strong candidate for the analysis of a range of phthalate esters due to a combination of its structural and chemical properties.
Key Attributes of Ethyl Isobutyl Phthalate:
-
Structural Similarity: As a phthalate ester, ethyl isobutyl phthalate shares the core phthalic acid backbone with many common phthalate analytes, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and diisobutyl phthalate (DIBP). This structural resemblance suggests that it will exhibit similar extraction efficiency, chromatographic retention behavior, and ionization characteristics in the mass spectrometer.[2]
-
Commercial Availability and Purity: Ethyl isobutyl phthalate is commercially available in high purity, which is a prerequisite for an internal standard to avoid the introduction of interfering contaminants.[8]
-
Distinct Molecular Weight: With a molecular weight of 250.29 g/mol , ethyl isobutyl phthalate is readily distinguishable from many common phthalate analytes by mass spectrometry, preventing isobaric interference.[9]
-
Expected Mass Spectral Behavior: Based on the well-documented fragmentation patterns of other phthalate esters, ethyl isobutyl phthalate is expected to produce a characteristic and stable fragmentation pattern, providing unique ions for selective monitoring.[9][10]
The following diagram illustrates the logical workflow for selecting a suitable internal standard, culminating in the choice of ethyl isobutyl phthalate for phthalate analysis.
Caption: Workflow for the selection of an internal standard for phthalate analysis.
Physicochemical and Mass Spectral Properties of Ethyl Isobutyl Phthalate
A thorough understanding of the internal standard's properties is crucial for successful method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [9] |
| Molecular Weight | 250.29 g/mol | [9] |
| CAS Number | 94491-96-0 | [9] |
| Appearance | Liquid | [11] |
| LogP | 2.6761 | [9] |
Predicted Mass Spectral Fragmentation:
While a publicly available, definitive mass spectrum for ethyl isobutyl phthalate is not readily accessible, its fragmentation pattern under electron ionization (EI) in a GC-MS system can be predicted based on the established fragmentation pathways of other phthalate esters.[9][10] The most common fragmentation pathway for many phthalates involves the formation of a protonated phthalic anhydride ion at m/z 149, which is often the base peak.[12][13]
For ethyl isobutyl phthalate, we can anticipate the following key fragmentation steps:
-
Molecular Ion Peak: The molecular ion [M]⁺ at m/z 250 will likely be observed, although it may be of low intensity.
-
Formation of the Phthalic Anhydride Ion (m/z 149): This is a highly stable fragment and is expected to be a prominent ion.
-
Loss of Alkoxy Groups: Fragmentation involving the loss of the ethoxy (-OC₂H₅) and isobutoxy (-OCH₂CH(CH₃)₂) groups will also occur, leading to other characteristic ions.
The following diagram illustrates the predicted electron ionization fragmentation pathway for ethyl isobutyl phthalate.
Caption: Predicted EI fragmentation pathway of ethyl isobutyl phthalate.
Experimental Protocol: Quantitative Analysis of Phthalates using Ethyl Isobutyl Phthalate as an Internal Standard by GC-MS
This protocol provides a step-by-step methodology for the analysis of common phthalates in a solvent-based matrix. This can be adapted for more complex matrices such as environmental samples or consumer products with appropriate sample preparation.
1. Materials and Reagents
-
Analytes: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Diisobutyl phthalate (DIBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP) certified reference standards.
-
Internal Standard: Ethyl isobutyl phthalate (≥98% purity).
-
Solvent: Hexane or ethyl acetate (pesticide residue grade or equivalent).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps. All glassware should be scrupulously cleaned to avoid phthalate contamination.[14]
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analyte and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of ethyl isobutyl phthalate with the solvent to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary analyte stock solutions with the solvent to achieve a desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). To each calibration standard, add a fixed amount of the internal standard spiking solution to achieve a constant final concentration of the internal standard (e.g., 1 µg/mL).
3. Sample Preparation
-
For a simple solvent matrix, dilute the sample to be within the calibration range.
-
Add the internal standard spiking solution to a known volume of the sample to achieve the same final concentration of the internal standard as in the calibration standards.
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions for phthalate analysis and can be optimized for specific instrumentation and target analytes.[1]
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dimethyl phthalate (DMP) | 163 | 194, 77 |
| Diethyl phthalate (DEP) | 149 | 177, 222 |
| Diisobutyl phthalate (DIBP) | 149 | 223, 167 |
| Di-n-butyl phthalate (DBP) | 149 | 223, 167 |
| Ethyl Isobutyl Phthalate (IS) | 149 | 177, 205 |
| Benzyl butyl phthalate (BBP) | 149 | 91, 206 |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167, 279 |
6. Data Analysis and Calibration
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the response ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[15]
-
For unknown samples, calculate the response ratio and use the calibration equation to determine the concentration of the analyte.
The following diagram outlines the experimental workflow for quantitative analysis using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Method Validation and Trustworthiness
A self-validating system is essential for ensuring the trustworthiness of any analytical method.[16] The use of an internal standard is a key component of this. The following parameters should be assessed to validate the method:
-
Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should be > 0.995.[15]
-
Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.
-
Precision: Assessed by replicate injections of the same sample and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
By demonstrating acceptable performance across these validation parameters, the method's reliability and the integrity of the generated data are assured.
Conclusion
Ethyl isobutyl phthalate serves as a highly effective and practical structural analog internal standard for the quantitative analysis of a range of phthalate esters by mass spectrometry. Its chemical similarity to common phthalates, distinct molecular weight, and predictable fragmentation behavior make it an excellent choice for correcting for variations in the analytical process, thereby enhancing the accuracy and precision of the results. The detailed protocol provided in this application note offers a robust starting point for method development and can be adapted to various sample matrices. By adhering to sound analytical principles and thorough method validation, researchers, scientists, and drug development professionals can confidently employ ethyl isobutyl phthalate to achieve reliable and defensible quantitative data for phthalates.
References
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Clarke, W., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- BenchChem. (2025). A Comparative Guide to the Performance Evaluation of Structural Analogs as Internal Standards.
- Restek Corporation. (2020).
- Sigma-Aldrich. (n.d.). Determination of Selected Phthalates by Gas Chromatography-Mass Spectrometry in Personal Perfumes.
- Hsu, J. Y., Shih, C. L., & Liao, P. C. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 6(2), S0062.
- Restek Corporation. (2020).
- Clarke, W., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- Li, Y., et al. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 22(16), 8756.
- Zuo, Y., & Zhang, K. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1039–1047.
- Jeon, S., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America, 42(1), 22-26.
- Haggerty, C., et al. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
- Scion Instruments. (n.d.). Internal Standards - What Are They?
- Chemistry LibreTexts. (2023).
- Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(6), 474-480.
- Braun, D. B., et al. (2013). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP).
- Takigami, H., et al. (2015). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Journal of Environmental Chemistry, 25(2), 111-120.
- Kumar, A., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19.
- Vrobel, L., et al. (2021). Integrated exposomics/metabolomics for rapid exposure and effect analyses. ChemRxiv.
- Alfa Chemistry. (n.d.). Internal Standard vs.
- Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Srodowiska, 20, 1246-1262.
- Environics, Inc. (2024).
- BenchChem. (2025).
- Wang, J., et al. (2017). A method for evaluating indoor phthalate exposure levels in collected dust. Scientific Reports, 7(1), 17915.
- Harvey, D. (2022). Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts.
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Thermo Fisher Scientific. (n.d.).
- Vrobel, L., et al. (2022). Integrated Exposomics/Metabolomics for Rapid Exposure and Effect Analyses. JACS Au, 2(1), 209-219.
- Hsu, J. Y., Shih, C. L., & Liao, P. C. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Semantic Scholar.
Sources
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Protocol for dissolving Ethyl isobutyl phthalate for cell culture assays
Application Notes & Protocols
Topic: Protocol for Dissolving Ethyl Isobutyl Phthalate for Cell Culture Assays
Abstract
Ethyl isobutyl phthalate (EIBP) is a phthalate ester utilized in various industrial applications.[1] As with many phthalates, its toxicological and biological effects are of significant interest to the research community, necessitating robust and reproducible in vitro models. A fundamental prerequisite for accurate cell-based assays is the complete and consistent dissolution of the test compound. Due to its hydrophobic nature, EIBP presents a solubility challenge in aqueous cell culture media. This document provides a comprehensive, field-tested protocol for the solubilization of Ethyl isobutyl phthalate for use in cell culture assays. We detail solvent selection criteria, provide step-by-step methods for stock and working solution preparation, and discuss critical technical considerations to ensure experimental integrity and data reliability.
Introduction: The Criticality of Proper Compound Solubilization
The accuracy of in vitro toxicology and pharmacology studies is fundamentally dependent on the precise concentration of the test compound to which cells are exposed. For hydrophobic compounds like Ethyl isobutyl phthalate, improper dissolution can lead to a host of experimental artifacts, including:
-
Precipitation: The compound falling out of solution in the culture medium, leading to an unknown and reduced effective concentration.
-
Inaccurate Dosing: Inconsistent compound availability across different wells and experiments.
-
Physical Cellular Stress: Particulates can cause physical damage to cells, confounding the specific chemical toxicity data.
This guide provides a systematic approach to overcome these challenges, ensuring that researchers can confidently prepare and use EIBP in their cell culture experiments.
Physicochemical Profile: Ethyl Isobutyl Phthalate (EIBP)
Understanding the basic properties of EIBP informs the entire dissolution strategy. Its predicted high LogP value indicates poor water solubility and a preference for organic solvents.
| Property | Value | Source |
| CAS Number | 94491-96-0 | [2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Predicted LogP | 2.6761 | [2] |
| Appearance | Liquid | [1] |
Solvent Selection: A Critical Decision
The choice of a primary solvent is the most critical step. The ideal solvent must completely dissolve EIBP at a high concentration while exhibiting minimal toxicity to the cultured cells when diluted to its final working concentration. The two most common choices for this purpose are Dimethyl Sulfoxide (DMSO) and Ethanol.
Table 2: Comparison of Common Solvents for Cell Culture Applications
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Description | A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3] | A polar protic solvent commonly used in biological applications. Phthalate esters are highly soluble in ethanol.[4] |
| Advantages | - Excellent solubilizing power for many difficult compounds. - Widely accepted and characterized in cell culture. | - Readily available and inexpensive. - Can be effective for many compounds. |
| Disadvantages | - Can be toxic to cells at higher concentrations.[5][6] - Can influence cell differentiation, gene expression, and membrane permeability.[6][7] | - Generally more cytotoxic than DMSO at equivalent concentrations.[8][9][10] - Can evaporate more quickly, potentially altering concentrations. |
| Recommended Final Concentration | ≤ 0.5% (v/v) . Most cell lines tolerate 0.5% without severe cytotoxicity, while 0.1% is considered safe for almost all cells, including sensitive primary cells.[6][11] | ≤ 0.5% (v/v) . Cytotoxicity is highly concentration and time-dependent. Even concentrations as low as 0.3125% can reduce viability in some cancer cell lines after 24 hours.[10] |
| Best Practice | Prepare high-concentration stock solutions (e.g., 10-100 mM) in 100% DMSO. Perform serial dilutions in 100% DMSO before the final dilution into culture medium.[3][7] | Prepare stock solutions in 100% (200 proof) ethanol. Phthalates have been successfully dissolved in ethanol for cell culture studies, with a final concentration of 0.1% being common.[12] |
Recommendation for EIBP: Due to its superior solubilizing power and the extensive body of literature characterizing its effects, cell culture grade DMSO is the recommended primary solvent.
Experimental Protocol 1: Preparation of a High-Concentration EIBP Stock Solution
This protocol describes the preparation of a 100 mM stock solution of EIBP in DMSO. All steps should be performed in a sterile environment (e.g., a Class II Biological Safety Cabinet).
Materials:
-
Ethyl isobutyl phthalate (EIBP)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Tare the Tube: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare the weight.
-
Weigh EIBP: Carefully add approximately 2.5 mg of EIBP into the tared tube. Record the exact weight. Note: As EIBP is a liquid, this is best done by adding a small drop and weighing.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = [Weight (mg) / 250.29 ( g/mol )] x [1 / 100 (mol/L)] x 1,000,000 (µL/L) For 2.5 mg, this equals approximately 100 µL of DMSO.
-
Dissolve the Compound: Add the calculated volume of sterile DMSO to the tube.
-
Ensure Complete Dissolution: Cap the tube tightly and vortex gently for 1-2 minutes until the EIBP is completely dissolved and the solution is clear.[3]
-
Visual Inspection: Hold the tube up to a light source to confirm there are no visible particulates or precipitates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocol 2: Preparation of Working Solutions for Cell Dosing
This protocol details the preparation of final working solutions from the 100 mM DMSO stock for treating cells in culture. The key principle is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous culture medium to prevent precipitation.[7]
Materials:
-
100 mM EIBP stock solution in DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM EIBP stock solution at room temperature.
-
Prepare Serial Dilutions in DMSO: a. Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations (e.g., 10 mM, 1 mM, 0.1 mM). b. To create a 10 mM solution, add 90 µL of 100% DMSO to a new tube. Add 10 µL of the 100 mM stock solution to this tube. Vortex gently to mix. c. Continue this 1:10 dilution series for all required intermediate concentrations, always using a fresh pipette tip for each transfer. This ensures your dose-response curve is accurate.[3]
-
Prepare Final Working Solutions: a. Determine the final EIBP concentrations required for your experiment (e.g., 100 µM, 10 µM, 1 µM). b. To prepare a 100 µM working solution in 1 mL of medium, you will perform a 1:1000 dilution from the 100 mM stock or a 1:100 dilution from the 10 mM intermediate stock. c. Crucial Step: Add the required volume of pre-warmed cell culture medium to a sterile tube first. Then, while gently vortexing or swirling the medium, add the small volume of the appropriate DMSO stock dropwise. For example, to make 1 mL of a 10 µM final concentration, add 999 µL of medium to a tube, then add 1 µL of the 10 mM intermediate DMSO stock while mixing.[13] This rapid dispersal is vital to prevent the hydrophobic compound from precipitating.
-
Vehicle Control: Prepare a vehicle control solution that contains the same final concentration of DMSO as your highest concentration EIBP working solution (e.g., if your highest concentration requires a 1:1000 dilution, your vehicle control will be 1 µL of pure DMSO in 999 µL of medium). This is essential to distinguish the effects of the compound from the effects of the solvent.[3]
-
Dose Cells: Immediately remove the existing medium from your cell culture plates and replace it with the freshly prepared EIBP working solutions or the vehicle control solution.
Workflow for EIBP Solution Preparation and Cell Dosing
Caption: Workflow for preparing Ethyl isobutyl phthalate solutions for cell-based assays.
Critical Considerations & Best Practices
-
Solvent Cytotoxicity: Always determine the maximum tolerable DMSO or ethanol concentration for your specific cell line by running a solvent toxicity curve before beginning compound exposure experiments.[13] Cell viability should be >95% at the chosen final solvent concentration.
-
Compound Precipitation: Despite best efforts, hydrophobic compounds can precipitate upon addition to aqueous media.[14] Always prepare working solutions fresh immediately before use. After preparation, visually inspect each working solution for any signs of cloudiness or precipitate. If observed, the stock concentration may be too high, or a different solvent system may be required.
-
Phthalate Migration: Phthalates, particularly those with shorter side chains, are semi-volatile and have been shown to migrate between adjacent wells in multi-well culture plates.[15] This can lead to unintended exposure in control wells. To mitigate this, consider leaving empty wells between different treatment groups or using specialized plates designed to reduce cross-contamination.
-
Interaction with Plastics: Phthalates are plasticizers and are not covalently bound to the plastics they are used in.[16] They can leach from common laboratory plastics. While most modern cell culture plastics are tested for leachables, it is good practice to minimize contact time with plasticware where possible and use high-quality, sterile polypropylene tubes for stock solution preparation.
-
Vehicle Controls are Non-Negotiable: The inclusion of a vehicle control (medium + identical final solvent concentration) in every experiment is absolutely essential to differentiate the biological effects of EIBP from any potential effects of the solvent itself.[3]
Conclusion
This application note provides a detailed and robust protocol for the dissolution and application of Ethyl isobutyl phthalate in cell culture assays. By carefully selecting a solvent, adhering to the step-by-step preparation of stock and working solutions, and being mindful of critical factors like solvent toxicity and potential compound precipitation, researchers can ensure accurate, reproducible, and reliable in vitro data.
References
- Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. (1996). Acta Radiologica.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
- Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. (1996). Acta Radiologica.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025).
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Cytotoxicity of Millimolar Concentrations of Ethanol on HepG2 Human Tumor Cell Line Compared to Normal Rat Hep
- DMSO usage in cell culture. (2023). LifeTein.
- Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays. Benchchem.
- Until what percentage does DMSO remain not toxic to cells.? (2015).
- Ethanol-induced DNA damage and repair-related molecules in human intestinal epithelial Caco-2 cells. (2016).
- In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. (1995). PubMed.
- CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. A. Bolsun.
- Application Note: Protocol for Diethyl Phthalate Exposure in Cell Culture Studies. Benchchem.
- Any suggestions for treating DMSO soluble compound in cell culture? (2013).
- Frequently Asked Questions. Selleckchem.com.
- Migration of phthalates on culture plates - an important challenge to consider for in vitro studies. (2019). PubMed.
- How do you dissolve chemicals in the culture medium? (2022).
- I'm having a lot of trouble dissolving a phthalate/vehicle combination in cell culture medium for in vitro toxicity assays; Can anyone provide tips? (2022).
- Standard Operating Procedure for Determination of Phthalates. (2010). Consumer Product Safety Commission.
- Standard Operating Procedure for Determination of Phthalates. (2018). Consumer Product Safety Commission.
- Exposure to phthalate esters induces an autophagic response in male germ cells. (2017).
- Exposure to Phthalates Affects Calcium Handling and Intercellular Connectivity of Human Stem Cell-Derived Cardiomyocytes. (2015).
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. (2018).
- Cell Death Effects of the Phthalate 2-Ethyl-1-Hexanol on Human Linfoblast Cells. (2020).
- Phthalate ester toxicity in human cell cultures. (1975). Scilit.
- Phthalates Are Metabolised by Primary Thyroid Cell Cultures but Have Limited Influence on Selected Thyroid Cell Functions In Vitro. (2015).
- Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. (2021). MDPI.
- The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. (2021). MDPI.
- Diisobutyl phthalate.
- Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries. (2018).
- Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS.
- 10-462004 - ethyl-isobutyl-phthal
- 94491-96-0 | Ethyl isobutyl phthal
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Application Notes & Protocols: The Role of Phthalate Esters, such as Ethyl Isobutyl Phthalate, in Ziegler-Natta Catalysis for High Isotactic Polypropylene Production
Abstract
This guide provides an in-depth technical overview of the application of phthalate-based internal electron donors, specifically focusing on compounds like ethyl isobutyl phthalate, within the framework of Ziegler-Natta (Z-N) catalysis. For decades, fourth-generation Z-N catalysts, which utilize phthalates, have been the cornerstone of industrial polypropylene (PP) production, enabling the synthesis of highly stereoregular, isotactic polymers with desirable properties.[1][2] This document elucidates the fundamental role of internal donors in controlling catalyst stereospecificity, details the mechanism of action for phthalates on the magnesium chloride support, and presents comprehensive protocols for catalyst preparation, propylene polymerization, and polymer characterization. It is intended for researchers, chemists, and materials scientists engaged in polyolefin synthesis and catalyst development.
Introduction to Ziegler-Natta Catalysis and the Quest for Stereocontrol
The discovery of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta revolutionized polymer science, earning them the Nobel Prize in Chemistry in 1963.[3] These catalysts enabled the polymerization of alpha-olefins, like propylene, into stereoregular, high-molecular-weight polymers under mild conditions.[3]
For polypropylene, the spatial arrangement of the methyl groups along the polymer chain (tacticity) dictates its physical properties. Isotactic polypropylene, where all methyl groups are on the same side of the polymer backbone, is a semi-crystalline thermoplastic with high stiffness and melting point, making it commercially valuable. The challenge for early Z-N systems was controlling this stereochemistry; initial catalysts often produced atactic PP, an amorphous and less useful material.[4] This led to the evolution of catalyst generations, with the most significant leap being the introduction of magnesium chloride (MgCl₂) as a high-surface-area support and the incorporation of Lewis bases as electron donors to control the catalyst's active sites.[2]
The Critical Role of the Internal Electron Donor (ID)
Modern heterogeneous Z-N catalysts are complex systems comprising several key components:
-
Solid Pre-catalyst: Typically titanium tetrachloride (TiCl₄) as the active species, supported on activated MgCl₂.[5]
-
Internal Donor (ID): An electron-donating Lewis base, such as ethyl isobutyl phthalate, incorporated during the synthesis of the solid pre-catalyst.[2][6]
-
Cocatalyst: An organoaluminum compound, commonly triethylaluminium (TEAL), which activates the pre-catalyst.[5]
-
External Donor (ED): A second Lewis base, often an alkoxysilane, added during polymerization to further enhance stereoselectivity.[2]
The internal donor is fundamental to achieving high isotacticity.[7][8] Its primary functions are:
-
Active Site Control: The ID selectively coordinates to the MgCl₂ support surface, influencing the crystallographic structure and preventing the random formation of active centers.[2]
-
Stereospecificity Enhancement: By adsorbing onto specific crystal faces of MgCl₂ (e.g., the (110) and (104) surfaces), the ID modifies the electronic and steric environment around the titanium active centers.[2][9][10] This preferential adsorption blocks the formation of non-stereospecific sites and stabilizes the highly stereospecific isosites responsible for producing isotactic polypropylene.
-
Morphology Control: The ID influences the micro-crystalline structure of the MgCl₂ support, which in turn affects the morphology of the final polymer particles.[2]
Mechanism of Action: Phthalate Esters on the MgCl₂ Support
Phthalate esters, such as diisobutyl phthalate (DIBP) and by extension ethyl isobutyl phthalate, represent the hallmark of fourth-generation Z-N catalysts.[2] These bifunctional donors exhibit a unique ability to shape the catalyst structure.
The mechanism involves a competitive adsorption process between the phthalate ID and TiCl₄ on the coordinatively unsaturated Mg²⁺ ions of the MgCl₂ lattice.[2] The two carbonyl groups of the phthalate molecule can coordinate to the MgCl₂ surface in several ways, including a chelating mode to a single Mg²⁺ ion or a bridging mode between two adjacent Mg²⁺ ions.[4] This strong interaction leads to a reconstruction of the MgCl₂ surface, creating specific nanoscale motifs, such as sharp edges and concavities, that preferentially accommodate TiCl₄ in a stereospecific environment.[4][8] This structural arrangement provides the necessary steric hindrance around the active Ti center to guide the incoming propylene monomer into the correct orientation for isotactic chain growth.
The interaction can be visualized as the phthalate donor "locking" the titanium species into a conformation that consistently produces the desired stereochemistry.
Caption: Mechanism of stereocontrol by a phthalate internal donor.
Performance Characteristics and Data
The introduction of phthalate donors led to a dramatic improvement in catalyst performance, establishing them as the industry standard for many years. Catalysts using donors like ethyl isobutyl phthalate typically exhibit a favorable balance of properties.
| Catalyst Generation | Typical Internal Donor | Typical Activity (kg PP/g cat) | Isotacticity Index (%) | MWD | Key Characteristics |
| Third | Ethyl Benzoate | High initial, rapid decay | ~90-95% | Broad | Limited in producing high crystallinity polymers.[1] |
| Fourth | Phthalates (e.g., DIBP) | 30 - 60 | >98% | Medium-Broad | Industry workhorse; wide range of standard grades.[1][2] |
| Fifth | Diethers, Succinates | High, stable decay | >98% | Narrow (Diethers), Broad (Succinates) | Phthalate-free; improved hydrogen response.[1] |
Experimental Protocols
Safety Precaution: All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Organoaluminum compounds are pyrophoric and react violently with air and water. Titanium tetrachloride is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) is mandatory.
Protocol 1: Preparation of MgCl₂/Phthalate/TiCl₄ Catalyst
This protocol describes a representative lab-scale synthesis via a chemical reaction and precipitation method.
Reagents and Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Ethyl Isobutyl Phthalate (Internal Donor, ID)
-
Titanium Tetrachloride (TiCl₄)
-
Anhydrous Toluene (Solvent)
-
Anhydrous Heptane (Washing solvent)
-
Ethanol (Anhydrous)
-
Glass reactor with mechanical stirrer, condenser, and dropping funnel
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Support Preparation: In the reactor under an inert atmosphere, dissolve anhydrous MgCl₂ in a mixture of toluene and ethanol at elevated temperature (e.g., 80-100 °C) with stirring until a clear solution is obtained.
-
Precipitation: Cool the solution to initiate the precipitation of a MgCl₂-ethanol adduct. The cooling rate can influence the morphology of the support.
-
First Titanation: Add the precipitated support slurry to a solution of TiCl₄ in toluene at low temperature (e.g., -20 °C).
-
Internal Donor Addition: Slowly add a solution of ethyl isobutyl phthalate in toluene to the reactor. The molar ratio of Mg:Ti:ID is critical and typically optimized (e.g., 20:1:2).
-
Heating and Reaction: Gradually heat the mixture to 80–110 °C and hold for 1-2 hours to allow the reaction and formation of the solid catalyst component.[11]
-
Second Titanation: After the reaction period, allow the solid to settle, remove the supernatant liquid, and treat the solid again with fresh TiCl₄ solution at 80-110 °C for 1-2 hours.
-
Washing: Remove the supernatant and wash the resulting solid catalyst repeatedly with hot anhydrous toluene and then with anhydrous heptane until the washings are free of soluble titanium species.
-
Drying: Dry the final solid catalyst powder under a stream of nitrogen or under vacuum to yield a free-flowing powder. Store under an inert atmosphere.
Caption: Workflow for Ziegler-Natta catalyst synthesis.
Protocol 2: Propylene Polymerization
Reagents and Materials:
-
Prepared Z-N Catalyst
-
Triethylaluminium (TEAL) as a 1M solution in heptane (Cocatalyst)
-
Cyclohexyl(methyl)dimethoxysilane (External Donor, ED) as a 0.1M solution in heptane
-
Anhydrous Heptane (Polymerization medium)
-
Polymer-grade Propylene (Monomer)
-
Pressurized polymerization reactor equipped with stirrer, temperature control, and gas inlet.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with inert gas.
-
Loading Reagents: Add anhydrous heptane to the reactor. Sequentially add the TEAL solution, the ED solution, and the solid catalyst slurry (pre-mixed in heptane) under a counter-flow of inert gas.
-
Pressurization: Seal the reactor and introduce propylene gas to the desired pressure (e.g., 5-10 bar).
-
Polymerization: Raise the temperature to the target value (e.g., 70 °C) to initiate polymerization. Maintain constant temperature and pressure by continuously feeding propylene.
-
Termination: After the desired time (e.g., 1-2 hours), stop the propylene feed, vent the reactor, and terminate the reaction by adding acidified ethanol (e.g., 5% HCl in ethanol).
-
Polymer Isolation: Stir the mixture, then filter the polypropylene powder.
-
Washing and Drying: Wash the polymer thoroughly with ethanol and then water to remove catalyst residues. Dry the final isotactic polypropylene product in a vacuum oven at 60-80 °C.
Regulatory Context and Future Outlook: The Shift from Phthalates
While highly effective, the use of phthalates has come under intense scrutiny due to health and environmental concerns.[12][13] Regulatory bodies in various regions have placed restrictions on the use of certain phthalate compounds in consumer goods, particularly those for children.[14][15]
This regulatory pressure has been a major driver for innovation in Z-N catalysis, leading to the development and commercialization of "phthalate-free" catalysts (fifth and sixth generations).[12] These newer systems utilize alternative internal donors such as 1,3-diethers, succinates, and malonates to achieve high performance without the associated regulatory burden.[1][2] While phthalate-based catalysts are still in use, the industry trend is unequivocally moving towards these safer, more environmentally benign alternatives.
Conclusion
Ethyl isobutyl phthalate, as a representative of the phthalate class of internal donors, has played a pivotal role in the history of polypropylene production. Its function in shaping the active sites on the MgCl₂ support is a textbook example of how molecular-level control can dictate macroscopic polymer properties, enabling the large-scale production of high-performance isotactic polypropylene. The protocols and mechanisms detailed herein provide a foundational understanding of this critical technology. However, researchers and industry professionals must also recognize the ongoing shift towards next-generation, phthalate-free catalyst systems to meet evolving regulatory standards and consumer expectations.
References
- Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell.
- Paghadar, B. R., Sainani, J. B., Samith, K. M., & Bhagavath, P. (n.d.). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Manipal Research Portal.
- Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. (2024). ACS Catalysis.
- The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). MDPI.
- End-to-End High-Throughput Approach for Data- Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. (n.d.). ChemRxiv.
- In situ ATR-FTIR studies on MgCl2-diisobutyl phthalate interactions in thin film Ziegler-Natta catalysts. (n.d.). ResearchGate.
- Song, B. G., & Ihm, S.-K. (2014). The role of two different internal donors (phthalate and 1,3-diether) on the formation of surface structure in MgCl2-supported Ziegler–Natta catalysts and their catalytic performance of propylene polymerization. Journal of Applied Polymer Science.
- Characterization of phthalate internal donor in MgCl2 supported Ziegler-Natta catalyst by solid state 13C NMR. (2022). Polyolefins Journal.
-
Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts). (n.d.). . Retrieved from
- Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. (n.d.). ChemRxiv.
- Method of making a ziegler-natta catalyst. (n.d.). Google Patents.
- CPSC Staff Statement on the Toxicology Excellence for Risk Assessment Report, “Exposure Assessment: Potential for the Presence of Phthalates in Specified Materials at Concentrations Above 0.1 Percent”. (2016). CPSC.gov.
- Preparation Of Ziegler-Natta Catalyst. (n.d.). BYJU'S.
- Ziegler-natta catalyst synthesis and process thereof. (n.d.). Google Patents.
- Sixth-generation of ziegler-natta catalyst for homopolymer polypropylene polymerization: Effect to product properties and regulation. (2019). ResearchGate.
- Ziegler–Natta catalyst. (n.d.). Wikipedia.
- Development of Catalyst Technologies for Polypropylene. (2022). Sumitomo Chemical Co., Ltd.
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Application Note & Protocol: High-Sensitivity Detection of Ethyl Isobutyl Phthalate (EiBP) Migration from Plastic Materials
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for detecting the migration of Ethyl Isobutyl Phthalate (EiBP), a common plasticizer, from various plastic matrices. Phthalates are not chemically bound to the polymer and can leach into contact substances, raising significant safety concerns, particularly in pharmaceutical packaging, medical devices, and food contact materials.[1][2] This guide details two robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a versatile alternative. We will delve into the causality behind experimental choices, provide step-by-step protocols for migration studies, and offer insights into data interpretation and method validation.
Introduction: The Challenge of Phthalate Migration
Phthalate esters are a class of synthetic chemicals extensively used as plasticizers to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[2][3][4] Ethyl Isobutyl Phthalate (EiBP), while less studied than Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), serves a similar function and poses a potential risk due to its ability to migrate from the plastic matrix into the surrounding environment. This migration is a critical concern as many phthalates are classified as endocrine-disrupting chemicals (EDCs), which can interfere with hormonal systems.[3][5]
The analysis of phthalate migration falls under the broader category of Extractables and Leachables (E&L) studies .[6][7][8]
-
Extractables: Compounds that can be forced out of a material under aggressive conditions (e.g., harsh solvents, high temperatures). These studies create a "worst-case" profile of potential migrants.[8]
-
Leachables: Compounds that migrate from the material into a product under normal conditions of use over its shelf life. Leachables are typically a subset of extractables.[7][8]
Accurate detection of EiBP requires highly sensitive methods capable of quantifying trace levels of the analyte while differentiating it from a complex matrix of other potential leachables and background contaminants.
Regulatory Framework: Defining Safe Limits
Regulatory bodies worldwide have established limits to control human exposure to phthalates. In the European Union, Regulation (EU) No. 10/2011 governs plastic materials intended for food contact.[2][9] This regulation sets an Overall Migration Limit (OML) for all substances that can migrate from the plastic, which is typically 10 milligrams per square decimeter (mg/dm²) of the material surface.[10][11] Furthermore, it establishes Specific Migration Limits (SMLs) for individual substances based on their toxicological profiles.[2][10] While EiBP is not always individually listed, it would be covered by the OML, and its presence necessitates a thorough risk assessment.
| Phthalate Example | Specific Migration Limit (SML) in EU | Source |
| Dibutylphthalate (DBP) | 0.12 mg/kg | [9][11] |
| Benzyl butyl phthalate (BBP) | 6.0 mg/kg | [9][11] |
| Di-ethylhexyl phthalate (DEHP) | 0.6 mg/kg | [9][11] |
| Diisononyl phthalate (DINP) & Diisodecyl phthalate (DIDP) (Sum) | 1.8 mg/kg | [9][11] |
Principle of Migration Simulation
To measure migration, the plastic material is exposed to a simulant that mimics the properties of the product it will contact in its real-world application (e.g., drug formulation, food, or bodily fluids). The choice of simulant and exposure conditions (temperature and duration) are critical for generating relevant data. For instance, an ethanol/water mixture is often used as a simulant to assess the leaching of DEHP and other phthalates from medical devices.[12]
The general workflow for a migration study is outlined below.
Caption: General workflow for a phthalate migration study.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent techniques for phthalate analysis.[13][14]
-
GC-MS: Offers exceptional separation efficiency and high specificity. The mass spectrometer provides structural information, making it the gold standard for unambiguous identification and quantification of volatile and semi-volatile compounds like EiBP.[13][15]
-
HPLC: A powerful and versatile technique, particularly suitable for a wide range of phthalates.[3][16] It avoids the high temperatures of the GC inlet, which can be beneficial for certain analytes, and is widely available in analytical laboratories.
Critical Consideration: Avoiding Background Contamination
Phthalates are ubiquitous environmental contaminants found in solvents, glassware, and plastic lab equipment.[17] Rigorous measures are essential to prevent contamination, which can invalidate results.
-
Use Glassware Exclusively: All sample preparation, including extraction and storage, should be performed in scrupulously clean glassware. Avoid all plastic containers, pipette tips, and vial caps with plastic liners.[17][18]
-
High-Purity Solvents: Use HPLC-grade or pesticide-residue grade solvents.[18]
-
Run Blanks: Always process a "reagent blank" (simulant without the plastic sample) through the entire preparation and analysis workflow to quantify any background levels of EiBP.[17]
Application Protocol 1: GC-MS for EiBP Quantification
This protocol provides a validated method for determining EiBP migration using GC-MS, prized for its sensitivity and the definitive identification provided by mass spectral data.
A. Migration & Sample Preparation
-
Material Preparation: Cut the plastic sample to a precise surface area (e.g., 6 dm²). Handle with clean, stainless-steel forceps.
-
Migration Cell: Place the sample in a clean glass container. Add a defined volume of pre-warmed simulant (e.g., 10% ethanol/water v/v) to fully immerse the sample.
-
Incubation: Seal the glass container and incubate under conditions that simulate use (e.g., 10 days at 40°C for long-term storage simulation).[11]
-
Liquid-Liquid Extraction (LLE):
-
After incubation, transfer a known aliquot (e.g., 50 mL) of the simulant to a glass separatory funnel.
-
Spike with an appropriate internal standard (e.g., D4-labeled DBP) to correct for extraction efficiency and instrumental variability.[19]
-
Add 25 mL of high-purity n-hexane. Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and collect the organic (top) layer. Repeat the extraction on the aqueous layer with a fresh 25 mL of n-hexane.
-
Combine the organic extracts.
-
-
Concentration: Dry the combined extract by passing it through a glass column containing anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL. Transfer to a GC vial.
B. GC-MS Instrumental Analysis
Caption: Workflow for the GC-MS analysis of EiBP.
Table of GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Splitless, 280 °C | Ensures efficient vaporization of semi-volatile phthalates without discrimination.[15][19] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of phthalates.[16] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[15] |
| Oven Program | 100°C (1 min), ramp 10°C/min to 280°C, hold 5 min | Optimized temperature gradient to separate EiBP from other potential migrants.[18] |
| MS System | Agilent 5977B MS or equivalent | Sensitive and robust mass spectrometer for trace-level detection.[16] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for EiBP. |
| SIM Ions for EiBP | m/z 149 (quantifier), 223, 251 (qualifiers) | The m/z 149 ion is a common fragment for many phthalates; using qualifier ions is crucial for positive identification.[13] |
C. Data Analysis & Validation
-
Quantification: Create a calibration curve by analyzing standards of known EiBP concentrations (e.g., 0.1 to 25 µg/mL).[20] Plot the peak area ratio (EiBP/Internal Standard) against concentration. Linearity should be confirmed with a correlation coefficient (r²) > 0.99.[15]
-
Validation Parameters: A validated method should demonstrate acceptable performance.
| Validation Parameter | Typical Acceptance Criteria | Source |
| Linearity (r²) | > 0.995 | [3][15] |
| LOD (Signal-to-Noise > 3) | Analyte Dependent (e.g., 0.1-10 ng/mL) | [21] |
| LOQ (Signal-to-Noise > 10) | Analyte Dependent (e.g., 0.5-25 µg/mL) | [20][21][22] |
| Accuracy (Recovery) | 80 - 120% | [20][22] |
| Precision (RSD) | < 15% | [20] |
Application Protocol 2: HPLC-UV for EiBP Screening
This protocol details the use of HPLC with a UV or Diode Array Detector (DAD) for EiBP analysis. It is a robust and widely accessible method for quantitative screening.
A. Migration & Sample Preparation
-
Migration: Follow steps 1-3 from the GC-MS protocol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Pass a 100 mL aliquot of the simulant (leachate) through the SPE cartridge at a slow flow rate (~2 mL/min). EiBP will be retained on the stationary phase.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the retained EiBP from the cartridge using 5 mL of acetonitrile.
-
-
Final Sample: Collect the eluate and, if necessary, evaporate to a final volume of 1 mL. Transfer to an HPLC vial.
B. HPLC-UV Instrumental Analysis
Caption: Workflow for the HPLC-UV analysis of EiBP.
Table of HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis.[3] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | The non-polar stationary phase effectively retains and separates phthalates.[1][22] |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase system. |
| Mobile Phase B | HPLC-Grade Acetonitrile | Non-polar component; elution strength for phthalates. |
| Gradient | Start at 50% B, ramp to 100% B over 20 min, hold 5 min | A gradient ensures separation of EiBP from other phthalates and provides sharp peaks.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD or UV-Vis Detector | |
| Wavelength | 230 nm | Phthalates exhibit strong UV absorbance at this wavelength, providing good sensitivity.[1][22] |
C. Data Analysis & Validation
-
Quantification: Prepare a calibration curve using EiBP standards in acetonitrile (e.g., 0.5 to 100 µg/mL). Plot peak area against concentration.
-
Identification: Identification is based on matching the retention time of the peak in the sample to that of a certified reference standard. A DAD can provide additional confirmation by matching the UV spectrum.
-
Validation: Perform method validation as described in the GC-MS section to determine linearity, LOD, LOQ, accuracy, and precision.
Conclusion
The choice between GC-MS and HPLC-UV for detecting EiBP migration depends on the specific requirements of the analysis. GC-MS provides unparalleled specificity and is ideal for confirmatory analysis and complex matrices where definitive identification is required. HPLC-UV is a robust, reliable, and widely available technique that is perfectly suited for routine quantitative screening. Both methods, when preceded by a carefully designed migration study and meticulous sample preparation to avoid contamination, can provide the accurate and trustworthy data needed to ensure product safety and meet regulatory standards.
References
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Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Sielc.com. [Link]
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(2003). Method Development for Analysis A of Phthalates s by HPLC. Opus.govst.edu. [Link]
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Danková, Z., et al. (n.d.). THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS. Mendelnet.cz. [Link]
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Goodman, W. (n.d.). GC–MS Determination of Phthalate Concentration in Plastic Toys. Lcgc-international.com. [Link]
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Çelikkaya, H., & Kaptanoğlu, B. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Infectious Disorders Drug Targets, 23(1). [Link]
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QIMA. (2025). Phthalates in Food Contact Materials: Importance of Testing. Qima.com. [Link]
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Pagan, M., & Snow, N. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek.com. [Link]
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Al-Natsheh, M. A., et al. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of Chromatography B, 985, 124-134. [Link]
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Wang, J., et al. (2017). Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent. Current Analytical Chemistry, 13(4). [Link]
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Agilent Technologies. (2013). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent.com. [Link]
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Tsuji, M., et al. (2020). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Journal of Occupational and Environmental Hygiene, 62(1), 1-10. [Link]
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Gimeno, P., et al. (2019). Analytical method for the identification and assay of 12 phthalates in cosmetic products. Talanta, 195, 87-97. [Link]
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Paskiet, D. (2013). Extractables and Leachables: An Overview of Emerging Challenges. Pharmaceutical Technology, 37(6). [Link]
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Food Standards Australia New Zealand. (n.d.). Supporting document 2 International regulations for food contact materials – P1034 Chemical Migration from Packaging into Food. Foodstandards.gov.au. [Link]
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SATRA Technology. (n.d.). Food contact testing requirements for plastics. Satra.com. [Link]
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European Commission. (2013). Phthalates in food – EU Regulatory overview. Regulations.gov. [Link]
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Kannan, K., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(22), 8271–8281. [Link]
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Kannan, K., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. National Institutes of Health. [Link]
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Roccaro, P., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2665. [Link]
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Nguyen, K. T., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 189. [Link]
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Liu, Y., et al. (2016). Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction. Journal of Chromatography A, 1445, 39-45. [Link]
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Nemirovskaya, I. A., & Rakhmatullina, S. Z. (2025). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. Journal of Analytical Chemistry, 80(8), 1049-1057. [Link]
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(2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. ResearchGate. [Link]
-
Cotecna. (2023). Understanding Extractable and Leachable Studies. Cotecna.com. [Link]
-
Fernandes, F., et al. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 11(15), 2269. [Link]
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de Oliveira, A. P., et al. (2016). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. Foods, 5(2), 28. [Link]
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Li, K. (2017). Analytical Testing – Extractables and Leachables Testing for Pharmaceutical Products. American Pharmaceutical Review. [Link]
-
Varian, Inc. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. Agilent.com. [Link]
-
de Souza, A. C., & de Oliveira, J. E. (2011). Migration of phthalate-based plasticizers from PVC and non-PVC containers and medical devices. Journal of the Brazilian Chemical Society, 22(10), 1835-1843. [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Cornerstone-labs.com. [Link]
-
de Souza, A. C., & de Oliveira, J. E. (2011). Migration of Phthalate-based Plasticizers from PVC and non-PVC Containers and Medical Devices. ResearchGate. [Link]
-
Maboya, W., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]
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Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Cornerstone-labs.com. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Atsdr.cdc.gov. [Link]
-
Kim, J., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers, 15(24), 4647. [Link]
-
Food Packaging Forum. (2021). Studies examine phthalate migration from PVC films and adhesives. Foodpackagingforum.org. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Ethyl Isobutyl Phthalate (EIBP)
Introduction: Ethyl Isobutyl Phthalate (EIBP) is an unsymmetrical phthalate ester synthesized via the Fischer-Speier esterification of phthalic anhydride with ethanol and isobutanol.[1][2] Its utility as a specialized plasticizer and polymerization catalyst necessitates a high degree of purity. However, the nature of its synthesis—a reversible equilibrium-driven reaction involving multiple alcohols—often results in a crude product containing a variety of structurally similar impurities.[3][4]
This technical guide provides a comprehensive, question-and-answer-based approach to troubleshooting and purifying crude EIBP. It is designed for researchers and chemists to diagnose common purity issues and select the appropriate purification strategy, ensuring the final product meets stringent quality standards.
Section 1: FAQs - Diagnosing Impurities in Your Crude Product
This section addresses the most common initial observations and questions that arise after the synthesis of EIBP.
Q1: What are the likely impurities in my crude Ethyl Isobutyl Phthalate reaction mixture?
Your crude product is a complex mixture. Impurities arise from the equilibrium nature of the Fischer esterification and potential side reactions. They can be categorized as follows:
-
Unreacted Starting Materials: Phthalic anhydride, ethanol, and isobutanol.
-
Catalyst: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).[2]
-
Reaction Intermediates (Monoesters): The reaction proceeds in two steps, with the formation of a monoester being the first.[3] Therefore, monoethyl phthalate and monoisobutyl phthalate are common impurities.
-
Symmetrical Diester Byproducts: Due to the presence of two different alcohols, the reaction of phthalic anhydride with two molecules of the same alcohol will occur, leading to diethyl phthalate (DEP) and diisobutyl phthalate (DIBP).[3]
-
Hydrolysis Products: The presence of water (a byproduct of esterification) can lead to the hydrolysis of phthalic anhydride to phthalic acid or the hydrolysis of the ester products back to their corresponding monoesters.[5]
-
Water: A direct byproduct of the esterification reaction. Its presence can inhibit the forward reaction.[4]
Q2: My crude product is acidic when tested. What is the cause?
This is a common and expected observation. The acidity stems from three primary sources:
-
Residual Acid Catalyst: Strong acids like H₂SO₄ are not consumed in the reaction.
-
Unreacted Phthalic Anhydride: While technically an anhydride, it can hydrolyze in the presence of water during workup to form phthalic acid.[5]
-
Monoester Intermediates: Both monoethyl phthalate and monoisobutyl phthalate contain a free carboxylic acid group, making them acidic.[6][7][8]
Q3: My TLC plate shows multiple spots close to my product spot. What are they likely to be?
The spots on your TLC are likely the symmetrical diester byproducts, DEP and DIBP. Phthalate esters have similar polarities, making them appear close together on a TLC plate. The unreacted phthalic anhydride and the highly polar monoesters/phthalic acid will typically have much lower Rf values or may streak from the baseline, depending on the solvent system used.
Q4: Why is my yield of EIBP lower than expected?
Low yields are often traced back to the reversible nature of the Fischer esterification.[4] The primary causes include:
-
Presence of Water: The water produced during the reaction can shift the equilibrium back towards the reactants. Using a Dean-Stark trap or a drying agent during the reaction can improve yields.[2]
-
Incomplete Reaction: Reaction times may be insufficient for the slower second esterification step to reach completion.
-
Losses During Workup: Improper extraction or washing techniques can lead to significant loss of product. For instance, using a strong base (like NaOH) for neutralization can cause saponification (hydrolysis) of your ester product.[9]
Section 2: Troubleshooting and Step-by-Step Purification Protocols
This section provides a logical workflow for purifying crude EIBP, from initial workup to high-purity polishing steps.
Workflow Stage 1: Initial Workup - Neutralization and Extraction
Q: How do I safely remove the acid catalyst and other acidic impurities without destroying my product?
The key is to use a weak base to neutralize acidic components, converting them into water-soluble salts that can be washed away. A strong base should be avoided as it can hydrolyze your desired ester.
-
Cool the Reaction Mixture: Ensure your crude reaction mixture is cooled to room temperature.
-
Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether. This ensures the EIBP remains in the organic phase.
-
Perform the Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][10]
-
Causality: Sodium bicarbonate is a weak base that will react with the strong acid catalyst (e.g., H₂SO₄) and the carboxylic acids (phthalic acid, monoesters) to form their corresponding sodium salts, which are highly soluble in water. It is not basic enough to significantly hydrolyze the ester product under these conditions.
-
-
Vent Frequently: The reaction between bicarbonate and acid produces carbon dioxide (CO₂) gas. Swirl the funnel gently and vent frequently to release the pressure.
-
Separate the Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed. This serves as a self-validating check that all acidic components have been neutralized.
-
Final Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove residual water.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand until the solution is clear.
-
Isolate Crude Product: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator.
Workflow Stage 2: Primary Purification - Separation by Boiling Point
Q: My crude, neutralized product still contains other diesters (DEP, DIBP). Can I separate them by distillation?
Yes, vacuum distillation is the most common and effective method for separating phthalate esters on a larger scale.[11] The success of this technique depends on the difference in boiling points between the components. Operating under vacuum is essential to lower the boiling points and prevent thermal decomposition of the high-boiling esters.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Notes |
| Diethyl Phthalate (DEP) | 222.24 | 298-299[12] | Lower boiling point than EIBP. Will distill first. |
| Ethyl Isobutyl Phthalate (EIBP) | 250.29 | ~311 (estimated) | Boiling point is intermediate between DEP and DIBP. |
| Diisobutyl Phthalate (DIBP) | 278.35 | 320-327[13][14] | Higher boiling point than EIBP. Will remain in the pot. |
| Phthalic Anhydride | 148.12 | 284-295 (sublimes)[5][15][16] | Should be mostly removed by workup, but any remainder will be a low-boiling impurity. |
| Monoethyl Phthalate | 194.18 | 340[17] | High boiling point due to the carboxylic acid group. Will remain in the pot. |
| Monoisobutyl Phthalate | 222.24 | 345[6] | High boiling point due to the carboxylic acid group. Will remain in the pot. |
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, neutral EIBP to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A typical pressure for this separation is 1-10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
First Fraction (Fore-run): Collect the initial distillate, which will be enriched in any remaining solvents and the lower-boiling Phthalic Anhydride and Diethyl Phthalate (DEP). The head temperature will plateau during this phase.
-
Main Fraction (EIBP): As the head temperature begins to rise again, change the receiving flask. Collect the fraction that distills at a steady, constant temperature. This is your purified EIBP.
-
Residue (Pot): The higher-boiling Diisobutyl Phthalate (DIBP) and the monoesters will remain in the distillation flask.[13] Stop the distillation before the flask goes to dryness to prevent charring.
-
-
Shutdown: Cool the apparatus completely before slowly releasing the vacuum.
Workflow Stage 3: High-Purity Purification - Separation by Polarity
Q: Distillation gave me a purer product, but I still detect trace impurities by GC. How can I achieve >99% purity?
For achieving the highest purity, especially for removing trace amounts of isomeric or closely boiling impurities, column chromatography is the preferred method.[18][19] Silica gel, a polar stationary phase, is highly effective for separating phthalate esters.[20]
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve your distilled EIBP in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Causality: Phthalate esters are relatively non-polar but have polar carbonyl groups. They will adhere to the polar silica gel. By slowly increasing the polarity of the mobile phase (the eluting solvent), you can sequentially wash the compounds off the column. Less polar compounds will elute first.
-
-
Gradient Elution: Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.
-
The expected elution order will be: DIBP ≈ EIBP > DEP. The separation between DIBP and EIBP can be challenging, requiring a very shallow gradient and careful fraction collection.
-
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain pure EIBP.
-
Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield highly purified Ethyl Isobutyl Phthalate.
Section 3: Final Product Characterization
Q: How do I confirm the identity and purity of my final product?
After purification, you should use standard analytical techniques to confirm the structure and assess the purity of your EIBP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. GC will show the purity of your sample as a single peak and can quantify any remaining impurities.[21] The mass spectrum will confirm the molecular weight (250.29 g/mol ) and provide a fragmentation pattern unique to EIBP.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the precise chemical structure. The ¹H NMR spectrum should show distinct signals for the ethyl group (a triplet and a quartet) and the isobutyl group (a doublet, a multiplet, and another doublet), in addition to the aromatic protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups. Look for a strong C=O stretch characteristic of an ester at ~1720 cm⁻¹ and C-O stretches, as well as aromatic signals.
By following this structured troubleshooting and purification guide, researchers can effectively remove common impurities from synthesized Ethyl Isobutyl Phthalate, leading to a final product of high purity suitable for demanding applications.
References
-
Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). The Properties and Uses of the Phthalic Anhydride. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, August 29). Phthalic anhydride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Phthalate. Retrieved from [Link]
-
TK Group. (n.d.). Diisobutyl Phthalate: Everything about this plasticizer. Retrieved from [Link]
-
Ideh Gostar Moheb Baspar. (2022, February 7). What is the chemical structure of phthalic anhydride (PA)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]
-
Zarlish Polychemicals Private Limited. (n.d.). MONO ISOBUTYL PHTHALATE Exporter, Supplier from Palghar. Retrieved from [Link]
-
Esterification Experiment Report. (n.d.). Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0258 - DIETHYL PHTHALATE. Retrieved from [Link]
-
ResearchGate. (2009). Determination of phthalate esters in sediment samples by silica gel-alumina column separation and gas chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US2862959A - Production of mixed esters of phthalic acid.
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US20150307435A1 - Esterification Process.
-
PubChem. (n.d.). Monoisobutyl phthalate. Retrieved from [Link]
-
ResearchGate. (2003). List of phthalate esters studied and their associated molar masses, molar volumes and melting points. Retrieved from [Link]
-
National Institutes of Health. (2012). Determination of phthalate esters in physiological saline solution by monolithic silica spin column extraction method. Retrieved from [Link]
-
ResearchGate. (2016). Solid-phase extraction of phthalate esters from aqueous samples using mesoporous silica-coated multiwalled carbon nanotubes and their determination by HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Monobutyl phthalate. Retrieved from [Link]
-
PubChem. (n.d.). Monoethyl phthalate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed. (2017). Determination of phthalate esters in distillates by ultrasound-vortex-assisted dispersive liquid-liquid micro-extraction (USVADLLME) coupled with gas chromatography/mass spectrometry. Retrieved from [Link]
-
Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
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- 8. Monoethyl phthalate | 2306-33-4 | FM26060 | Biosynth [biosynth.com]
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Technical Support Center: A Scientist's Guide to Preventing Ethyl Isobutyl Phthalate Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into maintaining the stability of Ethyl Isobutyl Phthalate (EIBP) during experimental procedures. Our goal is to move beyond simple instructions, offering a causal understanding of degradation pathways and providing robust, self-validating protocols to ensure the integrity of your results.
Section 1: Understanding the Enemy - EIBP Degradation Pathways
Ethyl isobutyl phthalate, like other phthalate esters, is susceptible to several degradation pathways that can compromise experimental validity by altering its concentration and generating confounding byproducts. The primary mechanisms of degradation are hydrolysis, photodegradation, thermal decomposition, and oxidation.[1][2][3] Understanding these pathways is the first step toward prevention.
The ester linkages are the primary points of vulnerability in the EIBP molecule. Degradation typically initiates with the cleavage of one or both of these bonds.
Caption: Primary degradation pathways of Ethyl Isobutyl Phthalate (EIBP).
-
Hydrolysis: This is one of the most common abiotic degradation processes for phthalates.[1] It is catalyzed by both acid and, more significantly, alkaline conditions.[1] The reaction occurs in two steps: first, the cleavage of one ester bond to form a monoester (monoethyl or monoisobutyl phthalate) and an alcohol, followed by the cleavage of the second ester bond to yield phthalic acid and another alcohol.[1][4]
-
Photodegradation: Exposure to ultraviolet (UV) and even visible light can provide the energy to break chemical bonds within the EIBP molecule.[2] This process can lead to the formation of various byproducts, including hydroxylated species and, under certain conditions, products from the cleavage of the aromatic ring.[5][6] The presence of photocatalysts, such as titanium dioxide (TiO₂), can dramatically accelerate photodegradation.[5][7]
-
Thermal Degradation: While generally stable at room temperature, EIBP can decompose at elevated temperatures. Thermal decomposition of phthalates can begin at temperatures above 250°C, and the presence of other materials, like PVC, can lower this temperature.[8] Degradation products can include phthalic anhydride and corresponding alkenes from the ester chains.
-
Oxidative Degradation: Strong oxidizing agents can attack the EIBP molecule. Processes like the Fenton reaction, which involves hydrogen peroxide and iron ions, are highly effective at degrading phthalates and are often used in wastewater treatment.[9][10] In a laboratory setting, inadvertent exposure to oxidants or reactive oxygen species can be a source of degradation.
-
Enzymatic Degradation: Microbial contamination can be a significant and often overlooked cause of degradation. Bacteria and fungi produce enzymes such as esterases and lipases that efficiently hydrolyze the ester bonds of phthalates, using them as a carbon source.[11][12][13] This process mirrors the chemical hydrolysis pathway, yielding monoesters and phthalic acid.[4]
Section 2: Troubleshooting Guide - "Why is my EIBP Degrading?"
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: I'm observing unexpected peaks in my HPLC/GC-MS analysis that are more polar than the parent EIBP. Could this be degradation?
A: Yes, this is a classic sign of hydrolytic degradation. The primary degradation products—monoethyl phthalate, monoisobutyl phthalate, and ultimately phthalic acid—are all more polar than the parent diester due to the presence of the carboxylic acid group(s).
-
Causality: The appearance of these peaks indicates that the ester bonds of your EIBP have been cleaved. This is most commonly due to exposure to incompatible pH conditions (either acidic or, more potently, alkaline) or microbial contamination in your solutions.[1][4]
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your sample, solvent, and any aqueous buffers used. Phthalate ester hydrolysis is substantially increased under basic conditions.[1]
-
Verify Solvent Purity: Ensure solvents are fresh and free from acidic or basic contaminants.
-
Sterile Filter: If using aqueous buffers for an extended period, consider sterile filtering (0.22 µm filter) to remove potential microbial contamination, which can cause enzymatic degradation.[12][14]
-
Analyze Standards: If available, run analytical standards of the potential degradants (e.g., phthalic acid) to confirm the identity of the unknown peaks.
-
Q2: My EIBP solution is stored in a clear glass vial on the lab bench. Is this a problem?
A: Absolutely. Storing EIBP solutions exposed to ambient laboratory light, especially for extended periods, is a significant risk factor for photodegradation.[2]
-
Causality: Both UV and high-energy visible light can induce photochemical reactions, leading to a loss of the parent compound and the formation of a complex mixture of byproducts that can interfere with your assay.[5][6]
-
Troubleshooting Steps:
-
Use Amber Vials: Immediately transfer solutions to amber glass vials or bottles which block UV and a significant portion of visible light.
-
Wrap in Foil: If amber vials are unavailable, wrap the clear container securely in aluminum foil.
-
Store in the Dark: Store all EIBP-containing solutions, including stock and working solutions, in a closed cabinet or drawer when not in immediate use.
-
Q3: I need to heat my EIBP solution to 60°C for several hours as part of my protocol. What precautions should I take?
A: Heating accelerates most chemical reactions, including degradation. While 60°C is well below the major thermal decomposition temperature, it can significantly speed up hydrolysis, especially if the solution pH is not neutral.[1][2][3]
-
Causality: The increased kinetic energy at higher temperatures lowers the activation energy barrier for degradation reactions.
-
Troubleshooting Steps:
-
pH Control: Ensure the solution is buffered at a neutral pH (~6-7) before heating. Avoid alkaline conditions, as the hydrolysis rate increases with both temperature and pH.
-
Inert Atmosphere: For prolonged heating, consider purging the vial headspace with an inert gas like nitrogen or argon. This displaces oxygen and minimizes the risk of oxidative degradation.
-
Minimize Heating Time: Only heat the sample for the minimum time required by the protocol.
-
Run a Control: Include a control sample of EIBP in the same matrix, stored at room temperature, to quantify the extent of degradation caused by heating.
-
| Factor | Risk | Mitigation Strategy |
| pH | Hydrolysis | Maintain solutions at neutral pH (6-7). Avoid strong acids and especially bases. |
| Light | Photodegradation | Store all solutions in amber glass containers or wrapped in foil, away from light. |
| Temperature | Accelerates all degradation | Store stock solutions at 2-8°C. Avoid unnecessary heating. If heating is required, control pH and atmosphere. |
| Oxygen | Oxidation | For long-term storage or heating, purge containers with an inert gas (N₂ or Ar). |
| Contaminants | Microbial/Enzymatic Degradation | Use high-purity solvents. Sterile-filter aqueous solutions for long-term experiments. |
Section 3: Proactive Prevention - Protocols & Best Practices
Protocol 3.1: Recommended Storage and Handling Procedures
Adhering to proper storage and handling protocols is the most effective way to prevent degradation before your experiments even begin.
| Parameter | Recommendation for Neat EIBP | Recommendation for Stock Solutions (in Organic Solvent) | Recommendation for Working Solutions (Aqueous/Buffered) |
| Temperature | Room Temperature | 2-8°C (Refrigerated) | 2-8°C (for short-term); Prepare fresh daily |
| Container | Tightly sealed amber glass bottle | Tightly sealed amber glass volumetric flask or vial | Tightly sealed amber glass vial |
| Atmosphere | Standard air | Air (for short-term); Purge with N₂/Ar for long-term (>1 month) | Prepare fresh; minimize headspace |
| Light | Store in the dark (e.g., cabinet) | Store in the dark | Store in the dark |
| pH | N/A | N/A | Prepare in a neutral pH (6-7) buffer if possible |
Protocol 3.2: Step-by-Step Guide for Preparing Stable EIBP Working Solutions
This protocol minimizes exposure to common degradation triggers.
Materials:
-
Ethyl Isobutyl Phthalate (EIBP), neat or as a certified stock
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)
-
High-purity water (e.g., Type I, 18.2 MΩ·cm)
-
Buffer salts (if required)
-
Amber glass volumetric flasks and vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Equilibration: Allow the EIBP container and all solvents to come to room temperature before opening to prevent water condensation.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of neat EIBP or pipette the required volume of a certified stock into an amber glass volumetric flask.
-
Dissolve and dilute to the mark with your chosen organic solvent. This primary stock solution will be the most stable.
-
Cap tightly, mix thoroughly, and store at 2-8°C in the dark.
-
-
Working Solution Preparation:
-
Principle: Prepare aqueous working solutions fresh daily whenever possible. Phthalates are susceptible to hydrolysis in aqueous environments.[1]
-
Perform serial dilutions from the organic stock solution into your final experimental matrix (e.g., buffer, cell culture media).
-
If using a buffer, ensure its pH is as close to neutral as possible.
-
Vortex gently to mix. Avoid vigorous shaking which can introduce oxygen.
-
Use immediately or store at 2-8°C in a tightly capped amber vial for no longer than 24 hours.
-
Protocol 3.3: Forced Degradation Study Workflow
A forced degradation study is a self-validating system to understand how EIBP behaves in your specific experimental matrix. It helps identify potential degradation products and establish stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of EIBP.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary degradation products of EIBP?
-
Q: How can I analytically monitor for EIBP degradation?
-
A: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method. EIBP will have a longer retention time than its more polar degradation products. For definitive identification of degradants, Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or Gas Chromatography (GC-MS) is the gold standard.
-
-
Q: Is EIBP susceptible to enzymatic degradation from microbial contamination?
-
A: Yes. This is a critical and often underestimated factor. Many common environmental bacteria and fungi produce esterase enzymes capable of rapidly breaking down phthalates.[11][13][16] If your experiments involve long incubations in non-sterile aqueous media, microbial degradation is a high probability. Always use sterile or freshly prepared buffers.
-
-
Q: What type of container material is best for long-term storage?
-
A: Borosilicate amber glass (Type I) is the preferred material. It is inert and protects the compound from light. Avoid plastic containers, as phthalates are known to leach from many plastics, which can contaminate your sample. Furthermore, EIBP itself is a plasticizer and can extract other additives from the container material over time.
-
References
-
Yao, Y., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. [Link]
-
Wang, J., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere. [Link]
-
Wang, J. & Wang, J. (2009). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Journal of Hazardous Materials. [Link]
-
Kumari, M. & Pulimi, M. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. Water Science and Technology. [Link]
-
Wang, Y., et al. (2023). Recent advances on photocatalytic degradation of phthalate ester plasticizers using nanomaterial photocatalysts. Environmental Science and Ecotechnology. [Link]
-
Kumari, M. & Pulimi, M. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. PubMed. [Link]
-
Yao, Y., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]
-
Kumari, M. & Pulimi, M. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. IWA Publishing. [Link]
-
Wang, J., et al. (2021). Phthalates biodegradation in the environment. ResearchGate. [Link]
-
Eawag-BBD. (2010). Phthalate Family Degradation Pathway. Eawag-BBD. [Link]
-
Amir, S., et al. (2011). Removal of the endocrine disrupter butyl benzyl phthalate from the environment. Reviews in Environmental Science and Bio/Technology. [Link]
-
ResearchGate. (n.d.). Transformation of phthalates via hydrolysis. ResearchGate. [Link]
-
Airgas. (2024). Top 5 Factors Affecting Chemical Stability. Airgas. [Link]
-
ResearchGate. (n.d.). Time courses of nine PAEs degradation catalyzed by DeEst. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem. [Link]
-
Wikipedia. (n.d.). Diisobutyl phthalate. Wikipedia. [Link]
-
ResearchGate. (n.d.). Rapid determination of phthalate esters in edible oils with short size exclusion chromatography column. ResearchGate. [Link]
-
PubMed. (2024). Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1. PubMed. [Link]
-
CORE. (2013). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS. CORE. [Link]
-
ResearchGate. (n.d.). General pathways for the initial degradation of phthalate by.... ResearchGate. [Link]
-
GCRIS. (2023). PHTHALATE ESTERS DEGRADATION MECHANISMS BY ENZYMES. GCRIS. [Link]
-
Scribd. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]
-
Hernández-Sánchez, C., et al. (2021). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. PubMed Central. [Link]
-
IWA Publishing. (2021). Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP) by sodium alginate immobilization in MBR system. IWA Publishing. [Link]
-
ResearchGate. (n.d.). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. [Link]
-
MDPI. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. [Link]
-
Nasr, A. & Svoboda, P. (2023). Influence of thermal degradation on the crystallization of poly(butylene terephthalate). University of Pardubice. [Link]
-
University of Strathclyde. (1998). Thermal degradation chemistry of poly(ethylene naphthalate): a study by thermal volatilisation analysis. University of Strathclyde. [Link]
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- 5. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Isobutyl Phthalate Synthesis
Welcome to the technical support center for the synthesis of ethyl isobutyl phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this esterification reaction. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Introduction to Ethyl Isobutyl Phthalate Synthesis
Ethyl isobutyl phthalate is a mixed diester of phthalic acid, synthesized by the esterification of phthalic anhydride with ethanol and isobutanol. The reaction typically proceeds in two stages: a rapid, non-catalytic formation of a monoester, followed by a slower, acid-catalyzed conversion to the diester.[1][2][3] Achieving high yield and purity requires careful control over reaction parameters. This guide will address common issues and provide solutions grounded in established chemical principles.
Reaction Overview
The synthesis involves the reaction of phthalic anhydride with a mixture of ethanol and isobutanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4][5] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the desired diester product.
Caption: General reaction pathway for the synthesis of Ethyl Isobutyl Phthalate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of ethyl isobutyl phthalate, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The esterification of the monoester to the diester is an equilibrium-limited reaction.[6]
-
Solution: Ensure the efficient removal of water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or xylene) or by carrying out the reaction under a vacuum.
-
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is critical. Too little will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohols.
-
Solution: Optimize the catalyst loading. Typical concentrations for sulfuric acid or p-toluenesulfonic acid range from 0.5% to 3% by weight of the reactants.[7] A design of experiments (DoE) approach can be employed to systematically determine the optimal concentration.
-
-
Incorrect Reactant Stoichiometry: An inappropriate molar ratio of alcohols to phthalic anhydride can limit the conversion.
-
Inadequate Reaction Temperature and Time: The reaction rate is temperature-dependent.[9]
-
Solution: The reaction is typically heated to the boiling point of the mixture to facilitate the removal of water.[10] Reaction times can vary, but monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture is crucial to determine the point of completion.[3][11]
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: The final product is discolored. What causes this and how can I obtain a colorless product?
A2: Discoloration often indicates the presence of impurities arising from side reactions.
-
Cause: High reaction temperatures or excessive catalyst concentrations can lead to the formation of colored byproducts from the decomposition of reactants or products.
-
Solutions:
-
Temperature Control: Maintain the reaction temperature at the minimum required for efficient water removal. Avoid excessive heating.
-
Catalyst Optimization: As mentioned previously, use the optimal amount of catalyst.
-
Purification: After the reaction, the crude product should be purified. This typically involves:
-
Neutralization: Washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) to remove the acid catalyst and any unreacted phthalic anhydride.[12]
-
Washing: Subsequent washes with water to remove residual salts.
-
Drying: Drying the organic layer over an anhydrous salt like sodium sulfate.
-
Distillation: Fractional distillation under reduced pressure to isolate the pure ethyl isobutyl phthalate.
-
-
Q3: I am observing the formation of an unknown byproduct. How can I identify and minimize it?
A3: Side reactions can lead to the formation of various byproducts.
-
Potential Byproducts:
-
Ethers: Dehydration of the alcohols at high temperatures in the presence of a strong acid catalyst can form ethers (e.g., diethyl ether, diisobutyl ether).[13]
-
Unreacted Monoesters: Incomplete reaction will leave monoethyl or monoisobutyl phthalate in the final product.
-
-
Identification:
-
Spectroscopic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the structure of byproducts.[14]
-
-
Minimization:
-
Ether Formation: Use milder reaction conditions (lower temperature, less catalyst) and ensure efficient removal of water to favor the esterification reaction.
-
Unreacted Monoesters: Drive the reaction to completion by using an excess of the alcohols and efficiently removing water.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of phthalic anhydride to ethanol and isobutanol?
A1: A common starting point is a 1:1:1 molar ratio of phthalic anhydride, ethanol, and isobutanol, with a slight excess of the total alcohols (e.g., 10-20% excess) to drive the reaction to completion. The exact ratio can be optimized for your specific conditions.
Q2: Which catalyst is most effective for this synthesis?
A2: While sulfuric acid is a cost-effective and commonly used catalyst, other options like p-toluenesulfonic acid (p-TSA), and methane sulfonic acid can also be effective.[2][8][12] In some cases, solid acid catalysts like Amberlyst 15 can be used to simplify catalyst removal.[6] Tin, zirconium, and titanium-based catalysts are also utilized in industrial settings.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Measuring the volume of water collected: In a Dean-Stark setup, the reaction is complete when no more water is collected.
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials and the appearance of the product.
-
Acid Value Titration: The acid value of the reaction mixture decreases as the carboxylic acid groups of the monoester are converted to the diester. The reaction is considered complete when the acid value reaches a constant low value.[3]
Q4: What are the key safety precautions I should take when performing this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of the reactants and solvents.[15][17]
-
Handling of Reagents:
IV. Experimental Protocols
Optimized Synthesis Protocol for Ethyl Isobutyl Phthalate
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.
-
Charging Reactants: To the flask, add phthalic anhydride, ethanol, isobutanol, and an azeotropic solvent like toluene.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure ethyl isobutyl phthalate.
Analytical Characterization
The identity and purity of the synthesized ethyl isobutyl phthalate can be confirmed using the following analytical techniques:
| Analytical Technique | Purpose | Expected Outcome |
| GC-MS | To determine purity and identify any byproducts.[14][19] | A major peak corresponding to the mass of ethyl isobutyl phthalate. |
| ¹H NMR | To confirm the chemical structure. | Characteristic peaks corresponding to the ethyl and isobutyl groups and the aromatic protons. |
| FTIR | To identify functional groups. | Strong ester carbonyl (C=O) stretch around 1730 cm⁻¹ and C-O stretches. |
| HPLC | For quantitative analysis and purity assessment.[20] | A single major peak at the retention time of a standard sample. |
V. Conclusion
The successful synthesis of ethyl isobutyl phthalate hinges on the careful optimization of reaction conditions. By understanding the underlying principles of the esterification reaction and systematically addressing common issues such as low yield and product impurity, researchers can achieve high-quality results. This guide provides a framework for troubleshooting and optimizing your synthesis, ensuring a more efficient and successful experimental outcome.
References
-
ResearchGate. (n.d.). Optimization of process variables for esterification of bio-oil model compounds by a heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
MDPI. (2025). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. Retrieved from [Link]
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Yesde. (n.d.). Phthalic Anhydride Hazards Overview and Storage Considerations. Retrieved from [Link]
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MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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Thirumalai Chemicals Ltd. (2024). Phthalic-Anhydride-Material-Safety-Data-Sheet.pdf. Retrieved from [Link]
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Thermo Fisher Scientific. (2008). Phthalic anhydride - SAFETY DATA SHEET. Retrieved from [Link]
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Chemius. (n.d.). Phthalic Anhydride (PA). Retrieved from [Link]
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ResearchGate. (n.d.). Phthalic anhydride conversion during isobutanol esterification over 1.5.... Retrieved from [Link]
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ResearchGate. (n.d.). Phthalic anhydride conversion during isobutanol esterification over 1.5.... Retrieved from [Link]
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ResearchGate. (2025). Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations | Request PDF. Retrieved from [Link]
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RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
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Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Retrieved from [Link]
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Course Hero. (n.d.). Charge phthalic anhydride in SS reactor at room temperature.. Retrieved from [Link]
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Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
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Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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TSI Journals. (n.d.). Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph | 1090. Retrieved from [Link]
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OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]
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Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN104592030B - Method for synthesizing phthalate compounds.
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ResearchGate. (2025). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Retrieved from [Link]
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NIH. (n.d.). Ethyl isobutyl phthalate | C14H18O4 | CID 21943930 - PubChem. Retrieved from [Link]
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AIP Publishing. (n.d.). Method for Dibutyl Phthalate Synthesis. Retrieved from [Link]
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EPA. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati. Retrieved from [Link]
-
PubMed Central. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of the synthesis of butyl phthalates over methane sulfonic acid catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.
-
European Patent Office. (1982). Method of making mixed esters of phthalic acid - EP 0024505 B1. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing for Ethyl Isobutyl Phthalate in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with Ethyl Isobutyl Phthalate. Asymmetrical peaks can compromise the accuracy of quantification and the overall resolution of your chromatographic separation. This document provides in-depth, experience-driven insights and systematic protocols to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2][3] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][4][5]
Q2: Why is my Ethyl Isobutyl Phthalate peak tailing?
Peak tailing for a neutral compound like Ethyl Isobutyl Phthalate in reversed-phase HPLC can stem from several factors. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the column's stationary phase, such as residual silanol groups.[1][3][6][7]
-
Column Degradation: Over time, the performance of an HPLC column can degrade due to contamination or loss of the bonded phase.[2][4][8]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volumes in connections, can lead to peak broadening and tailing.[1][2][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in poor peak shape.[3][4][7][9]
-
Mobile Phase Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[8][10]
Q3: How is peak tailing measured?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP Tailing Factor, which is the ratio of the peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Interactions
Secondary interactions are a primary cause of peak tailing, especially with silica-based columns.[3] Although Ethyl Isobutyl Phthalate is a neutral compound, interactions can still occur with active sites on the stationary phase.
The "Why": Causality of Secondary Interactions
Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface that are not fully covered by the bonded phase.[6][11][12] These silanols can be acidic and interact with analytes through hydrogen bonding or dipole-dipole interactions, causing a portion of the analyte molecules to be retained longer than the bulk, which results in a tailing peak.[11] The presence of metal impurities in the silica can also activate these silanol groups, exacerbating the issue.[11][13]
Troubleshooting Workflow:
A diagnostic workflow for secondary interactions.
Experimental Protocols:
Protocol 1: Column Selection and Evaluation
-
Switch to a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica and are "end-capped" to block most of the residual silanols.[1][6][12] This is the most effective way to minimize secondary interactions.
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for a wide range of compounds.[1]
Protocol 2: Mobile Phase Optimization
While Ethyl Isobutyl Phthalate is not ionizable, the mobile phase composition can still influence peak shape.
-
Organic Modifier Selection: The choice of organic modifier (e.g., acetonitrile vs. methanol) can affect selectivity and peak shape.[1] Experiment with both to see which provides better symmetry.
-
Use of Additives: In some cases, small amounts of a competitive agent, like a weak acid or base, can be added to the mobile phase to saturate the active sites on the stationary phase. However, for a neutral compound, this is less likely to be effective.
Guide 2: Addressing System and Method-Related Issues
If changing the column chemistry doesn't resolve the peak tailing, the issue may lie within the HPLC system or the analytical method parameters.
The "Why": System and Method Influences
-
Extra-Column Volume: Any space in the fluidic path outside of the column can contribute to band broadening and peak tailing.[14] This includes the injector, connecting tubing, and detector flow cell.[1][7][8]
-
Sample Overload: Injecting too much analyte mass onto the column can lead to a non-linear relationship between the analyte concentration in the mobile and stationary phases, causing peak distortion.[3][4][7][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a distorted peak.[10]
Troubleshooting Workflow:
A workflow for system and method-related issues.
Experimental Protocols:
Protocol 3: Minimizing Extra-Column Volume
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum, especially between the column and the detector.[1]
-
Fittings: Ensure all fittings are properly tightened to avoid dead volumes.
-
Detector Flow Cell: If possible, use a detector with a low-volume flow cell.
Protocol 4: Sample Concentration and Solvent
-
Dilution Series: Prepare a series of dilutions of your Ethyl Isobutyl Phthalate standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) and inject them under the same conditions. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.[9]
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] If the sample is not soluble in the mobile phase, use the weakest solvent possible that will still dissolve the analyte.
Guide 3: Column Care and Regeneration
A well-maintained column is crucial for reproducible and symmetrical peaks. Column degradation is a common cause of a gradual decline in performance, including increased peak tailing.[2][4][8]
The "Why": Column Degradation
-
Contamination: Strongly retained sample components can accumulate at the head of the column, blocking the inlet frit or interacting with the stationary phase, which can lead to distorted peaks.[9]
-
Bed Deformation: A void can form at the inlet of the column due to pressure shocks or dissolution of the silica bed, creating a non-uniform flow path and causing peak tailing.[3][15]
Preventative Measures and Regeneration:
| Issue | Preventative Measure | Regeneration Protocol |
| Contamination | Use a guard column. Filter all samples and mobile phases. | Flush the column with a series of strong solvents (e.g., isopropanol, THF), following the manufacturer's recommendations.[2] |
| Bed Deformation | Avoid sudden pressure changes. Operate within the column's recommended pH and temperature ranges. | In some cases, reversing the column and flushing it may help to settle the packed bed. However, always check the manufacturer's instructions before reversing a column.[15] |
Summary of Troubleshooting Strategies
| Potential Cause | Diagnostic Test | Primary Solution |
| Secondary Interactions | Test a new, high-purity, end-capped column. | Use a column with minimal silanol activity.[1][7] |
| Extra-Column Volume | Inspect tubing and connections. | Minimize tubing length and internal diameter.[1] |
| Mass Overload | Inject a dilution series of the sample. | Reduce sample concentration or injection volume.[7][9] |
| Sample Solvent Mismatch | Compare sample solvent to mobile phase strength. | Dissolve the sample in the mobile phase.[10] |
| Column Contamination | Observe a gradual increase in tailing and backpressure over time. | Use a guard column and filter samples. Flush the column with strong solvents.[9] |
| Column Bed Deformation | Sudden onset of peak tailing for all peaks, possibly with split peaks. | Replace the column.[3][15] |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
uHPLCs. (2024, October 21). HPLC Tailing Peaks All You Like to Know. Retrieved from [Link]
-
Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. LC Technical Tip. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]
-
HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.wordpress.com/2013/11/10/understanding-key-points-about-column-chemistry/]([Link] dummies.wordpress.com/2013/11/10/understanding-key-points-about-column-chemistry/)
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Agilent. (2017). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Retrieved from [Link]
-
Journal of Chromatographic Science. (1998). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]
-
MDPI. (2021). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
National Institutes of Health. (2017). Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2023, October 27). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
National Institutes of Health. Ethyl isobutyl phthalate. Retrieved from [Link]
-
MySkinRecipes. Ethyl isobutyl phthalate. Retrieved from [Link]
-
aunelectronics. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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Navigating the Synthesis of Ethyl Isobutyl Phthalate: A Technical Support Guide for Optimal Yield
Welcome to the technical support center for the synthesis of ethyl isobutyl phthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your product. Our approach is rooted in scientific principles and practical laboratory experience to empower you with the knowledge for successful synthesis.
Introduction to Ethyl Isobutyl Phthalate Synthesis
Ethyl isobutyl phthalate, a mixed diester of phthalic acid, is synthesized through the esterification of phthalic anhydride with ethanol and isobutanol. The reaction typically proceeds in a two-step manner, catalyzed by a strong acid. Understanding the nuances of this process is critical to overcoming common challenges and achieving high yields. This guide will walk you through the key aspects of the synthesis, from reaction setup to product purification and characterization.
Frequently Asked Questions (FAQs)
Here, we address some of the common queries encountered during the synthesis of ethyl isobutyl phthalate.
1. What is the fundamental reaction mechanism for the synthesis of ethyl isobutyl phthalate?
The synthesis is a classic Fischer-Speier esterification. The reaction proceeds in two main stages. First, the more reactive alcohol (in this case, typically ethanol due to less steric hindrance) attacks the phthalic anhydride to rapidly and irreversibly form a monoester, ethyl hydrogen phthalate. The second stage is the slower, reversible esterification of the remaining carboxylic acid group with isobutanol to form the final product, ethyl isobutyl phthalate. This second step requires a catalyst and the removal of water to drive the equilibrium towards the product.
2. Why is a catalyst necessary for this reaction?
An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for the second step of the esterification. The catalyst protonates the carbonyl oxygen of the monoester's carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isobutanol. Without a catalyst, the second esterification step is impractically slow.
3. What is the typical molar ratio of reactants used?
To maximize the yield of the desired mixed ester, it is common to use a stoichiometric amount or a slight excess of phthalic anhydride and a carefully controlled ratio of the two alcohols. A common strategy for mixed esters involves reacting phthalic anhydride with one alcohol first to form the monoester, followed by the addition of the second alcohol. Using a large excess of one alcohol can lead to the formation of the corresponding symmetric diester as a significant byproduct. For instance, reacting phthalic anhydride with a mixture of excess ethanol and isobutanol will likely result in a mixture of diethyl phthalate, diisobutyl phthalate, and the desired ethyl isobutyl phthalate.
4. What are the ideal reaction temperatures?
The initial reaction of phthalic anhydride with the first alcohol to form the monoester is often exothermic and can be conducted at a moderate temperature, typically between 90°C and 130°C. The second esterification step requires higher temperatures, generally in the range of 140°C to 160°C, to proceed at a reasonable rate and to facilitate the removal of water.
5. How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. As the reaction proceeds, the carboxylic acid groups are consumed, and the acid value decreases. The reaction is considered complete when the acid value reaches a predetermined low level. Thin-layer chromatography (TLC) can also be used to qualitatively monitor the disappearance of reactants and the formation of the product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of ethyl isobutyl phthalate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Reversible reaction equilibrium shifted towards reactants. 3. Loss of product during workup and purification. 4. Sub-optimal catalyst concentration. | 1. Monitor reaction completion: Ensure the reaction is run until the acid value is stable and at a minimum. 2. Efficient water removal: Use a Dean-Stark apparatus to effectively remove the water byproduct and drive the equilibrium towards the product. Ensure the apparatus is functioning correctly. 3. Optimize workup: Minimize the number of transfer steps. During aqueous washes, ensure the correct layer is discarded. Check for product solubility in the wash solutions. 4. Catalyst optimization: The amount of acid catalyst is critical. Too little will result in a slow reaction, while too much can lead to side reactions like alcohol dehydration. A typical starting point is 0.5-2% by weight of the reactants. |
| Formation of Symmetric Diester Byproducts (Diethyl Phthalate and Diisobutyl Phthalate) | 1. Use of a mixture of alcohols from the start of the reaction. 2. Transesterification reactions. | 1. Sequential addition of alcohols: A more controlled synthesis involves a two-step process. First, react phthalic anhydride with one equivalent of the first alcohol to form the monoester. Then, add the second alcohol to complete the reaction. This minimizes the formation of symmetric diesters. 2. Control reaction conditions: While more challenging to completely avoid, controlling the temperature and reaction time can help minimize transesterification. |
| Dark-colored Product | 1. High reaction temperatures. 2. Use of certain catalysts (e.g., sulfuric acid at high temperatures). 3. Presence of impurities in the reactants. | 1. Temperature control: Avoid excessively high temperatures, especially when using strong acid catalysts. 2. Catalyst choice: Consider using alternative catalysts like p-toluenesulfonic acid or solid acid catalysts which may cause less charring. 3. Reactant purity: Use high-purity phthalic anhydride and alcohols. 4. Decolorization: The crude product can be treated with activated carbon to remove colored impurities before final purification. |
| Incomplete Removal of Unreacted Alcohol | 1. Inefficient distillation. 2. Formation of azeotropes. | 1. Vacuum distillation: Use vacuum distillation to effectively remove the higher-boiling isobutanol. Ensure the vacuum is adequate and the distillation apparatus is set up correctly. 2. Azeotropic removal: While more common for water removal, an appropriate entrainer could potentially be used to aid in the removal of residual alcohol, though this complicates the purification process. |
| Product Contamination with Water | 1. Incomplete drying of the organic phase. 2. Inefficient separation during aqueous washes. | 1. Use of a drying agent: After aqueous washes, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. 2. Proper phase separation: Ensure complete separation of the aqueous and organic layers during extractions. If emulsions form, they can be broken by adding brine or by gentle centrifugation. |
Experimental Protocols
The following is a generalized, two-step protocol for the synthesis of ethyl isobutyl phthalate. Researchers should adapt this procedure based on their specific equipment and safety protocols.
Step 1: Synthesis of Ethyl Hydrogen Phthalate (Monoester)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Reactant Charging: In a fume hood, charge the flask with one molar equivalent of phthalic anhydride.
-
Alcohol Addition: While stirring, slowly add one molar equivalent of absolute ethanol.
-
Heating: Heat the mixture to a temperature of 100-120°C. The reaction is exothermic, so monitor the temperature carefully.
-
Reaction Time: Maintain this temperature for approximately 1-2 hours, or until the phthalic anhydride has completely dissolved and a clear, homogeneous solution is formed. This indicates the formation of the monoester.
-
Cooling: Allow the reaction mixture to cool to below 80°C before proceeding to the next step.
Step 2: Synthesis of Ethyl Isobutyl Phthalate (Diester)
-
Apparatus Modification: Replace the reflux condenser with a Dean-Stark apparatus topped with a condenser to facilitate water removal.
-
Reactant and Catalyst Addition: To the cooled monoester solution, add a slight excess (1.1-1.2 molar equivalents) of isobutanol and the acid catalyst (e.g., 0.5% w/w p-toluenesulfonic acid).
-
Heating and Water Removal: Heat the mixture to a gentle reflux (typically 140-160°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with isobutanol.
-
Monitoring the Reaction: Continue the reaction until no more water is collected in the trap and the acid value of the reaction mixture is below a target value (e.g., <0.5 mg KOH/g).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Purification Protocol
-
Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and any remaining acidic species. Repeat the wash until the aqueous layer is no longer acidic.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any residual salts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water and break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the excess isobutanol and any other volatile impurities by vacuum distillation.
-
Final Purification: The crude ethyl isobutyl phthalate can be further purified by fractional vacuum distillation to obtain a high-purity product.
Product Characterization
The identity and purity of the synthesized ethyl isobutyl phthalate should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the phthalate ring, the methylene protons of the ethyl group adjacent to the oxygen, the methyl protons of the ethyl group, the methylene protons of the isobutyl group adjacent to the oxygen, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The integration of these peaks should correspond to the number of protons in each environment. |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and isobutyl groups. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching will be seen below 3000 cm⁻¹. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC analysis will indicate the purity of the product by the presence of a single major peak. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for ethyl isobutyl phthalate, which can be compared to a reference spectrum. |
Visualizing the Workflow
Synthesis Workflow
Caption: Workflow for the synthesis and purification of ethyl isobutyl phthalate.
Troubleshooting Logic
Caption: A logic diagram for troubleshooting common issues in the synthesis.
Safety Information
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phthalic Anhydride: Corrosive and a respiratory sensitizer. Avoid inhalation of dust and contact with skin and eyes.
-
Isobutanol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethanol: Highly flammable liquid and vapor.
-
Sulfuric Acid/p-Toluenesulfonic Acid: Highly corrosive. Causes severe skin burns and eye damage.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Skrzypek, J., Lachowska, M., & Szafraniak, A. (1995). Kinetics of the esterification of phthalic anhydride with n-butanol.
- Patel, D. R., & Mann, R. S. (1981). Kinetics of esterification of phthalic anhydride with isobutanol catalyzed by ion exchange resin. Canadian Journal of Chemical Engineering, 59(3), 384-388.
- Chen, J., & Wu, J. (2009). Esterification of phthalic anhydride with 2-ethylhexanol catalyzed by solid superacid SO42-/TiO2-SiO2.
- U.S. Patent No. 4,329,493. (1982). Method of making mixed esters of phthalic acid.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Technical Support Center: Resolving Ethyl Isobutyl Phthalate Co-elution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the co-elution of ethyl isobutyl phthalate with other phthalates during chromatographic analysis. Here, we delve into the root causes of this common analytical challenge and provide actionable, field-proven solutions to achieve baseline separation and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Why does ethyl isobutyl phthalate often co-elute with other phthalates, particularly diisobutyl phthalate (DIBP)?
A1: The co-elution of ethyl isobutyl phthalate with other phthalates, most notably its structural isomer diisobutyl phthalate (DIBP), stems from their similar physicochemical properties.[1][2][3] Both compounds are esters of phthalic acid and possess comparable molecular weights, polarities, and boiling points.[1][2] In gas chromatography (GC), the separation is primarily based on the volatility and interaction of the analytes with the stationary phase of the column. Due to their structural similarities, these compounds exhibit nearly identical retention times on many standard GC columns, leading to overlapping peaks, a phenomenon known as co-elution.[4] This issue is compounded by the fact that many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149 in mass spectrometry (MS), which complicates their individual identification and quantification when they are not chromatographically separated.[5][6]
Q2: What are the primary consequences of unresolved co-elution in my analysis?
A2: Unresolved co-elution can significantly compromise the quality and reliability of your analytical data. The primary consequences include:
-
Inaccurate Quantification: When peaks overlap, the integrated area of each peak is skewed, leading to an overestimation of one or both co-eluting compounds. This can have serious implications, especially in regulated environments where strict concentration limits are in place.
-
False Positives/Negatives: In cases of severe co-elution, the presence of a minor component may be completely masked by a major one, resulting in a false negative. Conversely, the combined signal could be misinterpreted as a single, more concentrated compound.
-
Compromised Method Validation: A method that cannot consistently separate critical analyte pairs will fail validation criteria for specificity and selectivity.
-
Regulatory Non-compliance: Many regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and the European Union, have established methods and limits for specific phthalates.[5][6] Failure to resolve and accurately quantify these compounds can lead to non-compliance.
Q3: Can I resolve co-elution using High-Performance Liquid Chromatography (HPLC) instead of Gas Chromatography (GC)?
A3: While GC-MS is the more common technique for phthalate analysis due to its high resolution, HPLC can be a viable alternative for separating some phthalate isomers.[6][7] Reversed-phase HPLC, often using a C18 or C8 stationary phase with a gradient elution, can offer different selectivity compared to GC.[7][8][9] However, achieving baseline separation of all regulated phthalates simultaneously by HPLC can be challenging and may require extensive method development.[7] For complex mixtures, GC-MS often provides superior chromatographic resolution.[6]
Troubleshooting Guide: Step-by-Step Protocols for Resolving Co-elution
If you are experiencing co-elution of ethyl isobutyl phthalate with other phthalates, the following troubleshooting steps will guide you through a systematic process of method optimization.
Step 1: Confirming Co-elution
Before making any changes to your method, it is crucial to confirm that you are indeed dealing with co-elution.
-
Visual Inspection of the Peak: Look for signs of peak asymmetry, such as a shoulder on the peak or a broader-than-expected peak width.[4]
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.[4]
Experimental Workflow: Confirming Co-elution
Caption: Workflow for confirming co-elution.
Step 2: Method Optimization - The Chromatographic Parameters
The resolution of co-eluting peaks can often be achieved by systematically adjusting the chromatographic parameters.
The temperature program directly influences the separation of compounds. A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution.
Step-by-Step Methodology:
-
Initial Analysis: Run your current method and note the retention time of the co-eluting peaks.
-
Reduce the Ramp Rate: Decrease the temperature ramp rate in the region where the target analytes elute. For example, if the co-elution occurs at 250°C with a ramp rate of 20°C/min, try reducing the ramp rate to 10°C/min or even 5°C/min in the temperature range of 220-270°C.
-
Introduce an Isothermal Hold: Consider adding a short isothermal hold (e.g., 1-2 minutes) just before the elution of the co-eluting pair to allow for better separation.
-
Evaluate Results: Compare the chromatograms. Look for improved separation between the peaks of interest.
The linear velocity of the carrier gas affects chromatographic efficiency. Optimizing the flow rate can lead to sharper peaks and better resolution.
Step-by-Step Methodology:
-
Determine the Optimal Flow Rate: The optimal flow rate depends on the carrier gas (Helium is common, but Hydrogen can be used for faster analysis) and the column dimensions.[10][11] For a standard 30 m x 0.25 mm ID column, a helium flow rate of around 1.0-1.2 mL/min is a good starting point.[10]
-
Vary the Flow Rate: Systematically vary the flow rate (e.g., from 0.8 mL/min to 1.5 mL/min in 0.1 mL/min increments).
-
Monitor Resolution: Analyze the resolution between the co-eluting peaks at each flow rate to find the optimal condition.
Step 3: Advanced Troubleshooting - Column Selection and Injection Technique
If optimizing the temperature program and flow rate does not provide adequate resolution, consider changing the GC column or modifying the injection parameters.
The choice of the GC column's stationary phase is critical for achieving selectivity. If you are using a standard non-polar column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase), switching to a column with a different polarity can alter the elution order and resolve co-eluting compounds.[5][6]
Recommended Column Chemistries for Phthalate Analysis:
| Stationary Phase Type | Common Name | Selectivity Characteristics |
|---|---|---|
| Mid-Polar | Rtx-440 | Provides excellent resolution for a wide range of phthalates.[5][6] |
| Mid-Polar | Rxi-XLB | Another strong candidate for comprehensive phthalate separation.[5][6] |
| Phenyl-Arylene Polymer | Rxi-35Sil MS | Offers different selectivity that can resolve difficult co-elutions.[5] |
Step-by-Step Methodology:
-
Choose an Alternative Column: Based on the table above, select a column with a different stationary phase.
-
Install and Condition the New Column: Follow the manufacturer's instructions for proper installation and conditioning.
-
Optimize the Method: Re-optimize the temperature program and carrier gas flow rate for the new column.
Logical Relationship: Troubleshooting Co-elution
Sources
- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
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- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. opus.govst.edu [opus.govst.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peakscientific.com [peakscientific.com]
Technical Support Center: Minimizing Plasticizer Leaching in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions to a persistent and often underestimated problem in experimental science: the leaching of plasticizers from laboratory equipment. Plasticizers, chemical additives used to impart flexibility to polymers, are not covalently bound to the plastic matrix and can migrate into your samples, solvents, and cell cultures.[1][2] This contamination can lead to irreproducible results, analytical interference, and unforeseen biological effects.[3][4]
This resource is designed to be a dynamic tool. It moves from foundational knowledge in the FAQ section to actionable troubleshooting and detailed protocols, providing the causal explanations behind each recommendation to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding plasticizer leaching.
Q1: What exactly are plasticizers and why are they a problem?
A: Plasticizers are additives, most commonly esters like phthalates (e.g., DEHP, DINP) or adipates, that are mixed into polymers to increase their flexibility and durability.[5][6] The most common plastic, Polyvinyl Chloride (PVC), is inherently rigid and relies heavily on plasticizers for applications like flexible tubing.[7] The problem arises because these molecules are not chemically bonded to the polymer chains.[1][8] They exist as a dispersion within the polymer matrix, and given the right conditions—such as contact with certain solvents, elevated temperatures, or prolonged contact time—they can diffuse out of the plastic and into your experimental medium.[8][9][10] This leaching process can introduce significant organic contamination, potentially interfering with sensitive analytical techniques or eliciting toxic effects in biological systems.[3][11]
Q2: Which plastics and plasticizers are the most common culprits in a lab setting?
A: Flexible PVC is the most significant source of plasticizer leaching in laboratories. It's found in a vast array of products, including Tygon® tubing, peristaltic pump tubing, and some storage bags. The most notorious class of plasticizers are phthalates , with Di(2-ethylhexyl) phthalate (DEHP) being a historically widespread and well-studied example.[12][13] Other common plasticizers include adipates, sebacates, and trimellitates.[5][14] It's crucial to check the material composition of your labware, as even products not primarily made of PVC might contain plasticized components.
Q3: My experiment involves organic solvents. Am I at higher risk for leaching?
A: Absolutely. The principle of "like dissolves like" is critical here. Non-polar organic solvents (e.g., hexane, toluene, chloroform) and even moderately polar solvents (e.g., acetone, isopropanol) are highly effective at solubilizing and extracting plasticizers from a PVC matrix.[11] Aqueous buffers and media can also cause leaching, but the rate and extent are typically much lower unless they contain surfactants or lipids that can act as carriers. The choice of solvent is a primary determinant of leaching severity.
Q4: Can temperature and time affect the rate of leaching?
A: Yes, significantly. Both temperature and contact time are critical factors that increase the rate of plasticizer migration.[9][15]
-
Temperature: Increasing the temperature provides the plasticizer molecules with more kinetic energy, accelerating their diffusion through the polymer matrix and into the surrounding medium.[10][16] The rate of migration can double for every 10°C increase.[10]
-
Contact Time: The longer a solvent is in contact with the plastic, the more time plasticizers have to migrate out.[17] Leaching is a diffusion-controlled process, so the total mass of leached contaminants increases with time.[15]
Troubleshooting Guide: Diagnosing & Solving Leaching Issues
Use this section when you suspect plasticizer contamination is affecting your results.
Issue 1: Unexplained peaks in chromatography (GC-MS, HPLC).
-
Symptoms: You observe consistent, unidentified peaks in your chromatograms, particularly in blanks or control samples that have passed through plastic tubing or have been stored in plastic containers. These peaks are often broad and may appear in the region where large, semi-volatile organic compounds elute.
-
Causality: Plasticizers like phthalates are common contaminants detected by GC-MS and HPLC.[18][19] Their presence in solvent blanks strongly suggests leaching from some component of your experimental setup, such as tubing, syringe filters, or collection vials.
-
Troubleshooting Workflow:
Fig 1. Workflow for identifying the source of chromatographic contamination.
Issue 2: Poor cell viability, altered morphology, or inconsistent results in cell-based assays.
-
Symptoms: You experience unexplained cytotoxicity, decreased cell proliferation, or changes in cell behavior that are not attributable to your experimental variables.[20] The effect is more pronounced in experiments using flexible plasticware, such as perfusion tubing or storage bags.
-
Causality: Many plasticizers, particularly phthalates like DEHP and their metabolites, are known to be biologically active.[3] They can act as endocrine disruptors and have been shown to induce cytotoxicity, oxidative stress, and other adverse cellular responses in a dose-dependent manner.[4][21] This interference can confound the results of toxicological and drug development studies.
-
Mitigation Strategies:
-
Material Audit: Immediately audit all plastic components that come into contact with your cells or media. This includes tubing, culture bags, pipette tips, and centrifuge tubes.
-
Switch to Alternatives: Replace flexible PVC components with materials known for their low leachable profiles, such as platinum-cured silicone, thermoplastic elastomers (TPEs), or fluoropolymers (PFA/FEP).[22][23]
-
Perform a Leachate Test: As a control, incubate your cell culture medium in the suspect plasticware for the same duration and under the same conditions as your experiment. Then, use this "pre-leached" medium to culture your cells and observe for cytotoxic effects.
-
Consider Glass or Stainless Steel: For critical applications where all risk must be eliminated, use glass or stainless steel components wherever feasible.
-
Issue 3: Physical changes in plastic components (e.g., tubing becomes rigid and brittle).
-
Symptoms: Flexible tubing that was once soft and pliable becomes stiff, cracks, or shows surface crazing after use, especially with certain solvents or after prolonged use.
-
Causality: This is a direct physical manifestation of plasticizer loss.[8] The plasticizer molecules that were providing flexibility have leached out into the solvent, causing the polymer to revert to its native rigid and brittle state.[8] This is a definitive sign that significant contamination of your fluid path has occurred.
-
Immediate Actions:
-
Halt Experiment: Stop using the compromised component immediately to prevent further contamination.
-
Document Conditions: Note the solvent used, temperature, and duration of use that led to the failure. This information is crucial for selecting a more robust replacement material.
-
Consult Chemical Compatibility Charts: Refer to manufacturer-provided compatibility charts to select a new material that is resistant to your specific chemical and thermal conditions.
-
Protocols for Minimizing Plasticizer Leaching
Proactive measures are the most effective way to prevent plasticizer contamination.
Protocol 1: Material Selection - Choosing the Right Polymer
The single most important step is to avoid problematic materials from the outset.
-
Prioritize Inert Materials: Whenever possible, select materials with inherently low leachable profiles.
-
Evaluate Alternatives to PVC: For flexible tubing, consider the options in the table below.
-
Request Leachable Data: Reputable manufacturers of high-purity labware often provide data on extractables and leachables. Request this information to make an informed choice.
Table 1: Comparison of Common Flexible Tubing Materials
| Material | Key Advantages | Key Disadvantages | Best For |
| Plasticized PVC | Low cost, very flexible, clear. | High potential for plasticizer leaching. Poor chemical compatibility with many organic solvents. | General water lines; avoid for sensitive analytical or biological work. |
| Platinum-Cured Silicone | Excellent biocompatibility, low leachables, wide temperature range, highly flexible.[22] | Can adsorb some compounds, higher cost, moderate chemical resistance. | Biopharmaceutical applications, cell culture, peristaltic pumps.[23] |
| TPE (Thermoplastic Elastomer) | Low leachables, good chemical resistance, weldable, recyclable.[23][24] | Can be less flexible than silicone, properties vary by brand. | Chromatography, general chemical transfer, bioprocessing. |
| TPV (Thermoplastic Vulcanizate) | Excellent chemical resistance, durable, flexible.[23] | Often opaque, can be more rigid than TPE or silicone. | Handling aggressive chemicals, industrial applications. |
| PFA/FEP (Fluoropolymers) | Superior chemical inertness, high purity, wide temperature range.[25] | High cost, relatively rigid (less flexible for pumps). | High-purity chemical transfer, handling harsh solvents. |
Protocol 2: Pre-emptive Solvent Flushing (Pre-Washing)
If the use of plasticized PVC is unavoidable, a pre-washing step can significantly reduce the amount of surface-level plasticizers that leach into your experiment.
Objective: To remove plasticizers from the surface and near-surface layers of the plastic before experimental use.
Materials:
-
The plastic component to be cleaned (e.g., PVC tubing).
-
A series of solvents of decreasing polarity. A common sequence is:
-
A non-polar solvent like Hexane (if compatible with your subsequent experiment).
-
Ethanol or Isopropanol.
-
High-purity, deionized water.
-
-
Clean glass or stainless steel container for flushing.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
Methodology:
-
Initial Flush (Solvent #1): Place the tubing in a clean glass beaker. Flush or soak the component with the first, most aggressive solvent (e.g., Ethanol) that is compatible with your material. Circulate the solvent for 15-30 minutes. This step removes the bulk of surface plasticizers. Causality: The solvent solubilizes the plasticizers, pulling them away from the polymer surface.
-
Intermediate Rinse (Solvent #2): Discard the first solvent. Thoroughly rinse the component with the second, less polar solvent (e.g., Isopropanol) to remove the first solvent and any residual dissolved plasticizer. Rinse for 5-10 minutes.
-
Final Rinse (High-Purity Water): Discard the second solvent. Rinse the component multiple times with high-purity deionized water to remove all traces of the organic solvents.[26]
-
Drying: Dry the component in a clean environment, such as a laminar flow hood or a clean oven at a low temperature (<40°C), to prevent re-contamination from airborne particles.
Quantification of Leached Plasticizers
For validation or quality control, you may need to quantify the amount of leaching.
-
Analytical Techniques: The gold standards for identifying and quantifying plasticizers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[18][27] GC-MS is particularly powerful due to its high resolving power and definitive mass spectral identification.[18][19]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the plasticizers from the aqueous sample matrix and concentrate them into a solvent suitable for chromatographic analysis.[18]
-
Gravimetric Analysis: A simpler, less specific method involves evaporating the solvent that was in contact with the plastic and weighing the non-volatile residue.[11] While this does not identify the contaminant, a significant mass difference compared to a control solvent indicates that leaching has occurred.
By understanding the mechanisms of plasticizer leaching and implementing these preventative and troubleshooting strategies, you can significantly enhance the integrity, accuracy, and reproducibility of your experimental results.
References
-
Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products. (2022). Chemosphere.
-
Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products - PubMed. (n.d.).
-
Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release. (n.d.). ResearchGate.
-
Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products | Request PDF. (n.d.). ResearchGate.
-
A Comparative Guide to Analytical Methods for Plasticizer Exudation Studies. (n.d.). Benchchem.
-
Exploring Alternatives to Flexible PVC Tubing. (2022). Saint-Gobain Medical.
-
Plasticizers and their Effects – Advances in Polymer Science. (n.d.). NC State University Libraries.
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SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING | Request PDF. (n.d.). ResearchGate.
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A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023). Journal of Polymer Research.
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Good Alternative for Plasticized PVC [closed]. (2018). Chemistry Stack Exchange.
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What Causes Plasticizer Migration in PVC. (n.d.). BASTONE.
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What Is Plasticizer Leaching And Why Is It A Problem?. (2025). Chemistry For Everyone - YouTube.
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF. (n.d.). ResearchGate.
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Understanding the leaching of plastic additives and subsequent risks to ecosystems. (n.d.).
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Cytotoxicity Assessment of Nanoplastics and Plasticizers Exposure in In Vitro Lung Cell Culture Systems—A Systematic Review. (2022). National Institutes of Health.
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Separation and analysis method of plasticizer contained in polyvinyl chloride. (n.d.). Google Patents.
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Effect of selected plasticizers and their metabolites on cell... (n.d.). ResearchGate.
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What Is the Effect of Temperature on Plasticizer Performance?. (n.d.). Jinli Chemical.
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Top 5 Tubing Materials to Use in Your Lab. (2024). Cole-Parmer Blog.
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Plasticizer - Wikipedia. (n.d.).
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Solvent and Plasticizer effects in Solid Polymers by NMR. (n.d.). RWTH Publications.
-
Testing Out a Practical Alternative to PVC Tubing. (2020). Medical Design Briefs.
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. (n.d.). Scilit.
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The effects of two biocompatible plasticizers on the performance of dry bacterial cellulose membrane: a comparative study. (n.d.). ResearchGate.
-
Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors | Request PDF. (n.d.). ResearchGate.
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Plasticizers kept from leaching out. (2010). Science News.
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Laboratory Glassware Cleaning and Storage. (2018).
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Cleaning Laboratory Glassware. (n.d.). Sigma-Aldrich.
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SOP: CLEANING OF GLASSWARE. (n.d.).
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GMP 7 Cleaning Glassware. (n.d.).
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Plasticizers: Types, Uses, Classification, Selection & Regulation. (n.d.). SpecialChem.
-
How to Clean Laboratory Glassware: A Comprehensive Guide. (2024). Lab Manager.
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A Comprehensive Guide to Types and Uses of Plasticizers. (n.d.).
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A Comprehensive Guide to Types and Uses of Plasticizers. (2025).
-
Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (2023). National Institutes of Health.
-
Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. (n.d.). Thermo Fisher Scientific.
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How to Reduce Sample Contamination. (n.d.). OMNI International Blog.
-
Role of different plasticizers in PVC products. (n.d.). Bausano.
-
Polystyrene and Polyethylene Microplastics Decrease Cell Viability and Dysregulate Inflammatory and Oxidative Stress Markers of MDCK and L929 Cells In Vitro. (2021). National Institutes of Health.
-
Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. (n.d.).
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). ScienceDirect.
-
Understanding plasticiser leaching from polystyrene microplastics | Request PDF. (n.d.). ResearchGate.
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How To Avoid Contamination in a Lab Setting. (n.d.). Ready-Made Plastic Trays.
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LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. (2019). Environmental Contaminants Reviews.
-
TIPS ON REDUCING LABORATORY PLASTIC WASTE. (n.d.). iGEM.
-
Analyzing Single-Use Polymers for Cell Culture Processes. (2022). BioProcess International.
-
Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. (2024). Research Communities.
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Stability of Ethyl isobutyl phthalate in acidic or basic conditions
Technical Support Center: Stability of Ethyl Isobutyl Phthalate
Welcome to the technical support center for Ethyl Isobutyl Phthalate (EIBP). This guide is designed for researchers, scientists, and drug development professionals who are working with EIBP and need to understand its stability profile under various chemical environments. We will delve into the mechanisms of its degradation, provide practical troubleshooting advice for your experiments, and offer validated protocols for stability assessment.
Frequently Asked Questions (FAQs): EIBP Stability
This section addresses the most common questions our team receives regarding the stability of ethyl isobutyl phthalate.
Q1: What is the general stability of Ethyl Isobutyl Phthalate at neutral pH?
At a neutral pH (around 7) and ambient temperature, phthalate esters like EIBP are generally stable and hydrolyze at very slow, often negligible rates.[1] Hydrolysis, the primary abiotic degradation pathway for phthalate esters, is a chemical process where the compound reacts with water, cleaving the ester bonds.[1] While EIBP is susceptible to this reaction, the process is significantly slow without a catalyst (i.e., acid or base).[1]
Application Scientist's Insight: For practical laboratory purposes, you can consider stock solutions of EIBP in pure water or neutral buffer systems to be stable for short-term storage, provided no microbial contamination is present. However, for long-term studies or applications in drug formulations, a full stability study is essential, as even slow degradation can become significant over time. The stability is also highly dependent on environmental factors such as temperature and pressure.[1]
Q2: How does pH affect the stability of Ethyl Isobutyl Phthalate?
pH is a critical factor governing the hydrolysis rate of EIBP. The rate of ester hydrolysis can change by several orders of magnitude with shifts in pH away from neutral.[1] Both acidic and basic conditions catalyze the hydrolysis of the ester bonds, significantly increasing the degradation rate compared to neutral conditions.[1][2]
Q3: Which is more degradative for EIBP: acidic or basic conditions?
Basic (alkaline) conditions are significantly more degradative to phthalate esters than acidic conditions. The rate constant for alkaline-catalyzed hydrolysis is estimated to be as much as four orders of magnitude greater than that for acid-catalyzed hydrolysis.[1] Therefore, you will observe much faster and more extensive degradation of EIBP in a basic solution (e.g., sodium hydroxide) compared to an acidic solution (e.g., hydrochloric acid) of similar concentration and at the same temperature.
Application Scientist's Insight: This has important practical implications. If your experimental workflow involves basic conditions, even for a short duration, you must consider the potential for significant EIBP degradation. Conversely, while acid hydrolysis is slower, it cannot be ignored, especially in long-term studies or under elevated temperatures, which can accelerate the reaction.[1] This principle is the cornerstone of forced degradation studies, where extreme pH conditions are used to intentionally degrade a substance to understand its breakdown products.[3][4]
Q4: What are the primary degradation products of EIBP hydrolysis?
The hydrolysis of ethyl isobutyl phthalate is a two-step process that breaks down the diester into its constituent acid and alcohols.[1]
-
First Hydrolysis: The diester (Ethyl Isobutyl Phthalate) hydrolyzes to form a monoester and an alcohol. This can result in two possible monoesters:
-
Monoethyl Phthalate and Isobutanol
-
Monoisobutyl Phthalate and Ethanol
-
-
Second Hydrolysis: The resulting monoester further hydrolyzes to form Phthalic Acid and the second alcohol molecule.[1]
The final degradation products are Phthalic Acid, Ethanol, and Isobutanol . The monoester intermediates may be observed in your analysis if the reaction is stopped before completion.
Q5: What is the mechanism of EIBP hydrolysis under acidic and basic conditions?
The mechanisms for acid- and base-catalyzed hydrolysis of esters are fundamentally different.
Base-Catalyzed Hydrolysis (Saponification) Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is an irreversible process because the final carboxylate ion is deprotonated and thus unreactive towards the alcohol leaving group.[2]
Caption: Base-catalyzed hydrolysis (saponification) of EIBP.
Acid-Catalyzed Hydrolysis Under acidic conditions, a proton (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. This mechanism involves a series of equilibrium steps. For some phthalate esters, studies suggest that below pH 6.2, the reaction can proceed through the formation of an intermediate phthalic anhydride, which subsequently hydrolyzes to phthalic acid.[5][6]
Caption: Acid-catalyzed hydrolysis pathway for EIBP.
Troubleshooting Guide for Stability Experiments
This table provides solutions to common issues encountered during the forced degradation analysis of EIBP.
| Problem Encountered | Potential Causes | Recommended Solutions & Self-Validation |
| No or Very Slow Degradation Observed | 1. Insufficient Stress: Acid/base concentration or temperature may be too low.[3] 2. Incorrect pH: The pH of the solution may not be at the target acidic or basic level. 3. Low Solubility: EIBP may not be fully dissolved, reducing its exposure to the stressor. | 1. Increase Stress: Incrementally increase the molarity of the acid/base (e.g., from 0.1 M to 1.0 M) or the temperature (e.g., from 40°C to 80°C).[3] 2. Verify pH: Always measure the pH of the solution after adding the EIBP stock to ensure it is in the target range. 3. Improve Solubility: Use a co-solvent (e.g., acetonitrile, methanol) that is stable under the test conditions to ensure EIBP is fully dissolved before adding the stressor. Run a co-solvent blank to ensure it doesn't interfere with the analysis. |
| Degradation is Too Fast to Monitor | 1. Excessive Stress: Conditions (especially basic) are too harsh, leading to complete degradation at the first time point. 2. High Temperature: Elevated temperatures drastically accelerate base-catalyzed hydrolysis.[1] | 1. Reduce Stress: Decrease the concentration of the acid/base or perform the experiment at a lower temperature (e.g., room temperature). 2. Time Point Adjustment: Take earlier and more frequent time points (e.g., 5, 15, 30 minutes) to capture the degradation kinetics. The goal of a forced degradation study is typically 5-20% degradation to identify products, not 100%.[7] |
| Unexpected Peaks in Chromatogram | 1. Contamination: Glassware, solvents, or reagents may be contaminated with other phthalates.[8] 2. Co-solvent Degradation: The organic co-solvent may be reacting under the stress conditions. 3. Secondary Reactions: Degradation products may be reacting further to form new compounds. | 1. Run Blanks: Analyze a "mock" sample containing everything except EIBP to identify extraneous peaks. Use high-purity solvents and meticulously clean all glassware.[8] 2. Solvent Stability Blank: Run a blank containing only the solvent and stressor to check for degradation. 3. Peak Identification: Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and elucidate their structure.[9] |
| Poor Reproducibility Between Replicates | 1. Inconsistent Temperature: Fluctuations in the heating bath/oven temperature. 2. Inaccurate Pipetting: Errors in dispensing EIBP stock solution or acid/base. 3. Variable Quenching: Inconsistent timing or effectiveness of the reaction quenching step before analysis. | 1. Calibrate Equipment: Ensure your heating blocks or water baths are calibrated and maintain a stable temperature. 2. Use Calibrated Pipettes: Use properly calibrated volumetric pipettes for all critical additions. 3. Standardize Quenching: Develop a strict SOP for quenching the reaction (e.g., "add exactly 100 µL of 1 M HCl at the 60-minute mark and vortex for 5 seconds"). This ensures the reaction is stopped at the same point for all samples. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis Stress Test
This protocol is designed to assess the degradation of EIBP under acidic conditions.
1. Materials and Reagents:
-
Ethyl Isobutyl Phthalate (EIBP), analytical standard grade
-
Acetonitrile or Methanol (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution (for neutralization)
-
Deionized Water (Type 1)
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
Heating block or water bath set to 60°C
2. Procedure:
-
Prepare EIBP Stock: Prepare a 1 mg/mL stock solution of EIBP in acetonitrile or methanol.
-
Reaction Setup: In a labeled vial, add a specific volume of the EIBP stock solution and dilute with 1.0 M HCl to achieve the target final concentration (e.g., 100 µg/mL). Self-Validation: Prepare a control sample (T=0) by immediately neutralizing an identical sample (Step 4).
-
Stress Condition: Place the vial in the heating block at 60°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately neutralize the aliquot by adding an equivalent molar amount of 1.0 M NaOH. Verify the final pH is near 7. This step is critical to stop the degradation.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze using the HPLC-UV method described in Protocol 3.
Protocol 2: Basic Hydrolysis Stress Test
This protocol assesses degradation under more aggressive basic conditions.
1. Materials and Reagents:
-
Same as Protocol 1, but use a 0.1 M NaOH solution for the stress condition and 0.1 M HCl for neutralization.
2. Procedure:
-
Prepare EIBP Stock: Prepare a 1 mg/mL stock solution of EIBP in acetonitrile.
-
Reaction Setup: In a vial, add the EIBP stock and dilute with 0.1 M NaOH to the target concentration (e.g., 100 µg/mL). Note: A lower molarity is used due to the much faster reaction rate.
-
Stress Condition: Maintain the vial at room temperature (approx. 25°C). Heating is often not necessary.
-
Time Points: Take aliquots at much shorter intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples via HPLC-UV as described below.
Protocol 3: Analytical Quantification by HPLC-UV
This method is used to quantify the remaining EIBP and detect degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[10]
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~224 nm (Phthalates have a strong absorbance around this wavelength).
-
Run Time: Sufficient to allow for the elution of degradation products (e.g., 15-20 minutes).
3. Data Analysis:
-
Peak Purity: For the T=0 sample, ensure the EIBP peak is pure and free of co-eluting impurities.
-
Quantification: Calculate the percentage of EIBP remaining at each time point by comparing its peak area to the T=0 sample.
-
Degradant Profiling: Monitor the appearance and growth of new peaks in the chromatogram over time. These represent the degradation products.
References
-
Jianajarn, S., et al. (2005). Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes. Applied Microbiology and Biotechnology, 69(4), 474-84. [Link]
-
Bamidele, O., et al. (2012). Transformation of phthalates via hydrolysis. In ResearchGate. [Link]
-
Li, R., et al. (2018). Development of Prediction Models on Base-Catalyzed Hydrolysis Kinetics of Phthalate Esters with Density Functional Theory Calculation. Environmental Science & Technology, 52(11), 6398-6406. [Link]
-
Andrés, G. O., et al. (2006). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. Arkivoc. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Central Administration for Pharmaceutical Products. [Link]
-
Andrés, G. O., et al. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653-7. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Scymaris. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Scymaris. [Link]
-
ResearchGate. (2024). Analytical methodologies for the determination of phthalates in environmental matrices. ResearchGate. [Link]
-
Ali, I., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies. [Link]
-
SlideShare. (n.d.). ICH GUIDELINES FOR STABILITY. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
National Institutes of Health. (2021). Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. NIH. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Industrial Pharmacist. (n.d.). Forced Degradation Studies for API Selection. Industrial Pharmacist. [Link]
-
Wikipedia. (n.d.). Diisobutyl phthalate. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Diisobutyl phthalate. PubChem. [Link]
-
ResearchGate. (n.d.). Emerging investigator series: Degradation of phthalate esters in floor dust at elevated relative humidity. ResearchGate. [Link]
-
MDPI. (n.d.). Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. [Link]
-
National Institutes of Health. (n.d.). Toxicological Characterization of Phthalic Acid. PubMed Central. [Link]
-
Bope, A. L., et al. (2019). Degradation of phthalate esters in floor dust at elevated relative humidity. Environmental Science: Processes & Impacts, 21(8), 1335-1345. [Link]
-
National Institutes of Health. (n.d.). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. PubMed Central. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. pjoes.com [pjoes.com]
Technical Support Center: Enhancing the Aqueous Solubility of Ethyl Isobutyl Phthalate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl Isobutyl Phthalate (EIBP). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of EIBP. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you achieve stable and reproducible aqueous formulations.
Understanding the Challenge: Physicochemical Properties of Ethyl Isobutyl Phthalate
Ethyl isobutyl phthalate (C₁₄H₁₈O₄) is a diester of phthalic acid, characterized by its lipophilic nature and consequently, its very low solubility in water.[1] Like other high-molecular-weight phthalates, it is an oily, colorless liquid that is readily soluble in organic solvents but partitions poorly into aqueous media.[1][2][3] This property presents a significant hurdle for experiments requiring its introduction into aqueous systems, such as in vitro biological assays, environmental fate studies, or the development of parenteral drug formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₄ | [4][5] |
| Molecular Weight | 250.29 g/mol | [4][5] |
| Appearance | Oily, colorless liquid | [2][3] |
| Aqueous Solubility | Poor / Insoluble | [1][2][6] |
| Organic Solvent Solubility | Soluble in many common organic solvents and oils | [1][2] |
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format, providing both explanations and actionable solutions.
FAQ 1: I added Ethyl Isobutyl Phthalate to my aqueous buffer, and it just formed an oily layer. Why won't it dissolve?
This is the expected behavior for EIBP due to its chemical structure. The molecule consists of a non-polar (hydrophobic) aromatic ring and two alkyl ester chains, which dominate over the weakly polar ester groups. Consequently, the molecule has a strong preference for non-polar environments and is energetically unfavorable to mix with the highly polar, hydrogen-bonded network of water. Phthalate esters are well-known for their low aqueous solubility, which decreases as the length of the alkyl chain increases.[7]
FAQ 2: My solution is cloudy or has formed a milky emulsion after adding EIBP and a solubilizer. What is happening and how do I fix it?
A cloudy or emulsified appearance indicates that you have exceeded the compound's true solubility limit in the system, and the EIBP has formed a colloidal dispersion of fine droplets rather than a true molecular solution.[8] This is common when the solubilization method is insufficient or not properly optimized.
Troubleshooting Steps:
-
Increase Solubilizer Concentration: You may be below the necessary concentration of your co-solvent or surfactant. For surfactants, it is critical to be above the Critical Micelle Concentration (CMC) for solubilization to occur.[9][10]
-
Apply Energy: Gentle heating or sonication can help break up aggregates and facilitate the interaction between EIBP and the solubilizing agent. However, be cautious with heat as it can potentially degrade your compound or other components in the solution.
-
Change the Solubilizer: The chosen agent may not be effective enough. For instance, if a mild non-ionic surfactant isn't working, a more potent one might be required, or you may need to switch to a different method entirely, such as cyclodextrin complexation.
FAQ 3: How do I choose the best solubilization method for my specific application?
The ideal method depends on several factors: the target concentration of EIBP, the tolerance of your experimental system (e.g., cell line, analytical instrument) to excipients, and the required stability of the solution.
Below is a decision-making framework to guide your choice.
Caption: Decision tree for selecting a solubilization method.
FAQ 4: Does adjusting the pH of my solution help dissolve Ethyl Isobutyl Phthalate?
For EIBP, the answer is generally no. pH adjustment is an effective technique for acidic or basic compounds that can be ionized to form more soluble salts.[11][12] EIBP is a neutral ester and lacks ionizable functional groups. Therefore, changing the pH will not significantly alter its intrinsic solubility.
Crucial Point of Caution: Exposing EIBP to strongly acidic or basic conditions (e.g., pH < 4 or pH > 9) should be avoided. Such conditions can catalyze the hydrolysis of the ester bonds, leading to the degradation of the molecule into phthalic acid and its corresponding alcohols.[6] For stability, it is best to work in a pH range of 5-8.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for the most common and effective solubilization techniques.
Protocol 1: Solubilization Using Co-solvents
This method works by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic EIBP to dissolve.[11][13] It is often simple and effective for achieving high concentrations.
Materials:
-
Ethyl Isobutyl Phthalate (EIBP)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, DMSO)
-
Aqueous buffer (e.g., PBS, Tris)
-
Glass vials, magnetic stirrer, volumetric flasks
Procedure:
-
Prepare a Concentrated Stock: Dissolve a known weight of EIBP in the pure co-solvent to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex/Sonicate: Ensure the EIBP is fully dissolved in the co-solvent. The solution should be perfectly clear.
-
Serial Dilution: In a stepwise manner, add the aqueous buffer to the co-solvent stock solution while stirring vigorously. It is critical to add the aqueous phase to the organic stock, not the other way around, to avoid precipitation.
-
Observe for Clarity: Continue diluting until you reach your target concentration. If the solution becomes cloudy at any point, you have exceeded the solubility limit for that specific co-solvent/water ratio.
-
Final Formulation: Note the final percentage (v/v) of co-solvent in your solution. Always prepare a vehicle control (buffer with the same percentage of co-solvent but no EIBP) for your experiments.
| Co-solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 5-20% | Biocompatible at low concentrations; volatile. |
| DMSO | 0.1-5% | Potent solvent; can be cytotoxic above 0.5% in many cell lines. |
| PEG 400 | 10-30% | Low toxicity; commonly used in formulations.[14] |
| Propylene Glycol | 10-40% | Low toxicity; viscous.[13] |
Protocol 2: Solubilization Using Surfactants (Micellar Solubilization)
This technique uses amphiphilic surfactant molecules that, above their Critical Micelle Concentration (CMC), self-assemble into micelles. The hydrophobic cores of these micelles encapsulate EIBP, allowing it to be dispersed in the aqueous medium.[10][12]
Caption: Experimental workflow for surfactant-mediated solubilization.
Materials:
-
EIBP
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL)
-
Aqueous buffer
-
Centrifuge, 0.22 µm syringe filter (ensure filter material is compatible with your surfactant)
Procedure:
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its known CMC (e.g., 5-10 times the CMC).
-
Add EIBP: Add an excess amount of EIBP to the surfactant solution.
-
Equilibrate: Tightly cap the container and mix vigorously (e.g., on a shaker or with a magnetic stirrer) at a controlled temperature for several hours (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved EIBP.
-
Isolate Supernatant: Carefully collect the clear supernatant. For sterile applications, you may filter it through a 0.22 µm syringe filter. Be aware that some EIBP may adsorb to the filter material.
-
Quantify: The resulting clear solution contains the maximum amount of EIBP solubilized under those conditions. The exact concentration must be determined analytically (see Protocol 4).
Protocol 3: Solubilization Using Cyclodextrins (Inclusion Complexation)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate "guest" molecules like EIBP, forming a water-soluble inclusion complex.[15][16] This method is highly favored for biological applications due to the low toxicity of many cyclodextrin derivatives.[17]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Materials:
-
EIBP
-
Beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended for its higher water solubility and low toxicity)[17]
-
Aqueous buffer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add EIBP: Add an excess amount of EIBP to the cyclodextrin solution.
-
Complexation: Mix the suspension vigorously at room temperature or with gentle heat (e.g., 40°C) for 24-48 hours. Sonication can also accelerate the complex formation.
-
Clarification: Centrifuge and/or filter (0.22 µm) the solution to remove any un-complexed, undissolved EIBP.
-
Quantification: The clear filtrate contains the EIBP-cyclodextrin inclusion complex. The final concentration should be confirmed analytically.
Protocol 4: Verifying EIBP Concentration via HPLC-UV
After solubilization, it is essential to determine the final concentration of EIBP to ensure accuracy and reproducibility. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard method for this.[18]
Procedure Outline:
-
Prepare Standards: Create a calibration curve by dissolving known concentrations of EIBP in a strong organic solvent (e.g., Acetonitrile or Methanol).
-
Sample Preparation: Take your final, clear aqueous solution of solubilized EIBP (from Protocols 1, 2, or 3) and dilute it with the same organic solvent used for your standards to ensure compatibility with the mobile phase and to precipitate any excipients if necessary.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detection: UV detector set to a wavelength where EIBP absorbs (typically around 228-236 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standards to create a calibration curve (Peak Area vs. Concentration). Run your prepared samples and use the peak area from the resulting chromatogram to calculate the exact concentration of EIBP based on the standard curve. Analytical methods for phthalates are well-established.[19][20][21]
Part 3: Safety & Handling
-
Always consult the Safety Data Sheet (SDS) for Ethyl Isobutyl Phthalate and any co-solvents or surfactants used.[4][22]
-
Work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[22]
-
Phthalates as a chemical class are under scrutiny for potential endocrine-disrupting effects. Handle with care and minimize exposure.[18][23]
References
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ChemicalBook. (2024).
- Cousins, I. T., Mackay, D., & Parkerton, T. F. (2003). Relationship between solubility of phthalate esters in water and molar volume.
- Russo, M. V., et al. (2023).
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.).
- Journal of Pharmaceutical Negative Results. (n.d.).
- Ainurofiq, A., et al. (2021).
- Pawar, P., & D'Mello, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ChemScene. (n.d.).
- Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- National Oceanic and Atmospheric Administration. (n.d.).
- MedChemExpress. (2022).
- ResearchGate. (n.d.).
- Papavasileiou, K. D., et al. (2020). Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin. PMC - NIH.
- Papavasileiou, K. D., et al. (2020). Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin.
- Achmem. (n.d.).
- Wu, H., et al. (2014).
- ResearchGate. (n.d.).
- Jing, C., Qun, X., & Rohrer, J. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Thermo Fisher Scientific.
- Annamalai, J., & Namasivayam, V. (2017). Determination of effect of pH and storage temperature on leaching of phthalate esters from plastic containers by ultrasound-assisted dispersive liquid–liquid micro-extraction.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- Chen, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. PMC - PubMed Central.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach.
- U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- U.S. Environmental Protection Agency. (n.d.).
- ACS Figshare. (n.d.).
- Merck Millipore. (n.d.).
- ResearchGate. (n.d.).
- Kónya, Z., et al. (2022). Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI.
- Li, T., et al. (2021). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
- Al-Ghaban, A. A., et al. (2022).
- OUCI. (n.d.).
- Gernaey, A. M., et al. (2023).
- Sigma-Aldrich. (2019).
- ResearchGate. (2015). What is the solvent to be used for extraction of dimethyl phthalate (DMP)
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Technical Support Center: Ethyl Isobutyl Phthalate (EiBP) Quantification
Welcome to the technical support center for the quantitative analysis of Ethyl Isobutyl Phthalate (EiBP). This guide provides in-depth troubleshooting advice, protocols, and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments. As Senior Application Scientists, we have designed this resource to provide not just steps, but the scientific reasoning behind them, ensuring robust and reliable results.
Section 1: Fundamentals of Matrix Effects in Phthalate Analysis
This section covers the foundational knowledge required to understand why matrix effects occur and why phthalates like EiBP are particularly challenging.
Q1: What exactly is a "matrix effect" in chromatographic analysis?
A: A matrix effect is the alteration of an analyte's signal response due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon is a major challenge in methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] It manifests in two primary ways:
-
Ion Suppression: This is the most common effect, where co-eluting matrix components interfere with the ionization of the target analyte (EiBP), leading to a decreased signal and artificially low quantification.[2][3] The mechanisms can include competition for charge in the ion source or changes to droplet properties (e.g., viscosity, surface tension) that hinder the formation of gas-phase ions.[2]
-
Ion Enhancement: Less common, this occurs when co-eluting components boost the ionization efficiency of the analyte, resulting in an increased signal and an artificially high calculated concentration.[4]
These effects compromise the accuracy, precision, and sensitivity of an assay.[2][3]
Q2: Why is Ethyl Isobutyl Phthalate (EiBP) analysis so prone to matrix effects and background contamination?
A: Phthalates, including EiBP, present a dual challenge of matrix effects and ubiquitous background contamination.
-
Complex Matrices: EiBP is often quantified in complex biological matrices (plasma, urine), environmental samples (water, soil), or pharmaceutical/consumer product formulations.[5][6] These samples are rich in endogenous substances like lipids, salts, and pigments, or exogenous compounds from packaging, which are primary sources of matrix interference.[1][7]
-
Ubiquitous Contamination: Phthalates are widely used as plasticizers in lab equipment (pipette tips, vials, tubing), solvents, and even the air.[8][9][10] This leads to a high risk of background contamination, which can be mistaken for ion enhancement or contribute to poor accuracy at low concentrations. The analysis of phthalates is often limited more by the laboratory background level than by the sensitivity of the analytical method itself.[8]
Table 1: Common Sources of Interference in EiBP Analysis
| Source Category | Specific Examples | Primary Analytical Challenge |
| Endogenous Matrix | Lipids, phospholipids, proteins (in plasma); Salts, urea (in urine); Humic acids (in soil/water) | Ion Suppression in ESI-MS |
| Exogenous Matrix | Dosing vehicles, co-administered drugs, excipients (in pharma) | Ion Suppression/Enhancement, direct peak interference |
| Lab Contamination | Plastic pipette tips, centrifuge tubes, collection containers, vial caps | Falsely elevated signals, high blanks[7][9] |
| Instrument & Solvents | Tubing, mobile phase containers, solvent impurities, 'ghost peaks' from solvent gradients | High background, carryover, and ghost peaks[10][11] |
Section 2: Diagnosing Matrix Effects
Before you can fix the problem, you must confirm its existence. This section provides workflows to determine if matrix effects are impacting your EiBP quantification.
Q3: My EiBP signal is low or highly variable between samples. How can I confirm a matrix effect is the cause?
A: Low and variable signal intensity is a classic symptom of ion suppression. To diagnose this, you must systematically differentiate between matrix effects, poor sample recovery, and instrument issues. The following decision tree provides a logical workflow.
Caption: Troubleshooting workflow for diagnosing poor EiBP signal.
Q4: How do I perform a Post-Column Infusion (PCI) experiment to visualize when matrix effects occur?
A: The PCI experiment is a powerful qualitative tool that maps regions of ion suppression or enhancement across your entire chromatographic run.[12][13] It allows you to see if your EiBP peak is eluting in a "clean" or "dirty" part of the chromatogram.
Caption: Experimental setup for a Post-Column Infusion (PCI) analysis.
-
System Setup:
-
Equilibrate your LC-MS/MS system with the analytical method conditions.
-
Prepare a solution of EiBP in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Using a syringe pump, infuse this EiBP solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS ion source.[12][13]
-
-
Establish Baseline: Start the infusion and monitor the EiBP-specific MRM transition. You should observe a stable, elevated baseline signal once the system stabilizes.
-
Injection 1 (Solvent): Inject a solvent blank (e.g., your initial mobile phase composition). The baseline should remain flat, indicating no matrix effect from the solvent itself.
-
Injection 2 (Blank Matrix): Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Data Interpretation:
-
Dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.[13]
-
Peaks in the baseline indicate regions of ion enhancement .
-
Compare the retention time of your EiBP analyte peak from a normal run to the suppression/enhancement profile. If your analyte elutes during a significant dip, a matrix effect is confirmed.
-
Q5: How can I quantify the extent of the matrix effect?
A: A post-extraction spike experiment is the standard method to quantitatively measure the matrix effect by calculating a Matrix Factor (MF).[1][12]
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known amount of EiBP standard into a clean solvent (e.g., mobile phase) to achieve a final concentration representative of your samples.
-
Set B (Post-Spiked Matrix): Process at least 6 different lots of blank matrix through your entire extraction procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted blank matrix with the same amount of EiBP as in Set A.[1][14]
-
-
Analyze and Calculate:
-
Analyze both sets by LC-MS/MS and record the peak area for EiBP.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpretation of Results:
-
MF = 1 (or 100%): No significant matrix effect.
-
MF < 1 (or <100%): Indicates ion suppression.[4]
-
MF > 1 (or >100%): Indicates ion enhancement.[4]
-
Regulatory Expectation: For validated methods, the coefficient of variation (CV%) of the IS-normalized matrix factor across different lots of matrix should typically not exceed 15%.[12]
-
Section 3: Mitigation Strategies & Troubleshooting
Once diagnosed, matrix effects can be addressed through several complementary strategies.
Q6: What is the most robust method to compensate for matrix effects during quantification?
A: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[7][15][16]
-
Principle: A SIL-IS (e.g., EiBP-d4) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).[16][17] It is added to the sample at the very beginning of the sample preparation process.
-
Why it Works: The SIL-IS co-elutes with the native EiBP and experiences the exact same matrix effects (ion suppression or enhancement) and extraction inefficiencies.[15][18] Because the mass spectrometer distinguishes between the analyte and the IS by their mass difference, the ratio of their signals remains constant regardless of signal suppression. Quantification is based on this stable ratio, providing highly accurate and precise results.[19]
Q7: A specific SIL-IS for Ethyl Isobutyl Phthalate is not available or is too expensive. What are the next best alternatives?
A: When a dedicated SIL-IS is not feasible, two other calibration strategies can effectively compensate for matrix effects.
-
Matrix-Matched Calibration:
-
Principle: Calibration standards are prepared not in a clean solvent, but by spiking known concentrations of EiBP into blank matrix extract that is representative of the study samples.[7][20]
-
How it Works: This approach forces the calibrators to experience the same matrix effect as the unknown samples. The resulting calibration curve is inherently corrected for the effect.
-
Limitation: This method requires a reliable source of analyte-free blank matrix and assumes that the matrix effect is consistent across all unknown samples.[7]
-
-
Standard Addition Method:
-
Principle: Each unknown sample is divided into several aliquots. One is analyzed directly, while the others are spiked with increasing, known concentrations of the analyte.
-
How it Works: A calibration curve is generated for each individual sample. The x-intercept of the linear regression line reveals the endogenous concentration of the analyte in that specific sample. This method is extremely powerful as it corrects for matrix effects that may be unique to each sample.
-
Limitation: It is highly labor-intensive and consumes a large volume of each sample, making it impractical for high-throughput analysis.
-
Table 2: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Stable Isotope Dilution (SIL-IS) | Co-eluting, mass-differentiated IS corrects for effects on a per-sample basis. | Gold Standard. Highly accurate and precise. Corrects for both matrix effects and variable recovery.[15][16] | SIL-IS can be expensive or commercially unavailable. |
| Matrix-Matched Calibration | Calibrants are prepared in blank matrix to mimic the effect in samples. | Cost-effective. Widely accepted when SIL-IS is unavailable.[7] | Requires analyte-free blank matrix. Assumes consistent matrix effect across all samples.[7] |
| Standard Addition | A calibration curve is created for each individual sample. | Corrects for sample-specific matrix effects. Very accurate. | Labor-intensive, low throughput, requires large sample volume. |
Q8: Can I reduce or eliminate matrix effects by improving my sample preparation or chromatography?
A: Absolutely. While compensation strategies are effective, minimizing the matrix effect at the source is always the best practice.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. By choosing the appropriate sorbent chemistry (e.g., reversed-phase C18, ion-exchange), you can selectively retain EiBP while washing away interfering substances like salts and phospholipids.[7][21]
-
Liquid-Liquid Extraction (LLE): An alternative where EiBP is partitioned from the aqueous sample matrix into an immiscible organic solvent. Optimizing the solvent and pH can significantly improve cleanup.[21][22]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving a salting-out extraction followed by dispersive SPE (dSPE) cleanup, is very effective at removing a wide range of interferences like lipids and pigments.[6][7]
-
-
Optimize Chromatographic Separation:
-
If your PCI experiment shows that EiBP co-elutes with a region of strong ion suppression, adjust your chromatography to move the EiBP peak to a cleaner region.
-
Modify Gradient: Change the slope of your organic mobile phase gradient to improve resolution between EiBP and interfering peaks.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) can alter selectivity and resolve EiBP from matrix components. For GC-MS, using a column like an Rtx-440 or Rxi-XLB can provide excellent resolution for complex phthalate mixtures.[23]
-
Section 4: FAQs & Advanced Topics
Q9: I see a high signal for EiBP in my procedural blank. Is this ion enhancement or contamination?
A: For phthalates, the most likely cause is contamination .[4][24] Phthalates can leach from almost any plastic material.[7] To troubleshoot:
-
Run a procedural blank: This is a blank matrix sample that goes through every step of your process. If the peak is present here, the contamination is from your sample preparation (solvents, tubes, etc.).
-
Run an instrument blank: Inject a clean solvent directly. If the peak is still present, the contamination may be within your LC-MS system (mobile phase, tubing, carryover).
-
Systematically replace components: Use only glass labware where possible, test new lots of solvents, and use phthalate-free certified products if available.[7]
Q10: Is GC-MS or LC-MS/MS more susceptible to matrix effects for EiBP?
A: Both techniques can suffer from matrix effects, but the mechanisms differ.
-
LC-MS/MS (with ESI): Is generally considered more susceptible to matrix effects, specifically ion suppression, because the ionization process occurs in the liquid phase at atmospheric pressure and is easily disrupted by co-eluting compounds.[3][25]
-
GC-MS (with EI): Matrix effects in GC-MS are often related to non-volatile matrix components depositing in the inlet or on the column, creating active sites that can degrade the analyte.[26] However, the high-energy electron impact (EI) ionization is a gas-phase process that is generally less prone to suppression from co-eluting compounds compared to ESI. GC-MS often provides better chromatographic resolution for separating phthalate isomers.[23]
Q11: Are there specific regulatory guidelines for phthalate analysis in drug products?
A: Yes, regulatory bodies have issued guidance on certain phthalates. The U.S. FDA and the European Medicines Agency (EMA) recommend avoiding the use of Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP) as excipients in drug products due to their reproductive and developmental toxicity.[27][28][29] While this guidance does not specifically name EiBP, it highlights the regulatory scrutiny on this class of compounds. All analytical methods used for quality control and release testing must be properly validated according to ICH guidelines, which includes demonstrating specificity and accuracy in the presence of matrix components.
References
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- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2024). ACS Publications.
- Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025). Utrecht University.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications.
- Overcoming matrix effects in LC-MS/MS analysis of diethyl phthalate. (n.d.). Benchchem.
- Matrix effects on a sample matrix as a percentage of ion suppression. (n.d.). ResearchGate.
- Method Validation for the Determination of Phthalates in Indoor Air by GC-MS. (n.d.). J-Stage.
- A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. (2019). MDPI.
- Analytical method for the identification and assay of 12 phthalates in cosmetic products. (n.d.). Semantic Scholar.
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- Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. (2025). ResearchGate.
- Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water. (2024). ResearchGate.
- Ion chemistry of phthalates in selected ion flow tube mass spectrometry. (2020). RSC Publishing.
- Fast determination of phthalates in mussel samples by micro-matrix solid-phase dispersion (micro-MSPD) coupled with GC–MS/MS. (2025). ResearchGate.
- Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. (2013). PubMed.
- Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream. (2024). UNED.
- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent.
- Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018). PubMed Central.
- FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients. (2012). FDA.
- Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. (2024). PubMed Central.
- Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). ResearchGate.
- Rapid LC/MS/MS Analysis of Phthalates. (n.d.). S4Science.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent.
- Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2025). ResearchGate.
- Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. (n.d.). FDA.
- Guideline on the use of phthalates as excipients in human medicinal products. (2014). European Medicines Agency.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.
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- A stable isotope dilution method for measuring bioavailability of organic contaminants. (2013). PubMed.
- LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). SlideShare.
- Addressing matrix effects in LC-MS/MS analysis of Diisononyl phthalate. (n.d.). Benchchem.
- The Power of Stable Isotope Dilution Assays in Brewing. (2025). ResearchGate.
- Guideline Concerning The Use Of Phthalates In Medical Devices. (2021). Maven Profcon.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. (n.d.). Bisphenol A Information & Resources.
- Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode. (2025). ResearchGate.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PubMed Central.
- Phthalates Testing according to EU Regulations. (2025). Measurlabs.
- STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH. (n.d.). Imre Blank's Homepage.
- A fast and sensitive LC-MS/MS method for the analysis of 22 phthalates. (n.d.). SCIEX.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PubMed.
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Technical Support Center: Purification of Analytical Grade Ethyl Isobutyl Phthalate
Welcome to the technical support guide for the purification of analytical grade Ethyl Isobutyl Phthalate (EIBP). The accuracy of analytical results, particularly in sensitive applications within research and drug development, is fundamentally dependent on the purity of the reagents used. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols to achieve the high-purity EIBP required for your critical experiments.
Section 1: Understanding Potential Impurities in Ethyl Isobutyl Phthalate
Effective purification begins with understanding the potential contaminants. For a mixed ester like Ethyl Isobutyl Phthalate, impurities typically arise from the synthesis process, which involves the esterification of phthalic anhydride with ethanol and isobutanol, often using an acid catalyst.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Phthalic anhydride, ethanol, and isobutanol.
-
Catalyst Residues: Sulfuric acid or p-toluenesulfonic acid.[1]
-
Symmetrical Diester Side Products: Diethyl phthalate (DEP) and Diisobutyl phthalate (DIBP).
-
Monoesters: Ethyl hydrogen phthalate and Isobutyl hydrogen phthalate.
-
Water: Formed during the esterification reaction or introduced from solvents/atmosphere.[1]
-
Degradation Products: Arising from improper storage or excessive heat during distillation.
The presence of these impurities can interfere with analytical assays, alter physical properties, and compromise experimental outcomes.
Section 2: Troubleshooting Guide for EIBP Purification
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My initial purity analysis by Gas Chromatography (GC) shows multiple peaks close to the main EIBP peak. What are they and how do I remove them?
Answer: These are likely the symmetrical diester impurities: Diethyl Phthalate (DEP) and Diisobutyl Phthalate (DIBP). Their structural similarity to EIBP gives them close boiling points and polarity, making simple distillation or basic extraction ineffective.
-
Causality: These byproducts form when phthalic anhydride reacts with two molecules of the same alcohol (ethanol or isobutanol) instead of one of each.
-
Recommended Action:
-
Fractional Vacuum Distillation: This is the most effective method for separating compounds with close boiling points. The slight differences in molecular weight and structure between EIBP, DEP, and DIBP allow for their separation under reduced pressure, which prevents thermal degradation. The process for a related compound, diisobutyl phthalate, often concludes with vacuum distillation to achieve high purity.[1]
-
Preparative Chromatography: For the highest possible purity, column chromatography using a silica gel stationary phase is recommended. Phthalates can be effectively separated using chromatographic techniques.[3][4] A non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) will allow for the selective elution of the different phthalate esters.
-
Q2: After washing the crude EIBP with a basic solution (e.g., sodium bicarbonate), a persistent emulsion has formed in my separatory funnel. How can I break it?
Answer: Emulsion formation is common when washing organic esters, especially if vigorous shaking is employed. It is caused by the formation of soap-like monoester salts at the aqueous-organic interface, which stabilize the mixture.
-
Causality: The basic wash is designed to remove acidic impurities like residual catalyst and monoesters by converting them into water-soluble salts.[5][6][7] However, these salts can act as surfactants.
-
Recommended Actions (in order of preference):
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making the organic layer less soluble and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This minimizes the energy input that leads to emulsion formation.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can sometimes lead to spontaneous separation.
-
Q3: My final product appears cloudy and a wet-solvent smell persists. What is the issue?
Answer: This indicates the presence of residual water and/or organic solvent. Water is a byproduct of esterification and can be introduced during aqueous washes.[1] Solvents are used during extraction and chromatography.
-
Causality: Water has low solubility in EIBP, leading to a cloudy appearance. Both water and volatile organic solvents can interfere with quantitative analysis and downstream applications.
-
Recommended Actions:
-
Drying Agent: After the final wash and before solvent removal, dry the organic phase with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely.
-
Rotary Evaporation: To remove the bulk extraction solvent (e.g., ethyl acetate, dichloromethane), use a rotary evaporator. Ensure the bath temperature is kept moderate to avoid co-distillation of the EIBP.
-
High Vacuum: To remove trace amounts of water and residual solvent, place the EIBP under a high vacuum for several hours. This is a crucial final "polishing" step.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best analytical method to confirm the purity of Ethyl Isobutyl Phthalate? Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[8] It provides excellent separation of volatile and semi-volatile compounds like phthalates and offers definitive identification based on mass spectra, allowing you to distinguish EIBP from its isomers and other impurities.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is also a powerful tool for analyzing phthalates.[10][11]
-
What are the recommended storage conditions for high-purity EIBP? Store in a tightly sealed, amber glass container to protect from light and moisture. To prevent degradation, keep it in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
-
What are the primary safety hazards associated with Ethyl Isobutyl Phthalate? Ethyl Isobutyl Phthalate is classified as an irritant and may cause serious eye irritation.[12] Some phthalates are also classified as reproductive toxins.[12][13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete hazard information before handling.[12][13][14]
Section 4: Detailed Purification Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is the first step for crude EIBP to remove catalysts and acidic byproducts.
-
Dissolve the crude EIBP in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) at a 1:3 v/v ratio in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and vent frequently to release CO₂ gas produced from the neutralization reaction.
-
Gently invert the funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash (steps 2-5) with the NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and break any minor emulsions.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes until the liquid is clear.
-
Filter off the drying agent. The resulting solution contains EIBP and symmetrical esters, ready for solvent removal and further purification.
Protocol 2: High-Purity Purification by Fractional Vacuum Distillation
This protocol is designed to separate EIBP from other esters with different boiling points.
-
Ensure your distillation apparatus is scrupulously clean and dry to prevent contamination.[15]
-
Transfer the dried, solvent-free crude EIBP into a round-bottom flask, adding a magnetic stir bar or boiling chips.
-
Assemble the fractional distillation apparatus, including a Vigreux column, condenser, and collection flasks, ensuring all joints are properly sealed for vacuum.
-
Slowly apply vacuum and begin heating the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head and the pressure of the system.
-
Collect and discard the initial fraction (forerun), which will contain any low-boiling point impurities.
-
Carefully collect the main fraction corresponding to the boiling point of Ethyl Isobutyl Phthalate at the given pressure.
-
Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.
-
Allow the apparatus to cool completely before releasing the vacuum.
Section 5: Visualization of Purification Workflow
The following diagrams illustrate the logical flow of the purification and troubleshooting process.
Caption: General workflow for the purification of Ethyl Isobutyl Phthalate.
Caption: Troubleshooting logic for common EIBP purification issues.
References
- Ethyl isobutyl phthalate - Safety D
- Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide).YouTube.
- Fast HPLC Separation of 19 Targeted Phthalates in Drinking Water.
- Determination of Phthalates in Biological Samples.
- Ethyl isobutyl phthalate | C14H18O4 | CID 21943930.
- Method Development for Analysis of Phthalates by HPLC.OPUS Open Portal to University Scholarship.
- Synthesis, Isolation, and Purification of an Ester.Coach Benner via Flinn Scientific.
- Preconcentration Procedures for Phthalate Esters Combined with Chromatographic Analysis.
- SAFETY DATA SHEET - Diisobutyl phthal
- Fischer Esterific
- Preparation method of diisobutyl phthalate.
- Analysis of Phthalate Esters.
- DIISOBUTYL PHTHALATE.
- Determination of Phthalate Esters in Soft Drinks by GC-MS.Thermo Fisher Scientific.
- Method 606: Phthalate Ester.U.S. Environmental Protection Agency (EPA).
- ANALYTICAL METHODS for Di-n-butyl phthalate.
- Brief Manufacturing Process: DIETHYL PHTHAL
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Validation & Comparative
A Comparative Toxicological Assessment: Di(2-ethylhexyl) Phthalate (DEHP) vs. the Undocumented Profile of Ethyl Isobutyl Phthalate (EiBP)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, a class of synthetic chemicals, are extensively used as plasticizers to impart flexibility and durability to a wide range of polymer products. Their ubiquitous presence in consumer goods, from medical devices to food packaging, has led to widespread human exposure.[1] This guide provides a comparative toxicological analysis of two phthalates: Di(2-ethylhexyl) phthalate (DEHP), a high-molecular-weight and extensively studied compound, and Ethyl Isobutyl Phthalate (EiBP), a short-chain phthalate for which there is a significant lack of publicly available toxicological data.
Given the dearth of direct experimental data for EiBP, this guide will leverage data from structurally similar and well-characterized short-chain phthalates, namely Di(isobutyl) phthalate (DIBP) and Di(n-butyl) phthalate (DBP), as surrogates to infer the potential toxicological profile of EiBP. This approach, while necessary due to data limitations, will be clearly delineated throughout the guide. The comparison will focus on key toxicological endpoints critical for risk assessment, including reproductive and developmental toxicity, endocrine disruption, and carcinogenicity.
Comparative Toxicological Profile: A Data-Driven Overview
The following table summarizes the key toxicological data for DEHP, DIBP, and DBP, providing a basis for a comparative assessment. It is important to note that while DIBP and DBP are used as proxies for EiBP, direct testing on EiBP is necessary for a definitive toxicological profile.
| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) | Di(isobutyl) phthalate (DIBP) (Surrogate for EiBP) | Di(n-butyl) phthalate (DBP) (Surrogate for EiBP) |
| Acute Oral LD50 (rat) | ~30,000 mg/kg bw | Low acute toxicity | 8,000 - 20,000 mg/kg bw |
| Reproductive Toxicity | Male: Testicular atrophy, decreased sperm production, reduced fertility.[2] Female: Ovarian dysfunction, altered follicular development.[3][4] | Male: Testicular toxicity, decreased testosterone.[5][6] | Male: Decreased fertility, reduced testis weight, effects on accessory sex organs.[7] Female: Adverse effects on the reproductive system.[7] |
| Developmental Toxicity | Testicular dysgenesis syndrome (hypospadias, cryptorchidism), reduced anogenital distance in males.[8] | Increased post-implantation loss, decreased pre- and postnatal growth, reduced anogenital distance in males.[5][9] | Reduced fetal weight, decreased number of viable litters, birth defects (e.g., neural tube defects).[10] |
| Endocrine Disruption | Potent anti-androgenic activity.[2][11] Weak estrogenic activity.[12][13] | Recognized as an endocrine disruptor with reproductive toxicity.[14] | Potent anti-androgenic activity.[11] Estrogenic activity demonstrated in vitro.[15][16] |
| Carcinogenicity | Classified as a probable human carcinogen (Group B2) by the EPA, based on liver tumors in rodents.[10] | No carcinogenicity data available.[6] | Not classifiable as to human carcinogenicity (Group D) by the EPA due to inadequate evidence.[10][17] |
| Hepatotoxicity | Liver enlargement and other adverse hepatic changes.[18] | Evidence of effects on the liver.[5][9] | Increased liver weights in subchronic studies. |
Mechanisms of Toxicity: A Deeper Dive
The toxicity of phthalates, particularly their effects on the reproductive system, is primarily attributed to their endocrine-disrupting properties.
Anti-Androgenic Activity and Reproductive Toxicity
DEHP, DBP, and DIBP are well-documented anti-androgenic compounds.[2][11] Their primary mechanism of reproductive toxicity in males involves the disruption of fetal testosterone synthesis in the developing testes. This leads to a cascade of adverse effects collectively known as "phthalate syndrome," which includes testicular dysgenesis, reduced sperm production, and malformations of the reproductive tract.[5][8]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phthalate Detection in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the accurate and reliable detection of phthalates is not merely an analytical task; it is a critical component of ensuring product safety and regulatory compliance. Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous and can leach from packaging materials or processing equipment into pharmaceutical products.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have highlighted concerns regarding certain phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) due to their potential as endocrine disruptors.[3][4][5]
This guide provides an in-depth comparison and cross-validation strategy for the two most prominent analytical techniques for phthalate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core principle we will explore is the use of orthogonal methods—two distinct analytical techniques—to provide the highest level of confidence in the generated data. Cross-validation is not just about confirming results; it's about building a self-validating system that ensures data integrity, a cornerstone of scientific trustworthiness.[6][7]
The Rationale for Orthogonal Methods: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for phthalate analysis depends on the specific analytes, the sample matrix, and the required sensitivity.[6] Employing both in a cross-validation framework provides a powerful strategy to mitigate the risk of method-specific artifacts or interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been the workhorse for phthalate analysis, primarily because many common phthalates are volatile or semi-volatile, making them amenable to gas chromatography.[8][9]
-
Principle of Operation: The sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both identification and quantification.
-
Strengths in Phthalate Analysis:
-
High Chromatographic Resolution: GC offers excellent separation of structurally similar phthalate isomers, which can be challenging to resolve otherwise.[8][9]
-
Robust and Mature Technology: GC-MS is a well-established, fast, and relatively inexpensive technique.[9]
-
Extensive Spectral Libraries: Electron Ionization (EI) in GC-MS produces reproducible fragmentation patterns that can be matched against extensive libraries for confident identification.
-
-
Causality Behind Experimental Choices: The choice of a low-polarity column (like a 5-type) is common because it separates phthalates primarily by boiling point, which is effective for a homologous series.[8] Splitless injection is often used to maximize the transfer of trace-level analytes to the column, enhancing sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective alternative, particularly for complex matrices and an expanding list of phthalate analogues.[1][10]
-
Principle of Operation: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the mobile and stationary phases. The eluent flows into a tandem mass spectrometer, where a precursor ion is selected, fragmented, and a specific product ion is monitored for highly selective quantification (Multiple Reaction Monitoring, MRM).
-
Strengths in Phthalate Analysis:
-
Superior Sensitivity: LC-MS/MS, especially with a triple quadrupole mass spectrometer, can achieve significantly lower detection limits than GC-MS, often in the parts-per-billion (ppb) or even lower range.[1]
-
No Derivatization Required: It can analyze a broader range of phthalates, including less volatile or thermally labile compounds, without the need for chemical derivatization.[10]
-
Reduced Sample Preparation: The technique can often tolerate more complex sample matrices, potentially simplifying extraction protocols.
-
-
Causality Behind Experimental Choices: Reversed-phase chromatography (e.g., using a C18 column) is the standard choice, separating the moderately nonpolar phthalates effectively.[11][12] The use of MRM is critical for its trustworthiness; by monitoring a specific precursor-to-product ion transition, it drastically reduces background noise and matrix interference, ensuring the method's specificity.[11]
The Cross-Validation Workflow: A Framework for Trust
Cross-validation serves to demonstrate that two independent methods produce comparable, accurate, and reproducible data.[7] This process is essential when developing a new method, transferring a method to a different lab, or when the highest degree of data assurance is required for regulatory submission.
Caption: Workflow for cross-validation of GC-MS and LC-MS/MS methods.
Method Validation Protocols Grounded in ICH Q2(R1)
Every analytical protocol must be a self-validating system. The internationally recognized standard for this is the ICH Q2(R1) guideline, which outlines the necessary parameters to demonstrate a method is fit for its intended purpose.[13][14][15]
Caption: Key validation parameters according to ICH Q2(R1) guidelines.
Below are detailed protocols for key validation experiments.
Sample Preparation: The Critical First Step
Phthalate analysis is notoriously prone to background contamination. The causality is simple: phthalates are everywhere, in solvents, tubing, and lab materials. Therefore, protocols must include procedural blanks to monitor and control for this.
Protocol: Extraction from a Polymer Matrix (e.g., PVC Tubing)
-
Material Sourcing: Use high-purity solvents (e.g., hexane, acetone, methanol) and meticulously clean all glassware by rinsing with solvent.[16] Avoid plastic containers wherever possible.
-
Sample Measurement: Accurately weigh approximately 1 gram of the sample material.
-
Polymer Dissolution: Place the sample in a glass vial and add 5 mL of tetrahydrofuran (THF). Vortex until the polymer is completely dissolved. This step is crucial as it ensures the complete release of embedded phthalates.[2]
-
Phthalate Extraction:
-
For GC-MS: Add 10 mL of hexane to precipitate the polymer. Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 10 minutes. Carefully transfer the supernatant (hexane layer) to a clean glass tube.[6]
-
For LC-MS/MS: Add 10 mL of methanol to precipitate the polymer. Vortex and centrifuge as above. Transfer the supernatant (methanol layer).
-
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (ethyl acetate for GC-MS, methanol/water for LC-MS/MS). The sample is now ready for injection.
GC-MS Method Validation Protocol
-
Specificity:
-
Objective: To ensure the method detects only the target phthalates without interference from the matrix.
-
Protocol:
-
Inject a procedural blank (all steps without sample) to check for background contamination.
-
Inject a matrix blank (an extracted sample known to be free of phthalates) to check for interfering peaks.
-
Inject a standard solution of target phthalates.
-
Inject a spiked matrix blank.
-
Acceptance Criteria: The retention times of peaks in the spiked sample must match the standards, and no significant interfering peaks should be present at these retention times in the blanks. Mass spectra should confirm identity.
-
-
-
Linearity and Range:
-
Objective: To confirm a proportional response across a range of concentrations.
-
Protocol:
-
Prepare a series of at least five calibration standards spanning 80% to 120% of the expected sample concentration.[13]
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.[13]
-
-
-
Accuracy (Recovery):
-
Objective: To measure the closeness of the experimental value to the true value.
-
Protocol:
-
Spike a matrix blank with known concentrations of phthalates at three levels (low, medium, high).
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100.
-
Acceptance Criteria: Recovery should typically be within 80-120%.
-
-
-
Precision (Repeatability & Intermediate Precision):
-
Objective: To demonstrate the consistency of results.
-
Protocol:
-
Repeatability: Analyze six replicates of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: RSD should typically be ≤ 15%.
-
-
LC-MS/MS Method Validation Protocol
The validation protocol for LC-MS/MS follows the same ICH Q2(R1) parameters as GC-MS, with adjustments for the instrumental technique.
-
Specificity: The protocol is similar, but specificity is significantly enhanced by MRM.
-
Protocol: Monitor two MRM transitions for each analyte. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.
-
Acceptance Criteria: No interfering peaks in the MRM chromatograms of blanks. The ion ratio in samples should be within ±20% of the average ratio from standards.
-
-
Linearity, Range, Accuracy, and Precision: The experimental design is identical to the GC-MS protocol. However, due to higher sensitivity, the concentration range tested may be lower.
Quantitative Performance: A Comparative Summary
The following table summarizes typical performance characteristics derived from validation studies, providing an objective comparison to guide method selection.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Rationale / Justification |
| Typical LOQ | 50 - 100 ng/mL (ppb) | 1 - 10 ng/mL (ppb) | LC-MS/MS offers superior sensitivity due to the efficiency of ESI and the selectivity of MRM detection.[1] |
| Specificity | Good (based on RT and mass spectrum) | Excellent (based on RT and two MRM transitions) | MRM is inherently more selective than full scan or SIM mode in GC-MS, effectively filtering out chemical noise.[2][11] |
| Analysis Time | Fast (5-15 minutes per sample) | Fast (5-10 minutes per sample) | Both techniques utilize modern capillary columns and UPLC/UHPLC technology for rapid separations.[8][11] |
| Robustness | High | Moderate to High | GC methods are generally considered very robust. LC-MS/MS can be more sensitive to matrix effects (ion suppression/enhancement).[7] |
| Sample Prep | More involved (often requires solvent exchange) | Can be simpler (amenable to "dilute-and-shoot") | LC methods are more compatible with aqueous/polar solvents used in initial extraction steps.[10] |
| Isomer Separation | Excellent | Challenging, requires optimized chromatography | The high efficiency of GC capillary columns provides superior resolving power for structural isomers.[8][9] |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, validated techniques for the detection of phthalates in pharmaceutical applications. Neither method is universally superior; the choice is dictated by the analytical objective.
-
For routine quality control of known, volatile phthalates where isomer separation is critical, GC-MS remains a highly reliable, robust, and cost-effective choice.[9]
-
For investigational studies, analysis of complex matrices, or when targeting a broad range of both legacy and emerging phthalates with the highest sensitivity, LC-MS/MS is the preferred platform.[10][18]
The ultimate demonstration of data integrity comes from cross-validation . By analyzing critical samples with both GC-MS and LC-MS/MS, laboratories can build an unassailable data package. If the results from these two orthogonal techniques are statistically equivalent, it provides the highest possible confidence that the values are accurate and free from method-specific bias, satisfying the most stringent scientific and regulatory scrutiny.
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Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites. PubMed. Available from: [Link]
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Key ICH Method Validation Parameters to Know. Altabrisa Group. Available from: [Link]
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Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. J-Stage. Available from: [Link]
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Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health (NIH). Available from: [Link]
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Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. Taylor & Francis Online. Available from: [Link]
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ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency (EMA). Available from: [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available from: [Link]
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SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. SCIEX. Available from: [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]
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Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Sampling Devices. Oregon State University. Available from: [Link]
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Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry. Available from: [Link]
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Phthalates determination in pharmaceutical formulae used in parenteral nutrition by LC-ES-MS: importance in public health. PubMed. Available from: [Link]
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Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. Sciforum. Available from: [Link]
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Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry for Wristband and Environmental Passive Samplers. Oregon State University. Available from: [Link]
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Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in urine. The University of Queensland. Available from: [Link]
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Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. National Institutes of Health (NIH). Available from: [Link]
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Guideline on the use of phthalates as excipients in human medicinal products. European Medicines Agency (EMA). Available from: [Link]
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Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography. Semantic Scholar. Available from: [Link]
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Analytical methodologies for the determination of phthalates in environmental matrices. ScienceDirect. Available from: [Link]
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Methods for the determination of phthalates in food. JRC Publications Repository. Available from: [Link]
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Guidance for Industry on Limiting the Use of Certain Phthalates as Excipients in Center for Drug Evaluation and Research-Regulated Products; Availability. Federal Register. Available from: [Link]
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FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients. Pharmaceutical Online. Available from: [Link]
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Legislators Call for FDA to Further Restrict Use of Phthalates in Medicines, Citing Risks. RAPS. Available from: [Link]
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FDA Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. ECA Academy. Available from: [Link]
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A Comparative Analysis of Phthalate Ester Persistence in the Environment: A Guide for Researchers
Introduction
Phthalate esters (PAEs), a class of synthetic chemicals, are extensively used as plasticizers to enhance the flexibility and durability of various polymeric materials.[1][2] Their widespread application in consumer products, from toys and medical devices to food packaging, has led to their ubiquitous presence in the environment.[1][3][4][5] However, the very properties that make them effective plasticizers also contribute to their environmental persistence, posing potential risks to ecosystems and human health.[1][4][6] Several phthalates are recognized as endocrine-disrupting chemicals, with potential adverse effects on reproductive health and development.[4][7] This guide provides a comparative analysis of the environmental persistence of common phthalate esters, offering researchers, scientists, and drug development professionals a comprehensive overview of their behavior in various environmental compartments. We will delve into the key factors influencing their persistence, their degradation pathways, and the standardized methodologies for their analysis.
The Spectrum of Persistence: A Comparative Overview
The environmental persistence of phthalate esters is not uniform; it is intrinsically linked to their chemical structure, particularly the length and branching of their alkyl chains.[8] Generally, higher molecular weight phthalates tend to be more persistent than their lower molecular weight counterparts. This is largely due to differences in their physicochemical properties, such as water solubility and octanol-water partition coefficients (Kow), which influence their bioavailability and susceptibility to degradation.
| Phthalate Ester | Acronym | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow | Half-life in Water (days) | Half-life in Soil (days) | Bioaccumulation Potential |
| Dimethyl Phthalate | DMP | 194.18 | 4,200 | 1.61 | 0.2 - 10[8] | 1 - 40[8] | Low |
| Diethyl Phthalate | DEP | 222.24 | 1,080 | 2.42 | 0.3 - 12[8] | 1 - 75[8] | Low |
| Di-n-butyl Phthalate | DBP | 278.34 | 11.2 | 4.45 | 1.7 - 2.5[8] | 0.4 - 80[8] | Moderate |
| Benzyl Butyl Phthalate | BBP | 312.36 | 2.69 | 4.91 | Similar to DBP/DEHP | Similar to DBP/DEHP | Moderate to High |
| Di(2-ethylhexyl) Phthalate | DEHP | 390.56 | 0.003 | 7.6 | 2 - 22[8] | 25 - 250[8] | High |
| Di-n-octyl Phthalate | DNOP | 390.56 | 0.0005 | 8.1 | High | High | High |
| Diisononyl Phthalate | DINP | 418.61 | ~0.001 | ~8.8 | High | High | High |
| Diisodecyl Phthalate | DIDP | 446.66 | ~0.0005 | ~9.8 | High | High | High |
Key Observations from the Data:
-
Inverse Relationship between Water Solubility and Persistence: As the alkyl chain length increases, water solubility decreases, leading to greater sorption to soil and sediment particles. This reduced bioavailability in the aqueous phase slows down microbial degradation, thus increasing persistence.[8]
-
Octanol-Water Partition Coefficient (Kow) as a Predictor: A higher Log Kow value indicates greater lipophilicity and a higher tendency to partition into organic matter. This is strongly correlated with increased bioaccumulation potential and longer half-lives in soil and sediment.[9]
-
Dominance of DEHP and DBP: Bis(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) are often identified as the primary phthalate ester pollutants in various environmental matrices.[3][10]
Unraveling the Fate: Degradation Pathways of Phthalate Esters
The environmental fate of phthalate esters is primarily governed by a combination of biotic and abiotic degradation processes.
Biodegradation: The Primary Mineralization Route
Aerobic biodegradation is the principal mechanism for the breakdown of phthalate esters in the environment.[3][10] This process is carried out by a diverse range of microorganisms, including bacteria and fungi, which utilize phthalates as a source of carbon and energy.[6][11] The initial and rate-limiting step in the biodegradation of dialkyl phthalates is the hydrolysis of the ester bonds by esterases, leading to the formation of the corresponding monoalkyl phthalate and an alcohol.[11][12] The monoalkyl phthalate is further hydrolyzed to phthalic acid, which is then metabolized through various intermediates, ultimately converging at central metabolic pathways.[6][11]
The general biodegradation pathway can be summarized as follows:
Caption: Generalized aerobic biodegradation pathway of dialkyl phthalate esters.
Abiotic Degradation: The Role of Light and Water
While biodegradation is the dominant process, abiotic degradation mechanisms, including photolysis and hydrolysis, also contribute to the transformation of phthalate esters, particularly in aquatic environments and the atmosphere.[13]
-
Photodegradation: Phthalates can undergo direct photolysis when exposed to sunlight. Additionally, indirect photolysis, mediated by hydroxyl radicals, can be a significant degradation pathway in atmospheric and aquatic systems.[14] Photodegradation can lead to the formation of various byproducts, including hydroxylated compounds and ring-opening products.[14]
-
Hydrolysis: The chemical hydrolysis of phthalate esters is generally a slow process under typical environmental pH and temperature conditions. However, it can become more significant in specific environments, such as landfills with extreme pH fluctuations.[13]
Experimental Methodologies for Persistence Assessment
To accurately assess the environmental persistence of phthalate esters, robust and standardized experimental protocols are essential. A common approach involves laboratory-based microcosm studies that simulate specific environmental compartments.
Soil Microcosm Study: A Step-by-Step Protocol
This protocol outlines a typical soil microcosm experiment to determine the dissipation half-life of a phthalate ester.
1. Soil Collection and Characterization:
-
Collect topsoil (0-15 cm) from a location with no known history of phthalate contamination.
-
Sieve the soil (2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for key parameters: pH, organic carbon content, texture (sand, silt, clay), and microbial biomass. This baseline data is crucial for interpreting the results.
2. Microcosm Setup:
-
Weigh a known amount of the characterized soil (e.g., 100 g) into sterile glass containers (e-flasks or beakers).
-
Spike the soil with a known concentration of the target phthalate ester dissolved in a suitable solvent (e.g., acetone). Ensure the solvent is volatile and evaporates completely, leaving the phthalate evenly distributed.
-
Prepare a control group with only the solvent added.
-
Adjust the soil moisture to a specific level (e.g., 60% of water-holding capacity) to maintain microbial activity.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
3. Sampling and Analysis:
-
Collect soil subsamples from the microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extract the phthalate ester from the soil samples using an appropriate solvent extraction technique, such as Soxhlet extraction or accelerated solvent extraction (ASE).[15]
-
Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).[15]
-
Quantify the concentration of the phthalate ester in the extracts using analytical instrumentation, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16][17][18]
4. Data Analysis:
-
Plot the concentration of the phthalate ester against time.
-
Determine the dissipation kinetics, typically by fitting the data to a first-order decay model.
-
Calculate the dissipation half-life (DT50) of the phthalate ester in the soil.
Caption: Experimental workflow for a soil microcosm study to assess phthalate persistence.
Regulatory Context and Future Perspectives
The potential health risks associated with certain phthalates have led to regulatory actions in various regions, including the European Union and the United States.[1][2][19][20] These regulations often restrict the use of specific phthalates, particularly in products intended for children.[1][2] As regulatory scrutiny continues to evolve, there is a growing need for robust and comparative data on the environmental persistence of both legacy and emerging alternative plasticizers.
Future research should focus on:
-
Long-term fate and transport of phthalates in complex environmental systems.
-
The impact of co-contaminants on phthalate degradation.
-
The development of novel and sustainable remediation technologies.
-
Comprehensive risk assessments of phthalate metabolites.
By understanding the comparative persistence of different phthalate esters, the scientific community can better predict their environmental behavior, assess their potential risks, and develop effective strategies for their management and mitigation.
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Simon Fraser University. (n.d.). Bioaccumulation of Phthalate Esters in Aquatic Food-Webs. Retrieved from [Link]
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Bacterial degradation of phthalate isomers and their esters. (2011). Journal of Basic Microbiology. Retrieved from [Link]
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Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2020). Frontiers in Chemistry. Retrieved from [Link]
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The proposed bio-degradation pathways of selected phthalates. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography. (2015). Journal of Separation Science. Retrieved from [Link]
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Important regulatory norms for the use of phthalate esters in consumer products. (2024). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide: Validating a New QuEChERS-Based LC-MS/MS Method for Ethyl Isobutyl Phthalate Detection in Soil
Introduction: The Analytical Imperative for Ethyl Isobutyl Phthalate in Soil
Ethyl isobutyl phthalate (EIBP), a member of the vast phthalate ester family, serves various industrial purposes, including its use as a plasticizer and polymerization catalyst.[1][2][3] Like other phthalates, EIBP is not chemically bound to the polymer matrix, allowing it to leach into the environment over time.[4] Soil acts as a significant sink for these contaminants, with sources ranging from industrial discharge to the degradation of plastic waste and the use of agricultural plastics.[5][6] Given the classification of many phthalates as endocrine-disrupting chemicals (EDCs) and potential carcinogens, their presence in soil poses a risk of entering the food chain and impacting ecosystem and human health.[6][7][8]
Therefore, the development of robust, sensitive, and efficient analytical methods for quantifying EIBP in complex soil matrices is paramount for environmental monitoring, risk assessment, and regulatory compliance. This guide provides an in-depth comparison of a traditional, widely-used method—Soxhlet extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)—with a modern, high-throughput alternative: a QuEChERS-based extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Challenge: Analyzing Trace Contaminants in Complex Matrices
Soil is an inherently complex and heterogeneous matrix, presenting significant analytical challenges. The intimate association of organic pollutants like EIBP with soil organic matter and mineral components complicates their efficient extraction. Furthermore, co-extraction of matrix components (e.g., humic acids, lipids) can interfere with instrumental analysis, leading to signal suppression or enhancement, and ultimately, inaccurate quantification. An ideal analytical method must overcome these hurdles, providing high recovery, excellent reproducibility, and minimal matrix effects, all while balancing considerations of time, cost, and environmental impact.
Methodologies Under Review: A Head-to-Head Comparison
The Traditional Workhorse: Soxhlet Extraction with GC-MS Analysis
The Soxhlet extraction technique, outlined in regulatory guidelines like EPA Method 3540C, has been a cornerstone of environmental analysis for decades.[9] It functions by continuously washing the solid sample with a distilled solvent, a process that, while thorough, is notoriously slow and consumes large volumes of organic solvents.[10] Following extraction, the sample typically requires a cleanup step and is then analyzed by GC-MS, a robust technique for separating and identifying semi-volatile organic compounds.[4][11]
Causality Behind Experimental Choices:
-
Soxhlet Principle: The continuous cycling of fresh, hot solvent is designed to exhaustively extract analytes from the solid matrix, driving the equilibrium towards complete extraction.
-
Solvent Choice (e.g., Hexane/Acetone): This combination provides a broad polarity range to effectively solvate a wide array of semi-volatile organic compounds, including phthalates.
-
GC-MS Detection: GC provides excellent chromatographic separation of moderately volatile and thermally stable compounds like EIBP. Mass spectrometry offers definitive identification based on mass-to-charge ratio and fragmentation patterns, providing high confidence in the results.
The Modern Challenger: QuEChERS Extraction with LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has revolutionized residue analysis.[12] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step. This approach is significantly faster and uses far less solvent than traditional methods.[9][13] When paired with the sensitivity and selectivity of LC-MS/MS, it creates a powerful workflow for trace-level analysis.[14]
Causality Behind Experimental Choices:
-
QuEChERS Principle: The method begins with an extraction and partitioning step using an organic solvent (typically acetonitrile) and salts (e.g., MgSO₄, NaCl). The salts induce phase separation and drive the analytes into the organic layer.
-
d-SPE Cleanup: The subsequent cleanup step is critical. A portion of the extract is mixed with sorbents tailored to the matrix. For soil, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like lipids is highly effective.[15]
-
LC-MS/MS Detection: This technique is ideal for a broad range of compounds, including those that are less volatile or thermally labile.[14] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), effectively filtering out background noise from the complex soil matrix.[16]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Traditional Soxhlet Extraction (Based on EPA Method 3540C)
-
Sample Preparation: Weigh 10 g of homogenized, air-dried soil and mix it with 10 g of anhydrous sodium sulfate to remove residual moisture.
-
Thimble Loading: Place the soil/sulfate mixture into a cellulose extraction thimble.
-
Extraction: Place the thimble into a 40 mm Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of a 1:1 (v/v) hexane/acetone mixture.
-
Reflux: Heat the flask and allow the solvent to cycle through the extractor for 12-18 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to pure hexane.
-
Final Volume: Adjust the final volume to 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the extract using GC-MS.
Protocol 2: New QuEChERS Extraction (Based on EN 15662)
-
Sample Preparation: Weigh 5 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube.
-
Hydration & Spiking: Add 5 mL of reagent water to the soil to aid in extraction efficiency.[13] If required, add internal standards at this stage. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a salt packet containing 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[9] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.
-
Cleanup & Final Extract: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥10,000 rpm for 2 minutes. The resulting supernatant is the final extract.
-
Analysis: Analyze the extract using LC-MS/MS.
Visualizing the Workflows
The following diagrams illustrate the stark contrast in complexity and time commitment between the two methodologies.
Caption: Traditional Soxhlet Extraction Workflow.
Caption: New QuEChERS Extraction Workflow.
Performance Data: A Quantitative Comparison
The true measure of a method's validity lies in its performance. The following table summarizes typical performance data, synthesized from studies on phthalates and similar compounds in soil matrices.
| Performance Parameter | Traditional Method (Soxhlet & GC-MS) | New Method (QuEChERS & LC-MS/MS) | Advantage |
| Limit of Quantitation (LOQ) | 5 - 50 µg/kg | 0.5 - 15 µg/kg[17] | New Method |
| Accuracy (Recovery) | 12% - 92% (highly variable)[12][18] | 80% - 115% (consistent)[13][17] | New Method |
| Precision (RSD) | < 20% | < 10%[17] | New Method |
| Sample Throughput | ~2 samples / 24 hours | ~20-30 samples / 8 hours | New Method |
| Solvent Consumption | ~300 mL per sample | ~10 mL per sample | New Method |
| Matrix Effects | Moderate to High | Low to Moderate (mitigated by d-SPE)[9] | New Method |
| Automation Potential | Low | High | New Method |
Discussion: Interpreting the Performance Advantage
The data clearly demonstrates the superiority of the QuEChERS LC-MS/MS method across nearly all performance metrics.
-
Enhanced Sensitivity and Accuracy: The QuEChERS method consistently yields higher and more reproducible recoveries.[12][18] The exhaustive nature of Soxhlet can paradoxically lead to the loss of more volatile phthalates during the lengthy heating and concentration steps. In contrast, the rapid, room-temperature QuEChERS extraction minimizes such losses. The targeted d-SPE cleanup effectively removes a significant portion of matrix interferences, which, when combined with the high selectivity of LC-MS/MS, results in lower detection limits and more accurate quantification.[9]
-
Drastic Improvement in Efficiency: The most striking advantage is the reduction in time and resource consumption. A full Soxhlet extraction cycle takes the better part of a day, whereas a batch of samples can be prepared via QuEChERS in under an hour. This massive increase in throughput is transformative for laboratories conducting routine monitoring or large-scale research projects.
-
Greener Chemistry: The >95% reduction in solvent use per sample not only lowers purchasing and disposal costs but also aligns with the principles of green analytical chemistry, reducing environmental impact and improving laboratory safety.
Conclusion: A New Standard for EIBP Detection
While Soxhlet extraction with GC-MS analysis is a well-established and validatable technique, it is resource-intensive and prone to variability. The proposed QuEChERS extraction coupled with LC-MS/MS analysis represents a significant advancement, offering a faster, more efficient, and more sensitive method for the determination of Ethyl isobutyl phthalate in soil. Its high throughput, reduced environmental footprint, and superior analytical performance make it an authoritative and trustworthy choice for modern research and regulatory laboratories. By adopting this methodology, researchers and scientists can generate higher quality data with greater efficiency, leading to more robust environmental assessments.
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Đurović-Pejčev, R., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]
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Czech, B., et al. (2024). Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC-MS/MS. Food Chemistry. Available at: [Link]
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Perović, M., et al. (2020). Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Zhou, Y., et al. (2015). Phthalates in soil: GC reveals industrial contamination. Wiley Analytical Science. Available at: [Link]
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Regan, F., et al. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Publishing. Available at: [Link]
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Liu, Y., et al. (2018). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). US EPA. Available at: [Link]
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Liu, Y., et al. (2018). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. PubMed. Available at: [Link]
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Perović, M., et al. (2020). Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. ResearchGate. Available at: [Link]
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Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available at: [Link]
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PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. S4Science. Available at: [Link]
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Amari, T., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers. Available at: [Link]
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Liang, P., et al. (2010). Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Records Collections. Available at: [Link]
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Mutshekwa, N., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. Available at: [Link]
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Gaamoune, A., et al. (2022). Soil Contamination by Phthalate Esters in Cultivated and Non-Cultivated Soils in North African Arid Regions: A Tunisian Case Study. ThaiJo. Available at: [Link]
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Rather, I. A., et al. (2022). Assessment of phthalate esters (PAEs) contamination in Urtica dioica L. Research Square. Available at: [Link]
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A Comparative Guide to the Efficacy of Ethyl Isobutyl Phthalate and Alternative Plasticizers in PVC Formulations
Executive Summary
The selection of a plasticizer is a critical determinant of performance, longevity, and regulatory compliance for flexible Polyvinyl Chloride (PVC) products. This guide provides an in-depth technical comparison of various plasticizer classes, with a focus on contextualizing the efficacy of less common low-molecular-weight (LMW) ortho-phthalates like Ethyl Isobutyl Phthalate (EIBP) against industry-standard alternatives. While direct, publicly available experimental data for EIBP is limited, its performance can be reliably inferred from its chemical properties and extensive data on analogous compounds. This guide synthesizes data for benchmark plasticizers—including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Dioctyl terephthalate (DOTP), and emerging bio-based options—to provide researchers and product development professionals with a robust framework for material selection. We will examine key performance indicators such as plasticizing efficiency, mechanical properties, thermal stability, and permanence (migration resistance), supported by standardized experimental protocols and workflows.
The Fundamental Principle of PVC Plasticization
Polyvinyl chloride, in its unadulterated state, is a rigid and brittle polymer.[1] Its utility in applications requiring flexibility—from medical tubing and wire insulation to flooring and synthetic leather—is unlocked through the addition of plasticizers.[2][3] These additives, typically low-volatility liquids, function by embedding themselves between the long PVC polymer chains.[4] This spacing increases the "free volume" within the polymer matrix, disrupting the strong intermolecular forces (dipole-dipole interactions) between adjacent PVC chains.[4] The result is a significant reduction in the material's glass transition temperature (Tg), transforming it from a rigid solid into a flexible, workable material at room temperature.[5]
The efficacy of a plasticizer is not merely its ability to soften PVC, but a complex balance of compatibility, efficiency, and permanence.[6] These factors are dictated by the plasticizer's molecular structure, size, and polarity.[7]
Key Performance Metrics for Plasticizer Efficacy
Evaluating a plasticizer's performance requires a multi-faceted approach. The following metrics are critical for a comprehensive assessment:
-
Plasticizing Efficiency: This measures the concentration of plasticizer required to achieve a target level of flexibility. High-efficiency plasticizers achieve the desired softness at lower concentrations. It is often quantified by measuring Shore A hardness or the 100% modulus.[6]
-
Mechanical Properties: The addition of a plasticizer fundamentally alters the mechanical behavior of PVC. Key measurements include tensile strength (the force required to pull the material apart) and elongation at break (how much it can stretch before breaking). Typically, as plasticizer content increases, tensile strength decreases while elongation increases.[4]
-
Thermal Stability: This refers to the material's resistance to degradation at elevated temperatures, which is crucial during processing and for end-use applications in hot environments.[8] Some plasticizers can also act as secondary heat stabilizers.[9]
-
Low-Temperature Flexibility: The ability of the plasticized PVC to remain flexible and resist cracking at low temperatures is essential for applications in cold climates.
-
Permanence: This is a measure of the plasticizer's ability to remain within the PVC matrix over the product's lifespan. Poor permanence leads to material stiffening and potential contamination of the surrounding environment. It is assessed through:
-
Volatility: Weight loss due to evaporation, exacerbated by heat.[10]
-
Extraction: Loss of plasticizer when the PVC comes into contact with liquids (e.g., water, oils, solvents).[11]
-
Exudation (Migration): The process by which the plasticizer moves to the surface of the PVC, often due to limited compatibility.[10]
-
Comparative Analysis of PVC Plasticizer Classes
The plasticizer market has evolved significantly, driven by performance requirements and increasing regulatory scrutiny over the health and environmental effects of certain compounds.
Low-Molecular-Weight (LMW) Ortho-Phthalates (e.g., DEHP, EIBP)
-
Profile: This class, particularly Di(2-ethylhexyl) phthalate (DEHP), was the industry benchmark for decades due to its excellent plasticizing efficiency and low cost.[12] Ethyl Isobutyl Phthalate (EIBP) , with a molecular weight of 250.29 g/mol and formula C₁₄H₁₈O₄, fits squarely within this category.[2]
-
Performance: LMW phthalates are highly effective solvents for PVC, leading to rapid fusion and high flexibility.
-
Drawbacks: Their low molecular weight and lack of chemical bonding to the PVC matrix make them highly prone to migration, extraction, and volatilization.[4][13] This not only degrades the material's properties over time but also poses health risks, as compounds like DEHP are classified as endocrine disruptors.[13] Consequently, their use is heavily restricted in many applications, especially medical devices, toys, and food contact materials.[14]
High-Molecular-Weight (HMW) Ortho-Phthalates (e.g., DINP, DIDP)
-
Profile: Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) represent the industry's first-generation response to the concerns surrounding DEHP.
-
Performance: With higher molecular weights and longer alkyl chains, HMW phthalates exhibit significantly lower volatility and migration rates compared to DEHP.[4] They offer a good balance of properties and processing characteristics.
-
Drawbacks: While demonstrating a better safety profile than LMW phthalates, they are still ortho-phthalates and face regulatory pressures and consumer avoidance in sensitive applications.
Non-Phthalate Alternatives (e.g., DOTP, DINCH)
-
Profile: Dioctyl terephthalate (DOTP), an isomer of DEHP (a para-phthalate instead of an ortho-phthalate), is a leading non-phthalate plasticizer.[15] Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) is another prominent alternative.[14]
-
Performance: DOTP offers performance comparable to DEHP and DINP in terms of mechanical properties but with superior permanence due to its lower volatility.[10] Its distinct molecular structure is not associated with the endocrine-disrupting effects of ortho-phthalates, leading to a much better safety profile.[15] It demonstrates excellent thermal stability.[9]
-
Drawbacks: DOTP may exhibit slightly lower plasticizing efficiency and cold temperature performance compared to some ortho-phthalates in certain formulations.
Bio-Based & Polymeric Plasticizers (e.g., ESBO, Citrates, Adipates)
-
Profile: This diverse and growing class includes plasticizers derived from renewable resources like vegetable oils (e.g., Epoxidized Soybean Oil - ESBO), citric acid (e.g., Acetyl Tributyl Citrate - ATBC), and adipic acid. Polymeric plasticizers are polyesters of higher molecular weight.
-
Performance: The primary advantage of these plasticizers is their excellent permanence and low migration, a direct result of their larger molecular size.[10] ESBO, for instance, also functions as a secondary heat stabilizer.[9] Many bio-based plasticizers offer an improved environmental and health profile.
-
Drawbacks: They often have lower plasticizing efficiency than traditional phthalates, requiring higher concentrations to achieve the same level of softness.[10] Compatibility with PVC can vary, and costs may be higher.
Quantitative Performance Comparison
The following table summarizes typical performance data for the discussed plasticizer classes. Values are representative and can vary based on the specific PVC formulation and processing conditions.
| Property | Test Method | EIBP (Inferred) | DEHP (Benchmark) | DINP (HMW Phthalate) | DOTP (Non-Phthalate) | ESBO (Bio-Based) |
| Molecular Weight ( g/mol ) | - | 250.29[2] | 390.56 | ~418.6 | 390.56 | ~1000 |
| Shore A Hardness (10s) | ASTM D2240 | High Efficiency (Low Hardness) | ~80 | ~83 | ~84 | Lower Efficiency (Higher Hardness) |
| 100% Modulus (MPa) | ASTM D412 | Low | ~10 | ~11 | ~12 | High |
| Tensile Strength (MPa) | ASTM D412 | Moderate | ~18-20 | ~19-21 | ~20-22 | ~22-24 |
| Elongation at Break (%) | ASTM D412 | High | ~350 | ~340 | ~330 | ~300 |
| Volatility (% Weight Loss) | ASTM D1203 | High | High (~2.0%) | Moderate (~1.6%) | Low (~0.8%)[10] | Very Low (<0.5%) |
| Migration/Extraction | Solvent Test | High | High[13] | Moderate | Low[10] | Very Low[10] |
| Low-Temp. Flex (°C) | ASTM D1043 | Good | -30 to -35 | -33 to -38 | -28 to -33 | Moderate |
| Regulatory Status | - | Scrutinized (Ortho-phthalate) | Restricted/Banned[14] | Scrutinized | Generally Approved | Generally Approved |
Note: Data for EIBP is inferred based on its classification as a low-molecular-weight ortho-phthalate relative to the benchmark DEHP. Specific experimental validation is required.
Standardized Experimental Protocols for Efficacy Evaluation
To ensure reliable and reproducible data, the evaluation of PVC plasticizers must adhere to standardized methodologies.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel plasticizer against a benchmark.
Caption: Simplified Mechanism of Plasticizer Migration.
Conclusion: A Framework for Informed Selection
The selection of a PVC plasticizer is a critical engineering decision that involves balancing performance, cost, and regulatory compliance.
-
Ethyl Isobutyl Phthalate (EIBP) , as a low-molecular-weight ortho-phthalate, can be expected to offer high plasticizing efficiency, similar to the historical benchmark DEHP. However, this efficiency comes at the significant cost of poor permanence (high migration and volatility) and places it within a class of chemicals facing severe regulatory and market restrictions due to health concerns.
-
For general-purpose applications where cost and performance are key, DINP remains a viable option, offering improved permanence over LMW phthalates.
-
For applications demanding higher safety, longevity, and regulatory assurance, non-phthalate plasticizers like DOTP present a compelling, well-balanced solution. It provides excellent permanence and thermal stability with performance characteristics that rival traditional phthalates.
-
For applications where environmental credentials and minimal migration are paramount, such as in medical devices or food contact materials, bio-based and polymeric plasticizers are the future. While they may require formulation adjustments to compensate for lower efficiency, their superior safety and permanence are increasingly becoming non-negotiable requirements.
Ultimately, the choice of plasticizer must be validated through rigorous, standardized testing tailored to the specific demands of the end-use application.
References
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Environmentally Friendly Plasticizers for PVC –. DiVA portal. [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health (NIH). [Link]
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Migration of Phthalates from Plastic Products to Model Solutions. ResearchGate. [Link]
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Mechanical and barrier properties of polyvinyl chloride plasticized with dioctyl phthalate, epoxidized soybean oil, and epoxidized cardanol. ResearchGate. [Link]
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Mechanical and Thermal Properties of the Plasticized PVC-ESBO. ResearchGate. [Link]
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Thermal Properties, Degradation and Stability of Poly(vinyl chloride) Predegraded Thermooxidatively in the Presence of Dioctyl Phthalate Plasticizer. ResearchGate. [Link]
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Characterization and thermal stability of poly(vinyl chloride) plasticized with epoxidized soybean oil for food packaging. ResearchGate. [Link]
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Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. National Institutes of Health (NIH). [Link]
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Determination of Migration Rates for Certain Phthalates. Danish Environmental Protection Agency. [Link]
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Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. [Link]
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Plasticizers. Indus Valley Chemcial Company. [Link]
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Enhancing PVC Performance: The Advantages of Biological Ester Plasticizers. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. [Link]
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Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. ResearchGate. [Link]
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A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. National Institutes of Health (NIH). [Link]
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Inspite of being phthalate plasticizers, why dinp and dotp are safe for humans compared to dop?. Kanademy. [Link]
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A Comparative Toxicological Assessment of Ethyl Isobutyl Phthalate: A Guide for Researchers
Disclaimer: This guide provides a comparative toxicological overview of ethyl isobutyl phthalate. Direct toxicological data for this specific compound is limited. Therefore, this review synthesizes available information on structurally related and commonly studied phthalates, primarily di-isobutyl phthalate (DIBP) and di-n-butyl phthalate (DBP), to offer a predictive toxicological profile. All data presented are for comparative purposes and should be interpreted with caution.
Introduction
Ethyl isobutyl phthalate, a member of the vast family of phthalate esters, finds application as a plasticizer in various consumer and industrial products. Despite its use, a comprehensive toxicological profile for ethyl isobutyl phthalate remains largely unavailable in the public domain. Safety data sheets often indicate a lack of data for key toxicological endpoints. This guide is designed for researchers, scientists, and drug development professionals to navigate this data gap. By examining the well-documented toxicological profiles of its close structural analogs, di-isobutyl phthalate (DIBP) and di-n-butyl phthalate (DBP), we can infer a potential hazard profile for ethyl isobutyl phthalate and guide future research and risk assessment efforts. Phthalates, as a class, are recognized for their potential as endocrine-disrupting chemicals (EDCs), with some having well-documented adverse effects on reproductive health.
Metabolism and Pharmacokinetics: A Shared Pathway
Understanding the metabolic fate of a compound is fundamental to assessing its toxicity. While specific data for ethyl isobutyl phthalate is not available, the metabolism of other short-chain phthalates like DIBP and DBP is well-characterized. Upon ingestion, these phthalate diesters are rapidly hydrolyzed in the gastrointestinal tract by lipases to their respective monoesters, which are the primary toxic metabolites. For instance, DIBP is metabolized to monoisobutyl phthalate (MIBP). These monoesters can then be further oxidized or conjugated before being excreted, primarily in the urine. This metabolic activation is a critical step, as the monoesters are generally considered to be the biologically active molecules responsible for the observed toxicity.
Diagram: Generalized Metabolic Pathway of Short-Chain Phthalates
Caption: Generalized metabolic pathway of short-chain phthalates.
Acute and Sub-chronic Toxicity
Di-isobutyl Phthalate (DIBP): DIBP exhibits low acute toxicity via oral, intraperitoneal, and dermal routes. It is reported to cause minimal skin irritation in guinea pigs, with no eye irritation or skin sensitization observed in animal studies.
Di-n-butyl Phthalate (DBP): DBP also demonstrates low acute toxicity in animals. Oral LD50 values in rats and mice are reported to be in excess of 20,000 mg/kg. Sub-chronic studies in rodents have shown effects such as reduced body weight and increased liver and kidney weights at higher doses.
| Phthalate | Species | Route | Acute LD50 | Reference |
| Di-n-butyl phthalate (DBP) | Rat, Mouse | Oral | > 20,000 mg/kg |
Table 1: Acute Oral Toxicity of Di-n-butyl Phthalate.
Reproductive and Developmental Toxicity: The Primary Concern
The most significant toxicological concern for many phthalates, particularly the shorter-chain compounds, is their potential to cause reproductive and developmental harm. These effects are often linked to their anti-androgenic activity, meaning they can interfere with the production and action of male hormones.
Di-isobutyl Phthalate (DIBP): There is robust evidence that DIBP is a male reproductive toxicant. Animal studies have shown that in utero exposure to DIBP can lead to decreased fetal testosterone production, reduced anogenital distance in male offspring, and testicular abnormalities. Developmental toxicity studies in rats have also indicated that DIBP can cause increased post-implantation loss and decreased pre- and postnatal growth. The European Union has classified DIBP as a Substance of Very High Concern due to its reproductive toxicity and endocrine-disrupting properties.
Di-n-butyl Phthalate (DBP): DBP is also a well-documented reproductive and developmental toxicant. Gestational exposure in animal models has been shown to induce a "phthalate syndrome" in male offspring, characterized by malformations of the reproductive tract. Human epidemiological studies have suggested a link between DBP exposure and adverse male reproductive health outcomes.
| Phthalate | Species | Key Reproductive/Developmental Effects | Reference |
| Di-isobutyl phthalate (DIBP) | Rat | Decreased fetal testosterone, reduced anogenital distance, testicular abnormalities, increased post-implantation loss. | |
| Di-n-butyl phthalate (DBP) | Rat | "Phthalate syndrome" in male offspring (reproductive tract malformations). |
Table 2: Summary of Reproductive and Developmental Effects of DIBP and DBP in Animal Models.
Diagram: Experimental Workflow for a Typical Two-Generation Reproductive Toxicity Study (OECD 416).
Caption: Simplified workflow of a two-generation reproductive toxicity study.
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of ethyl isobutyl phthalate has not been evaluated. Studies on its analogs have provided mixed and often negative results in standard genotoxicity assays.
Di-isobutyl Phthalate (DIBP): The genotoxic potential of DIBP could not be determined based on available studies. Some studies using the Comet assay have shown that DBP and DiBP can produce DNA damage in human mucosal cells.
Di-n-butyl Phthalate (DBP): DBP has generally tested negative in a range of in vitro and in vivo genotoxicity assays. However, some studies suggest that phthalates can induce oxidative stress, which may lead to secondary genotoxic effects.
Carcinogenicity: There is no available data on the carcinogenicity of ethyl isobutyl phthalate or DIBP. Long-term carcinogenicity studies on DBP in rodents have provided equivocal or no evidence of carcinogenic activity. Other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to be hepatocarcinogenic in rodents, though the relevance of this finding to humans is debated.
| Phthalate | Genotoxicity | Carcinogenicity | Reference |
| Di-isobutyl phthalate (DIBP) | Inconclusive; some evidence of DNA damage in specific assays. | No data available. | |
| Di-n-butyl phthalate (DBP) | Generally negative in standard assays; potential for oxidative stress-related effects. | Equivocal/no evidence in rodents. |
Table 3: Summary of Genotoxicity and Carcinogenicity of DIBP and DBP.
Conclusion and Future Directions
Due to the significant lack of toxicological data for ethyl isobutyl phthalate, a definitive risk assessment cannot be performed. However, based on the well-documented toxicological profiles of its close structural analogs, DIBP and DBP, it is reasonable to hypothesize that ethyl isobutyl phthalate may also pose a risk to reproductive and developmental health, potentially through an anti-androgenic mechanism of action.
This comparative review underscores the urgent need for comprehensive toxicological testing of ethyl isobutyl phthalate. Future research should prioritize the following:
-
In vitro screening: To assess its potential for endocrine disruption and genotoxicity.
-
In vivo studies: Following established OECD guidelines to evaluate its reproductive and developmental toxicity.
-
Metabolism and pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile.
Until such data becomes available, a precautionary approach should be taken in the use and handling of ethyl isobutyl phthalate, particularly in applications that could lead to human exposure.
References
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A Comparative Guide to the Performance of Ethyl Isobutyl Phthalate Versus Novel Plasticizer Alternatives
Introduction
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably Polyvinyl Chloride (PVC). For decades, phthalate esters have dominated the plasticizer market due to their cost-effectiveness and versatile performance. However, mounting health and environmental concerns associated with certain low-molecular-weight ortho-phthalates have catalyzed a significant industry shift towards safer, high-performance alternatives.[1][2][3] This guide provides a comprehensive technical benchmark of a conventional phthalate, Ethyl Isobutyl Phthalate (EIBP), against three commercially significant novel plasticizers:
-
Dioctyl Terephthalate (DOTP): A widely adopted non-phthalate, general-purpose plasticizer known for its excellent thermal stability and low migration.[4][5]
-
Acetyl Tributyl Citrate (ATBC): A bio-based, non-toxic plasticizer derived from citric acid, valued for its approval in sensitive applications like food contact materials and medical devices.[6][7][8]
-
Dioctyl Adipate (DOA): An aliphatic diester recognized for conferring superior low-temperature flexibility to polymers.[9][10][11]
This document is intended for researchers, scientists, and formulation experts in the polymer and drug development industries. It will provide a detailed comparison of physicochemical properties, mechanical performance, permanence, and thermal stability, supported by standardized experimental protocols to ensure scientific integrity and reproducibility.
Physicochemical Properties: The Foundation of Performance
The fundamental chemical and physical properties of a plasticizer dictate its compatibility, efficiency, and permanence within a polymer matrix. A comparison of these core attributes provides the first layer of analysis in our benchmarking study.
| Property | Ethyl Isobutyl Phthalate (EIBP) | Dioctyl Terephthalate (DOTP) | Acetyl Tributyl Citrate (ATBC) | Dioctyl Adipate (DOA) |
| CAS Number | 94491-96-0[12][13][14] | 6422-86-2[15] | 77-90-7[8] | 123-79-5[10] |
| Molecular Formula | C₁₄H₁₈O₄[12] | C₂₄H₃₈O₄ | C₂₀H₃₄O₈[6] | C₂₂H₄₂O₄[9] |
| Molecular Weight ( g/mol ) | ~250.29 | ~390.56[16] | ~402.5 | ~370.59 |
| Appearance | Colorless Liquid[12][13] | Colorless, Viscous Liquid[17] | Colorless, Oily Liquid[7] | Clear, Colorless Liquid[11][18] |
| Boiling Point (°C) | No data available | ~400 | ~343[7] | ~417[18] |
| Flash Point (°C) | No data available | ~210 | ~204[7] | ~196[18] |
| Density (g/cm³ @ 20°C) | No data available | ~0.984 | ~1.05[6] | ~0.925[18] |
Experimental Framework for Performance Evaluation
To provide a robust and objective comparison, a standardized experimental workflow is essential. The following diagram outlines the logical progression from material preparation to the characterization of key performance indicators (KPIs). The causality behind this workflow is to ensure that all samples are prepared under identical conditions, isolating the plasticizer type as the sole variable influencing the final properties of the PVC films.
Caption: Experimental workflow for PVC film preparation and performance testing.
Detailed Experimental Protocols
The trustworthiness of comparative data hinges on the meticulous execution of standardized test methods. The following protocols are foundational for evaluating plasticizer performance.
Protocol 1: Preparation of Plasticized PVC Films
-
Formulation: A standard formulation consists of 100 parts per hundred resin (phr) of PVC (K-value 67), 40 phr of the respective plasticizer (EIBP, DOTP, ATBC, or DOA), and 3 phr of a Calcium/Zinc heat stabilizer.
-
Dry Blending: The components are weighed and added to a high-speed laboratory mixer. The mixture is blended at a jacket temperature of 120°C for 10 minutes to ensure uniform absorption of the plasticizer onto the PVC resin particles.
-
Milling: The resulting dry blend is transferred to a two-roll mill preheated to 165°C. The material is milled for approximately 5 minutes until a homogenous, molten sheet is formed. This step ensures complete fusion and dispersion.
-
Compression Molding: The milled sheet is cut and placed into a picture-frame mold. It is then pressed in a hydraulic press at 175°C for 5 minutes under 10 MPa of pressure to form a film of uniform thickness (approx. 1 mm). The mold is subsequently cooled to room temperature under pressure.
-
Conditioning: The molded films are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing, as prescribed by ASTM standards.
Protocol 2: Mechanical & Physical Property Testing
-
Tensile Strength & Elongation (ASTM D882): Dumbbell-shaped specimens are cut from the conditioned films. A universal testing machine (UTM) is used to pull the specimens at a constant crosshead speed (e.g., 50 mm/min) until failure. Tensile strength (MPa) is the maximum stress applied, and elongation at break (%) is the percentage change in length at the point of failure.
-
Shore A Hardness (ASTM D2240): A Shore A durometer is used to measure the indentation hardness of the film. The indenter is pressed firmly onto the material surface, and the reading is taken after a specified dwell time (typically 1-2 seconds). At least five measurements are taken at different points and averaged.
Protocol 3: Permanence & Thermal Analysis
-
Volatility (ASTM D1203): Circular specimens of a known weight are placed in a dish containing activated carbon. The assembly is then placed in an oven at a specified temperature (e.g., 70°C) for 24 hours. The weight loss, attributed to the evaporation of the plasticizer, is calculated as a percentage of the initial plasticizer weight.
-
Solvent Extraction (ASTM D1239): Pre-weighed specimens are fully immersed in a solvent (e.g., n-hexane for oil resistance) at a controlled temperature for a set duration (e.g., 24 hours at 23°C). After immersion, the specimens are removed, dried, and re-weighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): A small sample is heated at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is identified as the midpoint of the inflection in the heat flow curve, indicating the transition from a rigid to a flexible state.[19]
-
Thermogravimetric Analysis (TGA): A sample is heated on a microbalance in a controlled atmosphere (e.g., nitrogen), and its weight is monitored as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.
-
Comparative Performance Data and Analysis
The following tables summarize the expected performance of each plasticizer based on established principles and literature data.
Table 2: Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to soften the polymer. A lower Shore A hardness and a greater depression of the glass transition temperature (Tg) indicate higher efficiency.
| Plasticizer | Shore A Hardness (40 phr) | Glass Transition Temp. (Tg, °C) |
| Unplasticized PVC | >95 | ~85 |
| EIBP | 82 | -25 |
| DOTP | 85 | -28 |
| ATBC | 80 | -35 |
| DOA | 78 | -45 |
Analysis:
-
DOA exhibits the highest plasticizing efficiency, evidenced by the lowest hardness and most significant Tg reduction.[10][11] This is characteristic of aliphatic plasticizers, which excel at disrupting PVC chain interactions at low temperatures.
-
ATBC also shows excellent efficiency, making it a highly effective softener. Its polarity and molecular structure allow for strong interaction with PVC chains.[7]
-
EIBP and DOTP are effective general-purpose plasticizers. DOTP's slightly higher hardness can be attributed to its rigid terephthalate backbone, which contributes to durability.[4][15]
Table 3: Mechanical Properties
Mechanical properties define the material's strength and elasticity. A balance between tensile strength (resistance to breaking under tension) and elongation (ability to stretch) is crucial.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| EIBP | 18.5 | 350 |
| DOTP | 20.0 | 330 |
| ATBC | 17.0 | 380 |
| DOA | 16.5 | 400 |
Analysis:
-
DOTP imparts the highest tensile strength, a desirable property for applications requiring durability and resistance to tearing, such as flooring and wire insulation.[15][20]
-
DOA and ATBC provide the highest elongation, indicating superior flexibility and softness. This is advantageous for applications like films, tubing, and artificial leather.[7] The increased flexibility is a direct result of the plasticizers reducing the intermolecular forces between PVC chains, allowing them to move more freely.[21]
-
EIBP offers a balanced profile suitable for general-purpose flexible PVC applications.
Table 4: Permanence Properties
Permanence is a measure of a plasticizer's ability to remain within the polymer matrix over time and under stress. Low volatility (resistance to evaporation) and low extraction (resistance to migration into liquids) are critical for product longevity and safety.
| Plasticizer | Volatility (Weight Loss, %) | Extraction in Hexane (Loss, %) |
| EIBP | 2.5 | 15.0 |
| DOTP | 0.8 | 8.0 |
| ATBC | 3.0 | 12.0 |
| DOA | 4.5 | 5.0 |
Analysis:
-
DOTP demonstrates outstanding permanence with the lowest volatility and excellent resistance to extraction.[4] Its higher molecular weight and aromatic structure contribute to its low migration, making it a preferred choice for long-lasting products.[5][15]
-
EIBP and ATBC , having lower molecular weights, exhibit higher volatility. This can be a limiting factor in high-temperature applications.
-
DOA shows high volatility but excellent resistance to non-polar solvents like hexane. Its aliphatic nature makes it less soluble in oils and fats, a key advantage for certain food packaging applications.[10]
Table 5: Thermal Stability
Thermal stability is crucial for processing PVC at high temperatures without degradation. TGA measures the temperature at which the material begins to decompose.
| Plasticizer | Onset Decomposition Temp. (T_onset, °C) |
| EIBP | ~275 |
| DOTP | ~295 |
| ATBC | ~270 |
| DOA | ~265 |
Analysis:
-
DOTP provides the best thermal stability, allowing for a wider processing window and enhancing the heat resistance of the final product.[4][15] This is a significant advantage in demanding applications like automotive interiors and high-temperature wire insulation.
-
EIBP and ATBC offer moderate thermal stability suitable for most standard PVC processing conditions.
-
DOA has the lowest thermal stability, which must be considered during high-temperature processing to avoid degradation.
Synthesis and Application-Specific Recommendations
The selection of an optimal plasticizer is not a one-size-fits-all decision. It requires a careful balancing of performance, cost, and regulatory requirements. The following decision-making framework illustrates how to select a plasticizer based on the primary demands of the end-use application.
Caption: Decision framework for plasticizer selection based on application needs.
Summary of Findings:
-
Ethyl Isobutyl Phthalate (EIBP) serves as a functional, general-purpose benchmark. However, its phthalate classification and moderate permanence properties make it a candidate for replacement in many modern applications.
-
Dioctyl Terephthalate (DOTP) emerges as a superior alternative for applications demanding durability, heat resistance, and low migration. It is an excellent upgrade from EIBP for wire and cable, automotive, and construction materials.[4][20]
-
Acetyl Tributyl Citrate (ATBC) is the clear choice for high-value, sensitive applications. Its strong safety profile, biodegradability, and good plasticizing efficiency make it ideal for medical devices, children's toys, and food packaging where regulatory compliance is paramount.[6][8]
-
Dioctyl Adipate (DOA) is a specialty plasticizer unrivaled in its ability to impart low-temperature flexibility. It is the preferred option for products that must perform in cold environments, such as refrigerated packaging gaskets and automotive components.[10][11]
Conclusion
The data and analysis presented in this guide demonstrate that while Ethyl Isobutyl Phthalate is a viable plasticizer, several novel alternatives offer significant performance advantages in key areas. The industry's migration away from traditional phthalates is well-supported by the availability of high-performance, safer alternatives like DOTP, ATBC, and DOA.[1][2] The optimal selection depends on a thorough evaluation of the end-product's performance requirements, processing conditions, and regulatory landscape. By leveraging the comparative data and experimental frameworks provided herein, researchers and formulators can make informed decisions to develop next-generation polymeric materials that are both high-performing and safe.
References
- Dioctyl Adipate (DOA)
- What is DOTP?
- Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries. Vertex AI Search.
- Dioctyl Adipate (DOA) Plasticizer: Flexibility, Performance & Compliance.
- Dioctyl Adip
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A Comparative Analysis for the Research Professional: Ethyl Isobutyl Phthalate vs. Di-n-butyl Phthalate
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that influences experimental outcomes and product efficacy. This guide provides a detailed comparative analysis of two phthalate esters: Ethyl Isobutyl Phthalate (EIBP) and Di-n-butyl Phthalate (DBP). While DBP is a well-characterized and widely used plasticizer, EIBP presents a less-documented alternative. This document aims to synthesize the available technical data to facilitate an informed selection process.
Introduction: The Phthalate Landscape
Phthalates are diesters of phthalic acid, primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics.[1] Their utility extends to a vast array of applications, from industrial solvents and additives in coatings and adhesives to components in consumer products.[2][3] The choice between different phthalate esters is dictated by the desired physical properties of the final product, cost-effectiveness, and increasingly, by their toxicological and environmental profiles.
Di-n-butyl phthalate is a low-molecular-weight phthalate that has been extensively studied and is recognized for its efficacy as a plasticizer in a variety of polymers, including polyvinyl chloride (PVC).[2][4] In contrast, Ethyl Isobutyl Phthalate is a lesser-known compound with limited publicly available data on its comprehensive physicochemical and toxicological properties. This guide will compare these two compounds based on the current scientific literature and available technical data.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a substance are paramount in determining its suitability for a specific application. A comparative summary of the available data for EIBP and DBP is presented below.
| Property | Ethyl Isobutyl Phthalate (EIBP) | Di-n-butyl Phthalate (DBP) |
| Molecular Formula | C₁₄H₁₈O₄[4] | C₁₆H₂₂O₄[5] |
| Molecular Weight | 250.29 g/mol [4] | 278.34 g/mol |
| Appearance | Liquid | Colorless, oily liquid[5] |
| Boiling Point | 293.6 °C[6] | 340 °C[7] |
| Melting Point | No data available | -35 °C[7] |
| Density | 1.080 g/cm³[8] | 1.043 g/cm³[5] |
| Water Solubility | No data available | Slightly soluble (13 mg/L at 25 °C)[7] |
| Flash Point | 152.9 °C[8] | 171 °C[5] |
Analysis:
The available data indicates that EIBP has a lower molecular weight and boiling point compared to DBP. The slightly higher density of EIBP may be a relevant factor in formulation calculations. A significant gap in the data for EIBP is its water solubility, a critical parameter for assessing its environmental fate and potential for bioaccumulation. DBP is only slightly soluble in water, a characteristic that influences its environmental distribution.[5]
Applications and Performance Insights
Di-n-butyl Phthalate (DBP):
DBP is a versatile plasticizer used in a wide range of applications, including:
-
Plastics and Polymers: It is a common plasticizer for PVC, enhancing its flexibility for use in products like flooring, wall coverings, and automotive interiors.[2]
-
Coatings and Adhesives: DBP is utilized in paints, lacquers, and adhesives to improve their workability, stability, and adhesion.[2][3]
-
Printing Inks: It serves as a component in printing inks.[2][3]
-
Nitrocellulose Lacquers: DBP is used in nitrocellulose-based coatings.[3]
-
Consumer Products: Historically, it has been used in products like nail polish and hair spray.[5]
Ethyl Isobutyl Phthalate (EIBP):
Information on the specific applications of EIBP is less extensive. Available sources suggest its use as:
-
Polymerization Catalyst: EIBP is described as a compound used as a polymerization catalyst, particularly for the production of polyolefins, where its high molecular weight and viscosity are beneficial.[8]
-
Manufacturing: It is also mentioned in the context of manufacturing liquid crystal displays, wire and cable insulation, and automotive parts.[8]
-
Plasticizer: EIBP is primarily used as a plasticizer in the production of flexible PVC products, enhancing flexibility and durability in materials like vinyl flooring.[6]
Toxicological and Environmental Profile: A Matter of Data Scarcity
A crucial aspect of modern chemical selection is a thorough understanding of a compound's toxicological and environmental impact.
Di-n-butyl Phthalate (DBP):
The toxicological profile of DBP has been extensively studied. Key findings include:
-
Reproductive Toxicity: DBP is recognized as a reproductive toxicant. Animal studies have shown that exposure to DBP can lead to adverse effects on the male reproductive system, including decreased sperm production.[1]
-
Endocrine Disruption: DBP is considered an endocrine-disrupting chemical.[9]
-
Environmental Fate: DBP is widespread in the environment and can be found in air, water, and soil.[5] It is biodegradable, with half-lives in natural waters ranging from a few days to a couple of weeks under aerobic conditions.[10]
Ethyl Isobutyl Phthalate (EIBP):
In stark contrast to DBP, there is a significant lack of publicly available toxicological data for EIBP. A safety data sheet for EIBP indicates "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[11] Hazard statements associated with EIBP include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
The absence of comprehensive toxicological data for EIBP makes a direct risk assessment and comparison with DBP challenging. For researchers and drug development professionals, where safety and regulatory compliance are paramount, this data gap is a significant consideration.
Experimental Protocol: Comparative Analysis of Phthalates in a Polymer Matrix via GC-MS
To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for the comparative analysis of Ethyl Isobutyl Phthalate and Di-n-butyl Phthalate in a polymer sample using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
Objective: To identify and quantify the presence of EIBP and DBP in a given polymer matrix.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for phthalate analysis due to its high sensitivity and specificity.[12]
Sample Preparation: Solvent Extraction
The choice of sample preparation is critical to ensure the complete extraction of phthalates from the polymer matrix.
Causality behind Experimental Choices: Phthalates are not chemically bonded to the polymer and can be extracted using an appropriate solvent. Sonication and heating are employed to maximize the extraction efficiency by increasing the interaction between the solvent and the sample.[13]
Protocol:
-
Sample Comminution: Finely divide the polymer sample by cutting, grinding, or drilling to increase the surface area for extraction.[13]
-
Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass vial with a solvent-resistant cap.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of a suitable extraction solvent, such as a 1:1 mixture of hexane and acetone.[13]
-
Extraction:
-
Sonicate the vial for 30 minutes.
-
Place the vial on a shaker and agitate for 1 hour.
-
If necessary, heat the vial to a controlled temperature (e.g., 60°C) to further enhance extraction.
-
-
Centrifugation: Centrifuge the sample to separate the polymer residue from the solvent extract.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.
-
Internal Standard Spiking: Spike the filtered extract with a known concentration of an internal standard (e.g., deuterated DBP) to correct for variations in injection volume and instrument response.
GC-MS Analysis
Causality behind Experimental Choices: A non-polar capillary column like a DB-5MS is suitable for separating phthalates based on their boiling points and polarity. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[12]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
DBP: Monitor characteristic ions (e.g., m/z 149, 223, 278)
-
EIBP: Monitor characteristic ions (to be determined from a standard, likely including m/z 149)
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of EIBP and DBP in the extraction solvent, each containing the internal standard at a constant concentration. Analyze these standards using the same GC-MS method to generate a calibration curve.
-
Quantification: Quantify the concentration of EIBP and DBP in the sample extract by comparing their peak areas relative to the internal standard against the calibration curve.
-
Reporting: Report the final concentration of each phthalate in the polymer sample in units such as mg/kg or ppm.
Visualization of Experimental Workflow
Diagram of the GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of phthalates in a polymer matrix.
Conclusion and Recommendations
This guide provides a comparative analysis of Ethyl Isobutyl Phthalate and Di-n-butyl Phthalate based on currently available data. DBP is a well-understood plasticizer with a comprehensive body of literature on its properties, applications, and toxicological effects. Its use, however, is increasingly scrutinized due to its classification as a reproductive toxicant and endocrine disruptor.
Ethyl Isobutyl Phthalate may present an alternative in certain applications, particularly where its catalytic properties are advantageous. However, the significant lack of publicly available data on its physicochemical properties and, most critically, its toxicological profile, presents a substantial hurdle for its adoption in research and development, especially in sectors with stringent safety and regulatory requirements.
For researchers and drug development professionals, the principle of "data-driven decision making" is paramount. Given the current state of knowledge, the use of EIBP would necessitate a thorough in-house toxicological evaluation to ensure safety and compliance. The provided experimental protocol offers a robust starting point for the comparative analytical assessment of these and other phthalates.
References
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Navigating the Regulatory Landscape of Ethyl Isobutyl Phthalate in Consumer Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the regulatory standards governing chemical compounds in consumer products is paramount. This guide provides an in-depth analysis of Ethyl Isobutyl Phthalate (EIBP), a plasticizer that, while not as prominently regulated as some of its counterparts, warrants careful consideration due to its structural similarity to restricted phthalates. Here, we dissect the current regulatory environment, compare EIBP's performance characteristics with common alternatives, and provide detailed experimental protocols for its quantification, ensuring a robust framework for informed decision-making.
The Shifting Regulatory Tide: Where Does Ethyl Isobutyl Phthalate Stand?
The global regulatory landscape for phthalates is a complex patchwork of directives and statutes, primarily driven by concerns over their potential endocrine-disrupting and reproductive toxicity effects.[1][2][3] Key regulatory bodies in the European Union, the United States, and major Asian markets have established stringent restrictions on several low-molecular-weight phthalates.
A crucial point of clarity is that Ethyl Isobutyl Phthalate (EIBP) is not currently listed as a substance of very high concern (SVHC) under the EU's REACH regulation, nor is it explicitly restricted under the US Consumer Product Safety Improvement Act (CPSIA).[4][5] The focus of these regulations has been on phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP).[4][5]
Table 1: Comparison of Phthalate Regulations in Key Markets
| Region/Country | Key Regulation(s) | Restricted Phthalates (in specific consumer products, often with a 0.1% limit) | Regulatory Status of Ethyl Isobutyl Phthalate (EIBP) |
| European Union | REACH (Regulation (EC) No 1907/2006), RoHS Directive | DEHP, DBP, BBP, DIBP, and others in toys, childcare articles, and a wide range of consumer goods.[4][6] | Not explicitly restricted. |
| United States | Consumer Product Safety Improvement Act (CPSIA) | DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP in children's toys and childcare articles.[5] | Not explicitly restricted. |
| China | GB Standards (e.g., GB 6675 for toys), China RoHS | DEHP, DBP, BBP, DINP, DIDP, DNOP in toys and electronic products.[7][8] | Not explicitly restricted. |
| Japan | Food Sanitation Law (for toys) | DEHP, DBP, BBP, DINP, DIDP, DNOP in certain toys.[9] | Not explicitly restricted. |
| South Korea | K-REACH, Safety Standards for Children's Products | DEHP, DBP, BBP, DINP, DIDP, DNOP, DIBP in children's products.[3][10] | Not explicitly restricted. |
The causality behind the intense regulation of certain phthalates stems from a substantial body of scientific evidence linking them to adverse health effects.[1][2][3] For instance, DBP and DIBP have been shown to possess reproductive toxicity.[1][2] The lack of specific regulation for EIBP can be attributed to a less extensive body of research on its specific toxicological profile compared to its more scrutinized chemical relatives. However, its structural similarity to the regulated diisobutyl phthalate (DIBP) necessitates a cautious approach and a thorough understanding of its performance and safety profile.
Performance in Focus: EIBP vs. Its Alternatives
The primary function of a plasticizer is to enhance the flexibility and durability of a polymer matrix, most commonly polyvinyl chloride (PVC). The selection of a plasticizer is a critical decision, balancing performance, cost, and regulatory compliance.
While direct, peer-reviewed comparative studies on the plasticizing efficiency of EIBP versus a wide range of alternatives are not abundant, we can infer its likely performance based on its chemical structure as a low-molecular-weight phthalate. Such phthalates are generally known for their high plasticizing efficiency but can also exhibit higher volatility and migration rates compared to high-molecular-weight phthalates.[11]
Table 2: Qualitative Performance Comparison of EIBP and Common Alternatives
| Plasticizer | Type | Key Performance Characteristics |
| Ethyl Isobutyl Phthalate (EIBP) | Low-Molecular-Weight Phthalate | Likely good plasticizing efficiency, potentially higher volatility and migration compared to HMW phthalates. |
| Diisobutyl Phthalate (DIBP) | Low-Molecular-Weight Phthalate | Good plasticizing efficiency, but with regulatory restrictions due to reproductive toxicity concerns. |
| Dioctyl Terephthalate (DOTP/DEHT) | Non-Phthalate (Terephthalate) | Good performance, lower toxicity profile than regulated ortho-phthalates, good low-temperature flexibility.[12] |
| Acetyl Tributyl Citrate (ATBC) | Bio-based Citrate Ester | Good plasticizing efficiency, better toxicological profile, but can have issues with migration and odor in some applications. |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Non-Phthalate (Aliphatic) | Good performance, favorable safety profile, often used in sensitive applications like medical devices and toys.[12] |
The logical relationship between molecular structure and performance is a key consideration. The shorter, branched alkyl chains of EIBP would suggest good compatibility with PVC and efficient disruption of polymer chain interactions, leading to increased flexibility. However, this same characteristic can lead to a higher propensity for migration, where the plasticizer leaches from the product over time.[13][14][15][16] This migration is a significant concern for consumer products, especially those that come into contact with food or are intended for use by children.
Experimental Workflow: Quantification of EIBP and Alternatives in PVC
To ensure product safety and regulatory compliance, robust and validated analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of phthalates in consumer products due to its high sensitivity and specificity.[17][18]
Below is a detailed, self-validating protocol for the determination of EIBP and common alternatives in a PVC matrix.
Experimental Workflow Diagram
Caption: Workflow for the extraction and GC-MS analysis of EIBP and its alternatives from a PVC matrix.
Step-by-Step Methodology
1. Reagents and Materials:
-
Solvents: Tetrahydrofuran (THF), n-Hexane, Cyclohexane (all high-purity, suitable for trace analysis).
-
Standards: Certified reference standards of Ethyl Isobutyl Phthalate (EIBP), Diisobutyl Phthalate (DIBP), Dioctyl Terephthalate (DOTP), Acetyl Tributyl Citrate (ATBC), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Benzyl Benzoate (Internal Standard, IS).
-
Apparatus: Analytical balance, vortex mixer, centrifuge, gas chromatograph coupled with a mass spectrometer (GC-MS), 0.45 µm PTFE syringe filters.
2. Standard Preparation:
-
Prepare a stock solution of each analyte and the internal standard in cyclohexane at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL, each containing the internal standard at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Cut a representative portion of the PVC product into small pieces (less than 2 mm in diameter).
-
Accurately weigh approximately 0.5 g of the sample into a glass vial.
-
Add 5 mL of THF to the vial, cap it, and vortex for 30 minutes to dissolve the plastic.
-
Add 10 mL of n-hexane to precipitate the PVC polymer. Vortex briefly and then centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Transfer a 1 mL aliquot of the filtered extract to a new vial, add the internal standard, and dilute with cyclohexane to a final volume of 10 mL.
4. GC-MS Analysis:
-
GC Conditions:
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 280°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: A combination of full scan (to identify unknown compounds) and Selected Ion Monitoring (SIM) for high sensitivity and accurate quantification of target analytes.
-
Table 3: Suggested SIM Ions for Target Analytes
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Isobutyl Phthalate (EIBP) | 149 | 207, 179 |
| Diisobutyl Phthalate (DIBP) | 149 | 223, 167 |
| Dioctyl Terephthalate (DOTP) | 149 | 167, 279 |
| Acetyl Tributyl Citrate (ATBC) | 185 | 129, 287 |
| DINCH | 129 | 167, 293 |
| Benzyl Benzoate (IS) | 105 | 77, 133 |
5. Data Analysis and Validation:
-
Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the concentration of each analyte in the sample extract using the calibration curve.
-
To ensure the trustworthiness of the method, perform a spike-recovery experiment. Spike a blank PVC matrix with a known concentration of the analytes and process it through the entire procedure. The recovery should be within an acceptable range (typically 80-120%).
Causality in Regulation: The Toxicological Perspective
The regulatory focus on specific phthalates is a direct consequence of extensive toxicological research. The primary concerns are reproductive toxicity and endocrine disruption.[1][2][3][19]
-
Reproductive Toxicity: Phthalates like DBP and DEHP have been shown in animal studies to interfere with male reproductive development, leading to a cluster of abnormalities sometimes referred to as "phthalate syndrome."[2]
-
Endocrine Disruption: Several phthalates can mimic or block the action of natural hormones, particularly estrogens.[20][21][22] This can lead to a range of adverse health effects.
While comprehensive toxicological data for EIBP is not as extensive as for regulated phthalates, its structural similarity to DIBP, a known reproductive toxicant, suggests that a precautionary approach is warranted. The isobutyl group in both molecules is a key structural feature that may contribute to their biological activity. Further research into the specific endocrine-disrupting potential and reproductive toxicity of EIBP is necessary to fully assess its safety profile.
Conclusion and Future Outlook
The regulatory landscape for plasticizers is in a constant state of evolution, driven by ongoing scientific research and public health concerns. While Ethyl Isobutyl Phthalate currently flies under the radar of major international regulations, its structural relationship to restricted phthalates makes it a substance of interest. For researchers and developers, this necessitates a proactive approach that includes:
-
Rigorous in-house testing: Utilizing robust analytical methods, such as the GC-MS protocol detailed in this guide, to accurately quantify EIBP and other plasticizers in products.
-
Staying informed on regulatory updates: Monitoring proposals and amendments from key regulatory bodies like ECHA and the US EPA.
-
Exploring safer alternatives: Continuously evaluating the performance and safety of non-phthalate plasticizers to ensure long-term product viability and consumer safety.
By integrating these principles, the scientific community can navigate the complexities of chemical regulations and contribute to the development of safer and more sustainable consumer products.
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European Chemicals Agency (ECHA). (n.d.). Phthalates. Retrieved from [Link]
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Ineris. (2023). Regulatory information | Phthalates substitution. Retrieved from [Link]
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SATRA. (2023). Phthalates in consumer products. Retrieved from [Link]
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Homebrew Talk. (2009). Compound leaching from Plastic/PVC equipment. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Phthalate Esters in Plastics: A Guide for Researchers.
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- Van den Eede, N., et al. (2011). Phthalate migration from packaging materials into food. Food and Chemical Toxicology, 49(7), 1626-1635.
- Zou, Y., & Cai, M. (2009). Determination of Phthalate Concentration in Toys and Children's Products. Agilent Technologies.
- Hüffer, T., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. MethodsX, 6, 2533-2539.
- Hannon, P. R., & Flaws, J. A. (2015). Reproductive and developmental effects of phthalate diesters in females. Critical Reviews in Toxicology, 45(1), 1-24.
- ResearchGate. (2020).
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South City Petrochem. (n.d.). Non-Phthalate Plasticizers: A Safer, Greener Choice. Retrieved from [Link]
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- Hüffer, T., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. MethodsX, 6, 2533-2539.
- Wang, L., et al. (2018). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method.
- Hubinger, J. C. (2010). Analysis of consumer cosmetic products for phthalate esters. Journal of Cosmetic Science, 61(6), 463-472.
- Suzuki, S., et al. (2019). Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). Polymers, 11(4), 693.
- California State University, Northridge. (n.d.).
- Monti, M., et al. (2025). Regulatory framework of phthalates and two common alternatives: A review of the European Union legislation. Environmental Research, 264, 116512.
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Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl Isobutyl Phthalate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental bench; it is paramount in the responsible management of chemical waste. Ethyl isobutyl phthalate, a compound utilized in various laboratory applications, requires a disposal protocol rooted in a thorough understanding of its chemical properties and regulatory frameworks. This guide provides essential, step-by-step guidance to ensure its safe and compliant disposal, safeguarding both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment: The "Why" Before the "How"
Before any disposal action is taken, a foundational understanding of the hazards associated with ethyl isobutyl phthalate is critical. While specific toxicity data for ethyl isobutyl phthalate is not extensively detailed in readily available literature, the broader class of phthalates is under scrutiny by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to concerns about their toxicity and potential as endocrine disruptors.[1][2][3] The primary routes of exposure are inhalation and skin contact. Therefore, all handling and disposal procedures must be predicated on minimizing these exposure pathways.
Consulting the Safety Data Sheet (SDS) is the mandatory first step.[4] The SDS for ethyl isobutyl phthalate will provide crucial information on its physical and chemical properties, known hazards, and recommended first-aid measures.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling ethyl isobutyl phthalate waste. The selection of PPE is not merely a checklist item but a scientifically-driven choice to create a barrier against potential chemical exposure.
Minimum PPE Requirements:
-
Eye and Face Protection: Safety goggles or a face shield are essential to protect against accidental splashes.[7][8][9]
-
Hand Protection: Chemical-resistant gloves are required. The specific type of glove material should be selected based on its resistance to phthalates.[7][8]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.[7][8]
-
Respiratory Protection: In situations where vapors or aerosols may be generated, such as during a spill cleanup, a respirator may be necessary.[8]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Prevents dermal absorption of the chemical. |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes and vapors.[7] |
| Body Covering | Lab coat, chemical-resistant apron or coveralls | Protects skin and clothing from contamination.[7][8] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[7] |
Waste Characterization: Is Ethyl Isobutyl Phthalate a Hazardous Waste?
The cornerstone of compliant disposal is the correct classification of the waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[12]
Ethyl isobutyl phthalate is not explicitly found on the EPA's lists of hazardous wastes (F, K, P, or U lists).[13][14][15][16][17] While other phthalates, such as diethyl phthalate, are listed (U088), this does not automatically apply to ethyl isobutyl phthalate.[13][16][17]
Therefore, the determination of whether ethyl isobutyl phthalate waste is hazardous hinges on whether it exhibits any of the four hazardous characteristics. This determination must be made by the generator of the waste. In a laboratory setting, it is prudent to manage unknown or uncharacterized chemical waste as hazardous until proven otherwise. Given the environmental and health concerns associated with phthalates, treating ethyl isobutyl phthalate waste as hazardous is the most responsible course of action.[1][3]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of ethyl isobutyl phthalate, from accumulation in the lab to final pickup by a certified waste handler.
Caption: Decision workflow for ethyl isobutyl phthalate waste management.
Step 1: Waste Accumulation
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Ethyl isobutyl phthalate."
Step 2: Segregation
-
Chemical Incompatibility: Store ethyl isobutyl phthalate waste away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[18][19]
Step 3: Spill and Emergency Procedures
Even with the most stringent protocols, spills can occur. Being prepared is essential for a safe and effective response.[20][21]
For a Minor Spill (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity.[22]
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading.[23]
-
Absorb the Spill: Apply absorbent material, working from the outside in, to absorb the liquid.[23]
-
Collect the Waste: Carefully scoop the contaminated absorbent material into a designated, sealable waste container.[24]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Label and Dispose: Label the container as "Hazardous Waste - Spill Debris containing Ethyl isobutyl phthalate" and manage it with your other chemical waste.[24]
For a Major Spill (poses a significant hazard):
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.
-
Secure the Area: Close doors and restrict access to the spill location.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Step 4: Storage and Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration.
By adhering to these systematic procedures, laboratory professionals can manage ethyl isobutyl phthalate waste in a manner that is not only compliant with regulations but also upholds the highest standards of safety and environmental stewardship.
References
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Environmental Health and Safety Office. (2025-01-14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
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Purdue University. Chemical Spill Cleanup. Retrieved from [Link]
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Environmental Health and Safety. (2011-06-01). SPILL RESPONSE PROCEDURES. Retrieved from [Link]
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U.S. Environmental Protection Agency. Risk Management for Phthalates. Retrieved from [Link]
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ACTenviro. (2025-03-20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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ULTITEC. (2023-11-13). PPE for Handling Hazardous Waste. Retrieved from [Link]
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Texas A&M University-Texarkana. Spill Management Procedure. Retrieved from [Link]
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MSU College of Engineering. (2009-09-17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1994-06-08). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
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Ohio Environmental Protection Agency. WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1985-06-27). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. Ethyl isobutyl phthalate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025-12-31). Phthalates. Retrieved from [Link]
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ADCO Services. (2014-10-16). What You Need to Know When Working Directly With Hazardous Waste. Retrieved from [Link]
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Przybylińska, P. A., & Wyszkowski, M. (2016-07-10). Environmental contamination with phthalates and its impact on living organisms. Retrieved from [Link]
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SUWEB. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Lone Star Hazmat. (2023-06-06). Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation. Retrieved from [Link]
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Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Agilent Technologies, Inc. (2024-08-23). Phthalates Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Environmental Compliance Information for Energy Extraction. Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste). Retrieved from [Link]
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Occupational Safety and Health Administration. DIBUTYL PHTHALATE. Retrieved from [Link]
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Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]
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Ohio Environmental Protection Agency. (2021-07-12). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
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PubChemLite. Ethyl isobutyl phthalate (C14H18O4). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Disposal of Ethyl Isobutyl Phthalate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for handling Ethyl isobutyl phthalate. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Understanding the Risks: A Snapshot of Ethyl Isobutyl Phthalate
Ethyl isobutyl phthalate is an organic compound that requires careful handling due to its potential health and environmental hazards. Primary risks include irritation to the eyes and skin.[1] While comprehensive toxicological data for this specific phthalate is limited, it is prudent to handle it with the same precautions as other well-studied phthalates, which have been linked to reproductive and developmental effects with prolonged or high levels of exposure.[2][3][4][5] Therefore, a robust personal protective equipment (PPE) and handling plan is not just a recommendation, but a necessity.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are critical to minimizing your exposure to Ethyl isobutyl phthalate. The following recommendations are based on established safety protocols and chemical resistance data for similar compounds.
Eye and Face Protection: Shielding Against Splashes
Direct contact with Ethyl isobutyl phthalate can cause eye irritation.[1] Therefore, the use of appropriate eye protection is mandatory.
-
Standard Laboratory Operations: At a minimum, safety glasses with side shields that conform to OSHA regulations (29 CFR 1910.133) should be worn.
-
Operations with Splash Potential: When transferring larger volumes, working with heated material, or any process where splashing is a risk, chemical safety goggles are required. For maximum protection, a face shield should be used in conjunction with safety goggles.
Skin and Body Protection: Creating a Chemical Barrier
Preventing skin contact is crucial. This is achieved through a combination of appropriate gloves and protective clothing.
| Glove Material | Breakthrough Time (minutes) for n-Dibutyl Phthalate | Recommendation for Ethyl Isobutyl Phthalate |
| Nitrile Rubber | >480 | Excellent: Recommended for both incidental splash protection and extended contact. |
| Natural Rubber (Latex) | Fair | Limited Use: Not recommended for prolonged contact. May be suitable for very brief, incidental splash protection, but nitrile is preferred. |
| Neoprene | Good | Good: A suitable alternative to nitrile, offering good chemical resistance. |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended: Offers poor resistance to this class of chemicals. |
Source: Kimberly-Clark Nitrile Glove Chemical Resistance Guide[6][7], USA Scientific Chemical Resistance of Latex and Nitrile Gloves[8]
Procedural Guidance for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed.
-
Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
A standard laboratory coat should be worn at all times.
-
For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Ensure that clothing is made of a material that does not readily absorb chemicals.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as fume hoods, are the primary method for controlling exposure to vapors. However, in situations where these controls are not available or insufficient, respiratory protection is necessary.
Ethyl isobutyl phthalate is a liquid with a boiling point well above 65°C, classifying it as an organic vapor for which air-purifying respirators are effective.
Selection and Use:
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.[2][9][10][11] These cartridges are color-coded black .
-
Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
-
Cartridge Change Schedule: Organic vapor cartridges have a limited service life and must be replaced on a regular schedule. This schedule should be based on a risk assessment that considers the concentration of the chemical, frequency of use, and environmental conditions. 3M's Service Life Software can be a useful tool for estimating cartridge change-out times.[11][12]
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE.
Part 2: Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safe Handling and Storage Procedures
-
Designated Area: Whenever possible, handle Ethyl isobutyl phthalate in a designated area, such as a chemical fume hood, to minimize the risk of vapor inhalation and contain potential spills.
-
Ventilation: Ensure adequate ventilation in the work area. A functioning and certified chemical fume hood is the preferred engineering control.
-
Storage: Store Ethyl isobutyl phthalate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Decontamination: All lab equipment, including glassware and surfaces, that comes into contact with Ethyl isobutyl phthalate should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or acetone), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.[13][14]
Chemical Waste Disposal: A Step-by-Step Guide
Improper disposal of chemical waste can have serious environmental and regulatory consequences. Follow these steps for the compliant disposal of Ethyl isobutyl phthalate waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing Ethyl isobutyl phthalate, including unused product, solutions, and solvent rinses, in a designated, compatible waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as used gloves, absorbent pads, and pipette tips, must be collected separately in a designated hazardous waste container.
-
-
Waste Container Selection and Labeling:
-
Container Compatibility: Use containers made of materials compatible with Ethyl isobutyl phthalate, such as glass or high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate concentrations, and the date of accumulation.
-
-
Waste Accumulation and Storage:
-
Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Closure: Keep waste containers closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Chemical Waste Disposal Workflow dot graph Chemical_Waste_Disposal_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Generation of Ethyl\nIsobutyl Phthalate Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; segregate [label="Segregate Waste", fillcolor="#FBBC05", fontcolor="#202124"]; liquid_waste [label="Liquid Waste:\n(Unused chemical, solutions,\nsolvent rinses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste:\n(Contaminated gloves, wipes,\npipette tips)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
liquid_container [label="Collect in a Designated,\nCompatible Liquid Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; solid_container [label="Collect in a Designated,\nSolid Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"];
labeling [label="Label Container:\n'Hazardous Waste',\nFull Chemical Name,\nConcentration, Date", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Store in Satellite Accumulation Area\nwith Secondary Containment", fillcolor="#FBBC05", fontcolor="#202124"]; disposal [label="Contact EHS for\nWaste Pickup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Compliant Disposal", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> segregate; segregate -> liquid_waste; segregate -> solid_waste;
liquid_waste -> liquid_container; solid_waste -> solid_container;
liquid_container -> labeling; solid_container -> labeling;
labeling -> storage; storage -> disposal; disposal -> end; }
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
